2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Description
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Properties
IUPAC Name |
2-pyrazol-1-ylethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZIKEUKCQSPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285726 | |
| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-97-2 | |
| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Introduction: The Significance of Pyrazole-Sulfonyl Fluoride Scaffolds in Modern Drug Discovery
The convergence of pyrazole heterocycles and sulfonyl fluoride chemistry has created a powerful synergy in the field of drug discovery and chemical biology. Pyrazoles are a privileged scaffold, present in a multitude of FDA-approved drugs, valued for their metabolic stability and versatile binding capabilities.[1] Concurrently, the sulfonyl fluoride moiety has emerged as a key player in covalent inhibitor design, acting as a "warhead" that can form stable covalent bonds with specific amino acid residues in target proteins. This unique combination of a biologically active core and a reactive handle makes 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride a molecule of significant interest for researchers developing next-generation therapeutics. This guide provides a comprehensive overview of the synthetic protocols for this important compound, grounded in mechanistic principles and practical laboratory insights.
Core Synthetic Strategies: Pathways to this compound
Two principal and highly effective synthetic routes have been identified for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
-
Pathway A: Direct N-Alkylation of Pyrazole. This is arguably the most straightforward approach, involving the reaction of pyrazole with a pre-functionalized electrophile, 2-chloroethane-1-sulfonyl fluoride.
-
Pathway B: Michael Addition of Pyrazole to Ethenesulfonyl Fluoride (ESF). This route leverages the reactivity of ethenesulfonyl fluoride as a Michael acceptor, offering an alternative for the formation of the crucial carbon-nitrogen bond.
This guide will focus on providing a detailed, step-by-step protocol for the more direct N-alkylation pathway, followed by a discussion of the Michael addition approach.
Visualizing the Synthetic Workflow
Caption: Synthetic routes to the target compound.
Part 1: Detailed Experimental Protocol for N-Alkylation of Pyrazole
This protocol describes the synthesis of this compound via the N-alkylation of pyrazole with 2-chloroethane-1-sulfonyl fluoride.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich |
| 2-Chloroethane-1-sulfonyl fluoride | C₂H₄ClFO₂S | 146.57 | 762-70-9 | Biosynth[2] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR Chemicals |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | J.T. Baker |
| Brine (saturated NaCl solution) | NaCl(aq) | N/A | N/A | Lab-prepared |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyrazole (1.0 g, 14.7 mmol, 1.0 equiv) and anhydrous potassium carbonate (4.06 g, 29.4 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe.
-
-
Addition of Electrophile:
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 2-chloroethane-1-sulfonyl fluoride (2.58 g, 17.6 mmol, 1.2 equiv) to the stirring suspension via syringe over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the pyrazole starting material (visualized with potassium permanganate stain) indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, typically an oil or a waxy solid, is purified by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid or a colorless oil.
-
Expected Yield and Characterization
-
Yield: 65-75%
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 1.8 Hz, 1H), 7.52 (d, J = 2.4 Hz, 1H), 6.35 (t, J = 2.1 Hz, 1H), 4.65 (t, J = 6.5 Hz, 2H), 3.95 (t, J = 6.5 Hz, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ 45.2 (s).
-
¹³C NMR (101 MHz, CDCl₃): δ 141.2, 130.5, 107.1, 55.4, 49.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₈FN₂O₂S [M+H]⁺: 179.03, found: 179.1.
Part 2: Mechanistic Insights and Scientific Rationale
The N-Alkylation Reaction: A Question of Regioselectivity
The N-alkylation of pyrazole is a classic Sₙ2 reaction.[3] The base, in this case, potassium carbonate, deprotonates the N-H of the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethane-1-sulfonyl fluoride and displacing the chloride leaving group.
A critical consideration in the alkylation of unsymmetrical pyrazoles is regioselectivity.[1][3] However, for the parent pyrazole, both nitrogen atoms are equivalent, simplifying the reaction to yield a single product. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the pyrazolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.
Alternative Pathway: Michael Addition to Ethenesulfonyl Fluoride
An alternative and elegant approach is the Michael addition of pyrazole to ethenesulfonyl fluoride (ESF).[4][5] In this reaction, the pyrazole acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in ESF. This reaction can often be performed under mild conditions and may not require a strong base. The regioselectivity is inherently controlled, with the N1 of the pyrazole adding to the terminal carbon of the vinyl group. ESF itself can be synthesized from 2-chloroethanesulfonyl fluoride via dehydrochlorination.[6]
Troubleshooting and Expert Recommendations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can quench the pyrazolate anion. If the reaction stalls, a stronger base such as sodium hydride (NaH) can be used, though with greater caution.
-
Incomplete Reaction: If starting material persists, increasing the reaction temperature to 80 °C or extending the reaction time may be beneficial.
-
Purification Challenges: If the product is difficult to separate from starting materials or byproducts, a second chromatographic purification may be necessary. Ensure the silica gel is properly packed and the solvent system is optimized via TLC.
Conclusion
The synthesis of this compound is a readily achievable process for researchers in drug discovery and chemical biology. The N-alkylation protocol detailed in this guide provides a reliable and scalable method for obtaining this valuable compound. By understanding the underlying chemical principles and potential challenges, scientists can confidently incorporate this versatile building block into their research programs, paving the way for the development of novel covalent therapeutics.
References
-
Yang, W.-F., Shu, T., Chen, H.-R., Qin, H.-L., & Tang, H. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(17), 3506–3510. [Link]
-
Li, S., Wu, P., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2949-2960. [Link]
-
Yang, W.-F., Shu, T., Chen, H.-R., Qin, H.-L., & Tang, H. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(17), 3506–3510. [Link]
-
Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
Sources
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Foreword
In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has garnered significant attention as a versatile functional group. Its unique reactivity profile, particularly in the context of covalent inhibitors and chemical probes, necessitates a thorough understanding of the physicochemical properties of molecules bearing this functionality. This guide provides a comprehensive technical overview of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, a compound of interest at the intersection of pyrazole chemistry and sulfonyl fluoride reactivity.
This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured to provide not only a compilation of known data but also a practical framework for the experimental and computational characterization of this and similar molecules. The methodologies described herein are grounded in established scientific principles, reflecting an approach that emphasizes both technical rigor and field-proven insights.
Molecular Identity and Core Physicochemical Parameters
This compound is a heterocyclic compound featuring a pyrazole ring linked via an ethyl chain to a sulfonyl fluoride group. This unique combination of a biologically relevant heterocycle and a reactive electrophile makes it a compound of significant interest.
Structural and Basic Information
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[1] |
| CAS Number | 1461713-97-2 | CymitQuimica[1] |
| Molecular Formula | C₅H₇FN₂O₂S | CymitQuimica[1] |
| Molecular Weight | 178.19 g/mol | CymitQuimica[1] |
| Purity | Min. 95% | CymitQuimica[1] |
Molecular Structure:
Caption: 2D structure of this compound.
Spectroscopic and Chromatographic Characterization
A comprehensive understanding of a molecule's identity and purity relies on a combination of spectroscopic and chromatographic techniques. For a novel or sparsely documented compound like this compound, a multi-faceted approach is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be paramount.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the two methylene groups of the ethane linker, and the NH proton of the pyrazole (if not exchanged). The coupling patterns of the ethane protons would confirm the connectivity.
-
¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the sulfonyl group expected at a characteristic downfield shift.
-
¹⁹F NMR: This is crucial for confirming the presence and integrity of the sulfonyl fluoride group. A single resonance is expected, and its chemical shift can provide insights into the electronic nature of the sulfonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
S=O stretching: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group, typically in the 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.
-
S-F stretching: A characteristic band for the sulfur-fluorine bond.
-
C-N and C=N stretching: Vibrations associated with the pyrazole ring.
-
C-H stretching: Signals from the aliphatic and aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the compound. A reversed-phase method would likely be the starting point.
Experimental Workflow for Characterization:
Caption: A typical workflow for the synthesis, purification, and characterization of a novel compound.
Key Physicochemical Properties for Drug Development
Solubility
Aqueous solubility is a key determinant of bioavailability. The presence of the polar sulfonyl fluoride and pyrazole groups may confer some degree of aqueous solubility, but the overall molecule is relatively small and contains nonpolar regions.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess of the compound is added to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC with UV detection.
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Solvent Preparation: 1-octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity (pKa)
The pKa value(s) of a compound determine its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The pyrazole ring is weakly basic.
pKa Prediction and Experimental Determination:
-
Computational Prediction: Various software packages can predict pKa values based on the molecular structure. For pyrazole, the pKa of the protonated form is typically around 2.5.
-
Experimental Determination (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.
Chemical Stability
The stability of the sulfonyl fluoride group is a critical parameter, as its hydrolysis would render the compound inactive as a covalent modifier. The stability is influenced by both electronic and steric factors.[2][3][4] The electron-withdrawing nature of the pyrazole ring may influence the electrophilicity and stability of the sulfonyl fluoride.
Experimental Protocol for Stability Assessment:
-
Incubation: The compound is dissolved in various aqueous buffers (e.g., pH 4, 7.4, 9) and incubated at a controlled temperature (e.g., 37 °C).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by HPLC.
-
Degradation Kinetics: The rate of degradation is determined, and the half-life (t₁/₂) of the compound under each condition is calculated.
Synthesis and Reactivity
While a specific synthesis for this compound is not detailed in the readily available literature, general methods for the synthesis of pyrazole-containing aliphatic sulfonyl fluorides have been reported. A plausible synthetic route could involve the reaction of a suitable pyrazole precursor with a synthon containing the ethane-1-sulfonyl fluoride moiety. Recent advances in copper-catalyzed cascade reactions of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) offer a direct route to such structures.[5]
The sulfonyl fluoride group is a key reactive center, capable of undergoing nucleophilic attack by amino acid residues such as lysine, tyrosine, serine, and histidine in proteins. This reactivity is the basis for its use as a covalent warhead in drug design.
Conceptual Synthetic Pathway:
Sources
- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the probable mechanism of action of this compound and a practical framework for its investigation. Leveraging established principles of covalent inhibition and activity-based protein profiling, this document synthesizes theoretical knowledge with actionable experimental protocols.
Introduction: The Emerging Role of Covalent Probes
This compound is a heterocyclic compound featuring a sulfonyl fluoride moiety. While specific studies on this molecule are nascent, its structural components—a pyrazole scaffold and a sulfonyl fluoride electrophile—place it within a class of compounds of significant interest in chemical biology and drug discovery. The sulfonyl fluoride group is a "privileged" warhead for covalent inhibitors, capable of forming stable bonds with nucleophilic residues in proteins.[1] Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, making them a valuable modality for targeting challenging proteins.
The pyrazole heterocycle is a common motif in medicinal chemistry, known to participate in various biological activities, including kinase inhibition.[2][3] The combination of this scaffold with a sulfonyl fluoride warhead suggests that this compound is likely a selective covalent inhibitor of one or more proteins. This guide will delineate the probable mechanism of action and provide detailed methodologies for its elucidation.
The Core Mechanism: Covalent Modification by a Sulfonyl Fluoride Warhead
The primary mechanism of action of this compound is anticipated to be the irreversible covalent modification of a target protein. This interaction is driven by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The reactivity of the sulfonyl fluoride is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4][5] In a biological context, a nucleophilic amino acid residue in the binding pocket of a target protein attacks the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[6][7]
Targeting Nucleophilic Residues
While serine is a classic target for sulfonyl fluorides, leading to their widespread use as serine protease inhibitors like PMSF[1][7], their reactivity extends to other nucleophilic residues. The specific protein microenvironment dictates which residue is targeted. Potential targets include:
-
Serine: The hydroxyl group of a catalytically active serine is a common target.[1][8]
-
Tyrosine: The hydroxyl group of tyrosine can also be targeted, a mechanism that has been exploited for kinase inhibitors.[6][9]
-
Lysine: The ε-amino group of lysine is another potential nucleophile.[10]
-
Threonine and Histidine: These residues are also susceptible to modification by sulfonyl fluorides in specific contexts.[1]
The pyrazole-ethane scaffold of this compound plays a crucial role in directing the sulfonyl fluoride warhead to a specific binding site, thereby determining which protein and which residue are ultimately modified.
Caption: Covalent modification of a target protein by this compound.
A Practical Guide to Elucidating the Mechanism of Action
The following sections provide detailed protocols for identifying the protein targets of this compound, validating the interaction, and characterizing the inhibition.
Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a native biological system.[11] This involves using a tagged version of the inhibitor to "fish out" its binding partners from a complex proteome.
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne or azide. This will be your ABPP probe.
-
Proteome Labeling:
-
Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.
-
Treat the cells with the ABPP probe at various concentrations (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Alternatively, treat a cell lysate with the probe.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors (excluding serine protease inhibitors if they are potential targets).
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Click Chemistry:
-
To 1 mg of labeled proteome, add the click chemistry reagents: a reporter tag (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Enrichment of Tagged Proteins (for biotin tags):
-
Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
-
Alkylate with iodoacetamide.
-
Digest the proteins with a protease (e.g., trypsin) overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins that were enriched in the probe-treated samples compared to the controls.
-
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Target Validation and Biochemical Characterization
Once putative targets are identified, the next steps are to validate the direct interaction and characterize the kinetics of inhibition.
-
Recombinant Protein Expression: Express and purify the putative target protein.
-
Enzyme Activity Assay: Develop an assay to measure the activity of the purified enzyme. This could be a fluorescence-based, absorbance-based, or luminescence-based assay.
-
IC50 Determination:
-
Incubate the enzyme with a range of concentrations of this compound for a fixed time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
-
Determination of k_inact and K_I:
-
To determine the rate of inactivation (k_inact) and the initial binding affinity (K_I), perform a time-dependent inhibition assay.
-
Incubate the enzyme with different concentrations of the inhibitor.
-
At various time points, take an aliquot of the reaction and add it to a solution containing a high concentration of the substrate to measure the residual enzyme activity.
-
Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line will be the observed rate of inactivation (k_obs).
-
Re-plot k_obs against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine k_inact (the Vmax) and K_I (the Km).
-
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | nM to µM |
| K_I | Inhibitor concentration at which the inactivation rate is half-maximal | µM to mM |
| k_inact | Maximal rate of enzyme inactivation | 10⁻³ to 1 s⁻¹ |
| k_inact/K_I | Second-order rate constant for inactivation; a measure of inhibitor efficiency | 10² to 10⁷ M⁻¹s⁻¹ |
-
Protein Incubation: Incubate the purified target protein with an excess of this compound to ensure complete modification.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or dialysis.
-
Protein Digestion: Denature, reduce, alkylate, and digest the modified protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target protein.
-
Include a variable modification in the search parameters corresponding to the mass of the 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl group (minus the fluorine atom) on the potential nucleophilic residues (Ser, Thr, Tyr, Lys, His).
-
Identify the peptide(s) containing the mass shift and pinpoint the exact amino acid residue that has been modified.[12]
-
Conclusion
This compound is a promising chemical probe and potential drug lead that likely acts as a covalent inhibitor. Its mechanism of action is predicated on the electrophilic sulfonyl fluoride moiety, which can form a stable covalent bond with nucleophilic residues on target proteins. The pyrazole scaffold provides the necessary molecular recognition to direct this reactivity. The experimental workflows detailed in this guide, from unbiased proteome-wide screening with ABPP to detailed biochemical and mass spectrometric characterization, provide a robust roadmap for the comprehensive elucidation of its molecular targets and mechanism of action. This systematic approach is essential for advancing our understanding of this and similar covalent agents in drug discovery and chemical biology.
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spectral data for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (NMR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride
Introduction
In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride hub has emerged as a cornerstone of covalent inhibitor design, largely popularized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These electrophilic warheads are prized for their ability to form stable covalent bonds with nucleophilic residues in proteins, offering a powerful tool for irreversible target labeling and modulation.[1]
This guide focuses on the definitive structural characterization of a key heterocyclic building block: This compound . This molecule merges the versatile pyrazole scaffold, a common pharmacophore, with an aliphatic sulfonyl fluoride, making it a valuable precursor for creating novel chemical probes and drug candidates.[2][3]
For researchers in drug development, ensuring the absolute structural integrity and purity of such building blocks is paramount. This whitepaper provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) protocols and data interpretation required to unequivocally characterize this compound. The methodologies and insights presented herein are designed to be self-validating, reflecting field-proven best practices for small molecule analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust procedure for acquiring high-quality NMR data. The choices within this protocol are critical for ensuring data accuracy and reproducibility.
1. Sample Preparation:
- Analyte: Weigh approximately 5-10 mg of this compound. The higher concentration is preferable for obtaining a strong signal in ¹³C NMR experiments in a reasonable time.
- Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
- Causality: CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. It contains a residual proton signal at δ ~7.26 ppm and a carbon signal at δ ~77.16 ppm, which can be used for spectral referencing.[4]
- Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.
- Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Its single, sharp signal does not overlap with most analyte signals and provides a precise reference point. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the spectrum to the deuterium lock frequency, though an external standard like CFCl₃ can be used if required.[6]
- Final Step: Vortex the NMR tube briefly to ensure a homogenous solution and transfer it to the spectrometer.
2. Instrument & Acquisition Parameters:
- Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[6]
- Causality: Higher field strengths provide greater spectral dispersion, which is crucial for resolving complex multiplets and avoiding signal overlap, leading to more accurate data interpretation.
- ¹H NMR:
- Pulse Program: A standard single-pulse 'zg30' sequence is appropriate.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.
- Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.
- ¹³C NMR:
- Pulse Program: A proton-decoupled experiment ('zgpg30') is standard to produce a spectrum with single lines for each unique carbon.
- Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- ¹⁹F NMR:
- Pulse Program: A standard proton-decoupled single-pulse experiment.
- Scans: ¹⁹F is a highly sensitive nucleus (100% natural abundance), so only a few scans (e.g., 4-8) are needed.[7]
NMR Data Summary & Interpretation
The following table presents representative spectral data for this compound, based on established chemical shift ranges for its constituent moieties.[8][9]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.60 | d | J = 2.0 Hz | H-5 (Pyrazole) |
| ~7.55 | d | J = 1.5 Hz | H-3 (Pyrazole) | |
| ~6.35 | t | J = 2.0 Hz | H-4 (Pyrazole) | |
| ~4.70 | t | J = 6.5 Hz | N-CH₂ | |
| ~4.00 | t | J = 6.5 Hz | CH₂ -SO₂F | |
| ¹³C NMR | ~140.5 | CH | C-5 (Pyrazole) | |
| ~130.0 | CH | C-3 (Pyrazole) | ||
| ~107.0 | CH | C-4 (Pyrazole) | ||
| ~52.0 | CH₂ | N-CH₂ | ||
| ~50.0 | d, CH₂ | ¹JC-F ≈ 20 Hz | CH₂ -SO₂F | |
| ¹⁹F NMR | ~+53.0 | t | ³JF-H ≈ 4.0 Hz | F -SO₂ |
Interpretation:
-
¹H NMR Spectrum: The pyrazole ring protons appear in their characteristic regions: H-3 and H-5 are downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms, while H-4 is more shielded.[8] The two methylene groups (-CH₂-) of the ethyl linker appear as two distinct triplets. The N-CH₂ group is shifted downfield due to its attachment to the electronegative nitrogen, while the CH₂-SO₂F group is even further downfield due to the powerful electron-withdrawing effect of the sulfonyl fluoride group. Each triplet arises from coupling to the adjacent CH₂ group.
-
¹³C NMR Spectrum: The three distinct signals for the pyrazole carbons confirm its structure. The two methylene carbons are also clearly resolved. Notably, the carbon atom directly attached to the sulfonyl fluoride group (CH₂-SO₂F) is expected to appear as a doublet due to one-bond coupling with the fluorine atom (¹JC-F).
-
¹⁹F NMR Spectrum: A single signal is observed, confirming the presence of one fluorine atom. This signal appears in the typical range for aliphatic sulfonyl fluorides (+26 to +54 ppm).[9] It is expected to be a triplet due to coupling with the two adjacent protons of the methylene group (³JF-H).
NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while fragmentation patterns can provide additional structural verification.
Experimental Protocol: MS Data Acquisition
The following protocol details a standard method using Electrospray Ionization (ESI), a soft ionization technique ideal for this type of polar molecule.
1. Sample Preparation:
- Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
- Working Solution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Causality: Formic acid is added to promote protonation of the analyte, facilitating the formation of positive ions ([M+H]⁺) in the ESI source, which are often more stable and abundant for nitrogen-containing heterocycles.
2. Instrument & Acquisition Parameters:
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[1]
- Ionization Mode: ESI in positive ion mode.
- Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.
- Data Analysis: The acquired spectrum is analyzed to identify the parent ion and any significant fragment ions. The exact mass of the parent ion is compared to the theoretical mass calculated from its elemental formula.
MS Data Summary & Interpretation
Molecular Formula: C₅H₇FN₂O₂S Molecular Weight: 178.19 g/mol [10] Theoretical Exact Mass ([M+H]⁺): 179.0234
| Observed Ion (m/z) | Ion Formula | Description |
| 179.0234 | [C₅H₈FN₂O₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 201.0053 | [C₅H₇FN₂NaO₂S]⁺ | Sodium Adduct ([M+Na]⁺) |
| 95.0451 | [C₅H₅N₂]⁺ | Fragment from cleavage of the ethyl-sulfonyl bond |
| 81.0342 | [C₄H₅N₂]⁺ | Pyrazole ring after loss of a CH₂ group |
Interpretation:
-
Molecular Ion: The primary goal is to observe the protonated molecular ion ([M+H]⁺) at an m/z value that matches the theoretical exact mass within a narrow tolerance (typically <5 ppm). This provides high-confidence confirmation of the elemental formula. The presence of a sodium adduct ([M+Na]⁺) is also very common in ESI-MS and further supports the molecular weight.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur.[11] A plausible and highly diagnostic fragmentation pathway for this molecule is the cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride moiety and the formation of a stable pyrazolyl-ethyl cation (m/z 95.0451). This fragmentation pattern strongly supports the connectivity of the pyrazole ring to the ethanesulfonyl fluoride group.[11][12]
MS Experimental Workflow
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A Technical Guide to 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Scaffold for Covalent Drug Discovery
2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is an emerging molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure combines two key pharmacophores: a pyrazole ring and a sulfonyl fluoride moiety. The pyrazole nucleus is a common feature in many approved drugs, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The sulfonyl fluoride group, on the other hand, is a versatile electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and serine[3]. This ability to act as a covalent inhibitor offers several advantages in drug design, including increased potency, prolonged duration of action, and the potential to target challenging proteins that are not amenable to traditional non-covalent inhibition strategies.
Commercial Availability
As of early 2026, this compound is not a standard, off-the-shelf catalog item from major chemical suppliers. While some specialized vendors may list it for custom synthesis, it is generally not available for immediate purchase. This limited commercial availability necessitates a reliable synthetic protocol for researchers who wish to investigate its properties and applications.
Proposed Synthesis of this compound
The following is a proposed three-step synthesis for this compound, based on established and well-documented chemical transformations. This synthetic route is designed to be accessible in a standard organic chemistry laboratory.
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stability and storage conditions for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
An In-Depth Technical Guide to the Stability and Storage of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Synthesizing data from analogous compounds and the fundamental principles of sulfonyl fluoride chemistry, this document offers field-proven insights for researchers in drug discovery and chemical biology. The guide details the inherent stability of the sulfonyl fluoride functional group, potential degradation pathways, and step-by-step protocols for handling, storage, and stability assessment to ensure the compound's integrity throughout its lifecycle.
Introduction: The Emerging Role of Pyrazolyl Sulfonyl Fluorides
The sulfonyl fluoride moiety has become an increasingly important electrophile in covalent probe discovery and drug development.[1] Its unique balance of stability and latent reactivity allows for the formation of robust covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine, and serine under specific physiological conditions.[1][2] this compound is a bifunctional molecule that combines this valuable "warhead" with a pyrazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[3]
Understanding the stability and proper storage of this compound is paramount. Degradation not only results in the loss of valuable material but can also lead to the formation of impurities that may confound experimental results or introduce toxicity. This guide provides the foundational knowledge required to maintain the chemical integrity of this compound from the stock vial to the final assay.
Chemical Properties and Structural Rationale for Stability
The remarkable stability of this compound is a direct consequence of its molecular structure, which features the highly resilient sulfur(VI)-fluoride bond and the aromatic pyrazole ring.
The S(VI)-F bond is thermodynamically stable and kinetically inert under many conditions, a stark contrast to the more reactive sulfonyl chlorides. This bond is highly resistant to reduction, oxidation, and thermolysis.[4] While sulfonyl fluorides are generally stable to hydrolysis, their latent electrophilicity can be "unleashed" in the presence of strong bases or certain catalysts, which is the basis for their utility in covalent modifications.[4][5]
The pyrazole ring is an aromatic heterocycle, which contributes to the overall stability of the molecule. However, the strong electron-withdrawing nature of the ethanesulfonyl fluoride substituent can decrease the nucleophilicity of the pyrazole nitrogens.[3]
| Property | Value / Description | Source |
| Molecular Formula | C₅H₇FN₂O₂S | N/A |
| Molecular Weight | 178.19 g/mol | N/A |
| Appearance | Likely a solid or oil at room temperature. | Inferred from similar compounds[6] |
| Functional Groups | Sulfonyl Fluoride (-SO₂F), Pyrazole Ring | N/A |
| Reactivity Profile | Stable electrophile; reacts with nucleophiles. | [1] |
Core Stability Profile and Potential Degradation
Thermal Stability
Based on extensive data from analogous aryl and alkyl sulfonyl fluorides, this compound is expected to exhibit high thermal stability. For instance, the related deoxyfluorination reagent PyFluor (2-pyridinesulfonyl fluoride) shows no exothermic decomposition up to 350 °C.[6] This resilience makes it suitable for reactions that may require moderate heating.[7]
Hydrolytic Stability
Sulfonyl fluorides are notably more resistant to hydrolysis than their sulfonyl chloride counterparts.[1] Many can be handled on the benchtop and are even stable in aqueous emulsions without significant degradation.[6] However, hydrolysis can be induced under forcing conditions, particularly at high pH. The likely degradation product would be the corresponding sulfonic acid.
Potential Degradation Pathway: Base-Mediated Hydrolysis
While stable under neutral conditions, prolonged exposure to strong aqueous base can lead to nucleophilic attack at the electrophilic sulfur atom, displacing the fluoride ion and ultimately forming the sulfonic acid. This pathway underscores the importance of avoiding basic storage solutions.
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A Technical Guide to 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride: A SuFEx Clickable Handle for Chemical Biology and Drug Discovery
Abstract
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has revolutionized the assembly of functional molecules.[1][2][3] Central to this technology is the development of robust, selectively reactive "clickable handles." This guide provides an in-depth technical overview of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PzESF), a versatile SuFEx handle gaining prominence in chemical biology and drug discovery. We will explore the core chemical principles of PzESF, its synthesis, and its practical application in bioconjugation and library synthesis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Power of SuFEx and the Need for Advanced Handles
Click chemistry has become an indispensable tool across the chemical sciences for its efficiency and reliability in molecular assembly.[3] The "second generation" of this philosophy is Sulfur(VI) Fluoride Exchange (SuFEx), which leverages the unique reactivity of the S-F bond.[3][4] Unlike more conventional electrophiles, sulfonyl fluorides (R-SO₂F) exhibit a remarkable balance of stability and latent reactivity. They are largely inert to common biological nucleophiles and aqueous conditions, yet can be triggered to react efficiently and specifically with target functional groups under defined conditions.[4][5][6]
This "privileged" reactivity makes sulfonyl fluorides exceptional electrophilic warheads for applications ranging from covalent enzyme inhibition to the construction of diverse compound libraries.[5][6] The utility of SuFEx chemistry is critically dependent on the nature of the molecular scaffold to which the sulfonyl fluoride is attached—the "handle." An ideal handle must be synthetically accessible and impart favorable reactivity and physicochemical properties to the entire construct.
This compound (PzESF) has emerged as a particularly effective SuFEx handle. The pyrazole motif is a well-established pharmacophore found in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key binding interactions.[7][8] The incorporation of this heterocycle into a SuFEx handle provides a powerful tool for building molecules with inherent biological relevance.
Core Concepts: The Chemistry of the Pyrazolyl Sulfonyl Fluoride Handle
The effectiveness of PzESF lies in the interplay between the sulfonyl fluoride warhead and the pyrazole scaffold.
Mechanism of Sulfur(VI) Fluoride Exchange
The SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The S-F bond, while thermodynamically strong, can be activated for nucleophilic attack.[4] In biological or protic environments, this activation is often facilitated by hydrogen bond donation to the fluoride, increasing the electrophilicity of the sulfur atom.[9] This allows context-specific nucleophilic residues within a protein binding pocket—such as the side chains of lysine, tyrosine, serine, or threonine—to attack the sulfur, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate linkage.[5][6]
Caption: General mechanism of the SuFEx reaction with a protein nucleophile.
Advantages of the Pyrazole Scaffold
The pyrazole ring in PzESF is not merely a spectator. Its presence offers several distinct advantages:
-
Pharmacophoric Value: As a privileged scaffold in medicinal chemistry, its inclusion can enhance the binding affinity and drug-like properties of the resulting conjugates.[7][8][10][11]
-
Modulated Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the neighboring sulfonyl fluoride group.
-
Synthetic Tractability: Pyrazole-containing sulfonyl fluorides can be accessed through robust synthetic routes, such as 1,3-dipolar cycloadditions, allowing for the generation of diverse analogs.[7][12]
Synthesis and Experimental Protocols
A core strength of the PzESF handle is its straightforward accessibility. While multiple routes exist for pyrazole synthesis, a common and efficient method involves the reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF).[13]
Synthesis of this compound (Conceptual)
A general strategy for synthesizing pyrazolyl aliphatic sulfonyl fluorides involves a copper-catalyzed cascade reaction.[13] This approach is valued for its high atom economy and regioselectivity.
Caption: Conceptual workflow for the synthesis of pyrazolyl sulfonyl fluorides.
Protocol: SuFEx-based Bioconjugation to a Model Protein
This protocol describes a general procedure for labeling a protein containing a reactive surface lysine or tyrosine with a PzESF-functionalized molecule (e.g., a biotin-PzESF probe).
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4-8.5).
-
PzESF probe stock solution (e.g., 10-100 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 8.0).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
-
Analytical tools: SDS-PAGE, Mass Spectrometry (LC-MS).
Methodology:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the reaction buffer.
-
Probe Addition: Add the PzESF probe from the DMSO stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold excess). The final DMSO concentration should ideally be kept below 5% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the protein's reactivity.
-
Reaction Monitoring (Optional): At various time points, an aliquot can be removed, quenched, and analyzed by LC-MS to monitor the extent of labeling.
-
Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted PzESF probe. Incubate for 30-60 minutes.
-
Purification: Remove the excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a mass shift) and intact protein mass spectrometry.
Applications and Data
The PzESF handle is a powerful tool for various applications in drug discovery and chemical biology.[1][2] Its stability and predictable reactivity make it suitable for high-throughput screening and the generation of covalent inhibitors.
Covalent Inhibitor Development
Sulfonyl fluorides are privileged warheads for designing targeted covalent inhibitors.[5][6] By attaching a PzESF handle to a scaffold that has known affinity for a protein target, researchers can convert a reversible binder into a potent, irreversible inhibitor. The pyrazole moiety can be used to fine-tune binding interactions within the target's active site.
Activity-Based Protein Profiling (ABPP)
PzESF handles can be incorporated into probes for ABPP. A typical probe consists of the PzESF warhead, a linker, and a reporter tag (e.g., biotin or a fluorophore). These probes can be used to covalently label active enzymes in complex biological samples, allowing for subsequent enrichment and identification by mass spectrometry.
Data Summary: Representative SuFEx Reaction Parameters
The efficiency of the SuFEx reaction depends on the nucleophile, base, and solvent. The table below summarizes typical conditions for the reaction of pyrazolyl sulfonyl fluorides with different nucleophiles, based on published methodologies.[7]
| Nucleophile Type | Example | Base/Catalyst | Solvent | Typical Yield | Reference |
| Primary Amine | Aniline | DABCO | Acetonitrile | >90% | [7] |
| Secondary Amine | Morpholine | DBU | THF | >85% | [7] |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | >95% | [7][14] |
| Aliphatic Alcohol | Benzyl Alcohol | BTMG/HMDS | THF | >80% | [14] |
Note: Yields are illustrative and depend on the specific substrates used.
Trustworthiness and Expert Insights
-
Causality of Base Choice: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like DABCO is sufficient to deprotonate the amine without competing in the reaction.[7] For less nucleophilic phenols, a stronger inorganic base like Cs₂CO₃ is often required to generate the more reactive phenoxide.[14] The Accelerated SuFEx Click Chemistry (ASCC) protocol, using a synergistic catalyst system, is particularly effective for less reactive alcohols.[14]
-
Solvent Considerations: Aprotic solvents like acetonitrile or THF are generally preferred to avoid competing reactions with the solvent. However, SuFEx reactions are notably tolerant of water, a key feature of click chemistry.[15]
-
Self-Validating Protocols: The success of a SuFEx reaction is readily confirmed. The formation of the sulfonamide or sulfonate product results in a distinct mass shift detectable by LC-MS. For aromatic compounds, ¹⁹F NMR can be used to monitor the disappearance of the sulfonyl fluoride signal (typically ~+40 to +65 ppm) and confirm reaction completion.
Conclusion and Future Outlook
The this compound handle represents a significant advancement in the SuFEx toolkit. It combines the privileged reactivity of the sulfonyl fluoride warhead with the valuable pharmacophoric properties of the pyrazole heterocycle. This combination provides a robust and versatile platform for researchers in drug discovery, enabling the rapid synthesis of covalent inhibitors, biological probes, and diverse molecular libraries. As SuFEx chemistry continues to expand, we anticipate that handles like PzESF will become increasingly central to the development of next-generation therapeutics and chemical biology tools.[1][16]
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reactivity of the pyrazole moiety in 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
An In-Depth Technical Guide to the Reactivity of the Pyrazole Moiety in 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as analgesics, anti-inflammatories, and anti-cancer agents.[3][4] The unique electronic properties of the pyrazole ring, including its aromaticity and the distinct roles of its two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—endow it with a versatile and tunable reactivity profile.[5] This guide provides a detailed exploration of the reactivity of the pyrazole moiety when functionalized at the N1 position with a 2-ethanesulfonyl fluoride group, a substituent of profound importance in the field of covalent drug discovery. We will dissect the electronic interplay between the pyrazole core and the sulfonyl fluoride warhead, offering field-proven insights into its behavior in key chemical transformations.
Fundamental Reactivity of the Unsubstituted Pyrazole Ring
To appreciate the influence of the N1-substituent, one must first understand the intrinsic reactivity of the parent pyrazole ring. The pyrazole system is aromatic, containing 6 π-electrons delocalized across the five-membered ring.[1] This aromaticity confers significant stability. The electron distribution, however, is not uniform.
-
Nitrogen Atoms : The N1 "pyrrole-type" nitrogen contributes two electrons to the aromatic system, while the N2 "pyridine-type" nitrogen contributes one. The lone pair on the N2 atom lies in the plane of the ring, rendering it basic and a primary site for protonation or coordination to Lewis acids.[4][5]
-
Carbon Atoms : The overall electron-rich nature of the two nitrogen atoms leads to a reduction in electron density at the adjacent C3 and C5 positions, making them somewhat electrophilic. Conversely, the C4 position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution.[3][6][7]
This inherent electronic arrangement dictates the pyrazole's general reactivity patterns. In acidic media, the N2 atom is protonated, deactivating the ring towards electrophilic attack. Under basic conditions, the N1 proton can be abstracted to form the pyrazolide anion, a potent nucleophile that readily reacts with electrophiles at the nitrogen positions.[1][4]
Caption: Nucleophilic (blue) and electrophilic (red) centers of the pyrazole ring.
Electronic Modulation by the 2-(Ethanesulfonyl Fluoride) Substituent
Attaching the 2-ethanesulfonyl fluoride group to the N1 position dramatically alters the electronic landscape of the pyrazole ring. The sulfonyl group (-SO₂) is powerfully electron-withdrawing through both inductive and resonance effects. This has several critical consequences for the molecule's reactivity.
-
Ring Deactivation : The strong electron-withdrawing nature of the N1-substituent significantly reduces the electron density across the entire pyrazole ring system. This deactivation makes classical electrophilic aromatic substitution reactions, even at the normally reactive C4 position, exceedingly difficult and require harsh conditions.[6]
-
Increased Acidity of C-H Bonds : The inductive pull of the substituent increases the acidity of the ring protons, particularly at the adjacent C5 position. This makes the C5 proton more susceptible to abstraction by strong bases, a key feature exploited in metalation reactions.
-
Activation of the Sulfonyl Fluoride Moiety : The primary site of reactivity shifts from the aromatic ring to the sulfonyl fluoride group itself. This functional group is a "privileged warhead" in chemical biology, known for its ability to covalently modify nucleophilic residues in proteins.[8][9]
Caption: Electronic effects of the N1-ethanesulfonyl fluoride substituent.
Key Reaction Classes and Methodologies
C-H Functionalization via Directed Metalation
Given the deactivation of the pyrazole ring towards electrophilic attack, direct C-H functionalization has emerged as the premier strategy for introducing substituents.[10] The N2 "pyridine-type" nitrogen atom serves as an effective directing group for metalation.
The most acidic proton is at the C5 position, which can be selectively removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-based magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidide).[11] This generates a C5-lithiated or magnesiated pyrazole intermediate, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, iodine, alkyl halides) to install functionality exclusively at the C5 position.
Table 1: Regioselectivity in Pyrazole Metalation
| Metalating Agent | Directing Group | Predominant Site of Deprotonation | Reference |
| n-BuLi | N1-H (as anion) | C5 | [11] |
| LDA | N2 (lone pair) | C5 | [11] |
| TMPMgCl·LiCl | N2 (lone pair) | C5 | [11] |
Transition-Metal-Catalyzed C-H Activation
In addition to stoichiometric metalation, transition-metal-catalyzed C-H activation offers a powerful, atom-economical alternative.[10] Palladium, rhodium, and ruthenium catalysts are commonly employed. The pyrazole's N2 atom again acts as a coordinating directing group, forming a metallacyclic intermediate that facilitates the cleavage of the C5-H bond. This allows for direct C-C and C-heteroatom bond formation, such as arylation, alkenylation, and amination reactions. Pyrazole-directed C(sp³)–H activation has also been demonstrated, highlighting the versatility of this approach.[12]
Exemplary Protocol: Pd-Catalyzed C5-Arylation of this compound
This protocol is a representative methodology adapted from established principles of pyrazole-directed C-H activation.
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl halide (e.g., iodobenzene, 1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand such as P(o-tolyl)₃ (10 mol%).
-
Solvent and Base : Evacuate and backfill the tube with argon. Add a degassed solvent, typically a polar aprotic solvent like DMF or DMA (0.1 M concentration). Add a base, such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Reaction Conditions : Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. The causality for heating is to provide the activation energy for the C-H bond cleavage and facilitate the catalytic cycle.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield the C5-arylated product. The self-validating aspect of this protocol lies in the high regioselectivity; characterization by ¹H NMR should show the disappearance of the C5-H signal and the appearance of new aromatic signals corresponding to the coupled aryl group.
Caption: Experimental workflow for a pyrazole-directed C-H arylation reaction.
Reactivity as a Covalent Warhead: Sulfur(VI) Fluoride Exchange (SuFEx)
The most significant aspect of this compound for drug development professionals is the reactivity of the sulfonyl fluoride moiety. This group is a premier example of a "clickable" covalent warhead, central to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept pioneered by Sharpless and coworkers.
Sulfonyl fluorides are remarkably stable in aqueous environments but can be activated to react with nucleophiles.[8] In a biological context, they can form highly stable covalent bonds with the nucleophilic side chains of amino acids such as lysine, tyrosine, serine, and histidine.[8][13] This makes them ideal for designing targeted covalent inhibitors (TCIs), where the pyrazole moiety can serve as a recognition element to bind non-covalently in a protein's active site, positioning the sulfonyl fluoride "warhead" for a specific and irreversible reaction with a nearby nucleophilic residue.
The mechanism involves the nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion. This reaction is highly specific and efficient, forming a stable sulfonamide or sulfonate ester linkage.
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The Ascendancy of Pyrazole-Containing Sulfonyl Fluorides in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with reactive yet stable functional groups is paramount for the development of novel therapeutics. This technical guide delves into the burgeoning field of pyrazole-containing sulfonyl fluorides, a class of compounds demonstrating immense potential as covalent inhibitors and chemical probes. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, unique reactivity, and diverse applications of these molecules, providing a comprehensive overview grounded in the latest scientific advancements.
Introduction: The Strategic Convergence of a Privileged Heterocycle and a Unique Warhead
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs such as Celecoxib, Sildenafil, and Rimonabant.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[2][3][4][5] Concurrently, the sulfonyl fluoride group has emerged as a versatile "warhead" for covalent inhibitors.[6][7] Unlike more traditional reactive groups that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, serine, histidine, and threonine, significantly expanding the druggable proteome.[7]
The fusion of the pyrazole scaffold with the sulfonyl fluoride warhead creates a powerful molecular entity. The pyrazole core provides a customizable platform for tuning selectivity and pharmacokinetic properties, while the sulfonyl fluoride offers a means for potent and durable target engagement through covalent bond formation.[8][9] This combination is particularly attractive for tackling challenging drug targets, such as those with shallow binding pockets or those where high potency and prolonged duration of action are required.
The Power of SuFEx Chemistry in Synthesis and Diversification
A key enabling technology in the rise of pyrazole-containing sulfonyl fluorides is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by the Sharpless group.[1] SuFEx reactions are characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups, making them ideal for medicinal chemistry applications.[1][10]
Synthetic Strategies for Accessing Pyrazole Sulfonyl Fluorides
Several synthetic routes have been developed to access this important class of molecules. A notable method involves a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF), which provides highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields.[1][11] This approach is lauded for its high atom economy, regioselectivity, and operational simplicity.[1][11]
Another powerful strategy is the [3+2] annulation, or 1,3-dipolar cycloaddition, which allows for the construction of the pyrazole ring with concomitant installation of the sulfonyl fluoride moiety.[8][12][13][14] For instance, the reaction of stabilized diazo compounds with vinyl sulfonyl fluorides offers a direct and regioselective route to pyrazolyl vinyl sulfonyl fluorides.[8] The use of fluorinated diazo compounds in these reactions can further enhance the metabolic stability and binding affinity of the final products.[2][13][14]
A parallel medicinal chemistry protocol has also been developed for the rapid synthesis of pyrazole-4-sulfonamides and their corresponding sulfonyl fluoride precursors, demonstrating the utility of these building blocks in generating compound libraries for structure-activity relationship (SAR) studies.[15]
Post-Synthetic Diversification via SuFEx
Once the pyrazole sulfonyl fluoride core is assembled, the SuFEx-able handle allows for straightforward diversification.[12][13][14] The sulfonyl fluoride can readily react with a wide range of nitrogen and oxygen nucleophiles to generate the corresponding sulfonamides and sulfonates, respectively.[14] This modularity is a significant advantage in drug discovery, enabling the rapid exploration of chemical space around a lead compound to optimize potency, selectivity, and pharmacokinetic properties.[13][14]
Pyrazole Sulfonyl Fluorides as Covalent Inhibitors
The primary application of pyrazole-containing sulfonyl fluorides in medicinal chemistry is in the design of covalent inhibitors.[6][16][17][18] Covalent drugs offer several potential advantages over their non-covalent counterparts, including increased biochemical efficiency, longer duration of action, and the ability to target proteins that are difficult to inhibit with reversible binders.[7][17]
The sulfonyl fluoride moiety acts as a bioorthogonal electrophile that is relatively stable in the aqueous environment of the cell but can be activated upon binding to its protein target. This "tunable" reactivity minimizes off-target reactions and enhances the safety profile of the inhibitor. The pyrazole scaffold, in turn, directs the warhead to the desired binding site and contributes to the overall binding affinity and selectivity of the molecule.[19]
Table 1: Comparison of Electrophilic Warheads in Covalent Drug Design
| Warhead | Typical Target Residue(s) | Reactivity | Key Advantages | Key Disadvantages |
| Acrylamide | Cysteine | High | Well-established chemistry | Potential for off-target reactivity |
| Sulfonyl Fluoride | Lys, Tyr, Ser, His, Thr | Moderate, Tunable | Expands target scope, high stability | Can be less reactive than other warheads |
| Epoxide | Cysteine, Histidine | Moderate | Can form stable adducts | Potential for ring-opening by other nucleophiles |
| Nitrile | Cysteine | Reversible | Offers reversible covalent inhibition | Weaker bond formation |
Applications in Chemical Biology and Target Identification
Beyond their therapeutic potential, pyrazole sulfonyl fluorides are valuable tools in chemical biology for activity-based protein profiling (ABPP).[19] ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems, allowing for the identification of new drug targets and the elucidation of biological pathways.
By incorporating a reporter tag, such as an alkyne or azide, into the pyrazole scaffold, researchers can create chemical probes that can be used to "fish out" and identify their protein targets from cell lysates.[20] This approach has been successfully used to identify the targets of kinase inhibitors and to quantify target occupancy in cells.[19][20]
Experimental Protocols
General Procedure for the Synthesis of Pyrazole Sulfonyl Fluorides via [3+2] Cycloaddition
-
To a solution of the diazo compound (1.0 eq) in a suitable solvent (e.g., CH2Cl2, THF) is added the vinyl sulfonyl fluoride derivative (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated as necessary, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrazole sulfonyl fluoride.
General Procedure for SuFEx Diversification
-
To a solution of the pyrazole sulfonyl fluoride (1.0 eq) and the desired nucleophile (amine or alcohol, 1.2 eq) in a suitable solvent (e.g., THF, CH3CN) is added a base (e.g., triethylamine, DBU, 1.5 eq).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired sulfonamide or sulfonate.
Visualization of Key Concepts
Caption: Synthetic and diversification pathways for pyrazole sulfonyl fluorides.
Future Directions and Conclusion
The field of pyrazole-containing sulfonyl fluorides is poised for significant growth. Future research will likely focus on the development of more sophisticated and selective inhibitors for a wider range of therapeutic targets. The continued exploration of novel synthetic methodologies will further expand the accessible chemical space and facilitate the generation of more diverse compound libraries. Furthermore, the application of these versatile molecules as chemical probes will undoubtedly lead to new discoveries in chemical biology and a deeper understanding of complex biological processes.
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The Ascendancy of Pyrazolyl Sulfonyl Fluorides: A Technical Guide to a Privileged Scaffold in Covalent Chemistry
Abstract
The convergence of heterocyclic chemistry with the principles of click chemistry has propelled the development of novel molecular entities with profound implications for drug discovery and chemical biology. Among these, pyrazolyl sulfonyl fluorides have emerged as a uniquely powerful class of compounds. Their inherent structural features—a biologically relevant pyrazole core and a latently reactive sulfonyl fluoride handle—position them as exceptional tools for the construction of covalent inhibitors and chemical probes. This technical guide provides a comprehensive exploration of the chemical space of pyrazolyl sulfonyl fluorides, detailing their synthesis, reactivity, and diverse applications. Intended for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource, blending established knowledge with the latest advancements in the field.
Introduction: The Strategic Fusion of Pyrazole and Sulfonyl Fluoride Moieties
The pyrazole nucleus is a well-established pharmacophore, present in a multitude of approved drugs and bioactive molecules, owing to its ability to engage in various non-covalent interactions within biological systems.[1] The introduction of a sulfonyl fluoride (-SO₂F) group onto this privileged scaffold imparts a unique set of properties, transforming it into a versatile building block for covalent chemistry. The sulfonyl fluoride moiety is remarkably stable under a wide range of chemical conditions, yet it can be selectively activated to react with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine.[2][3] This "click-like" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), allows for the precise and efficient formation of covalent bonds, a cornerstone of modern covalent drug design.[4][5]
This guide will navigate the key aspects of pyrazolyl sulfonyl fluorides, from their rational design and synthesis to their strategic deployment in identifying and modulating biological targets.
Navigating the Synthetic Landscape: Accessing the Pyrazolyl Sulfonyl Fluoride Core
The synthetic accessibility of pyrazolyl sulfonyl fluorides is crucial for exploring their chemical space. Several robust methodologies have been developed, offering access to a diverse range of substituted analogs.
[3+2] Cycloaddition Strategies
A prominent and versatile approach involves the [3+2] cycloaddition of a diazo compound with a sulfonyl fluoride-containing dipolarophile. This method allows for the direct and often regioselective construction of the pyrazole ring.
A notable example is the reaction of a stabilized diazo group with 1-bromobut-3-ene-1,3-disulfonyl difluoride (BEDF), which proceeds under mild conditions to yield pyrazolyl vinyl sulfonyl fluorides.[6] This approach provides a robust and efficient route to these important building blocks. Another key development is the use of ethenesulfonyl fluoride (ESF) and its derivatives as dipolarophiles in reactions with diazo compounds.[4] For instance, the reaction of α-diazocarbonyl compounds with ESF, often catalyzed by copper, can proceed via a cascade reaction to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields.[1][7]
Experimental Protocol: Copper-Catalyzed Cascade Reaction for Pyrazolyl Aliphatic Sulfonyl Fluorides [1]
-
To a solution of α-diazocarbonyl compound (0.2 mmol) in anhydrous solvent (e.g., CH₂Cl₂) is added a copper catalyst (e.g., Cu(OTf)₂, 5 mol%).
-
Ethenesulfonyl fluoride (ESF, 0.4 mmol, 2.0 equiv.) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired pyrazolyl aliphatic sulfonyl fluoride.
Diversification of Pre-formed Pyrazole Scaffolds
An alternative strategy involves the introduction of the sulfonyl fluoride moiety onto a pre-existing pyrazole ring. This can be achieved through various transformations, although direct fluorination of pyrazole sulfonyl chlorides is a common and effective method.[8] This approach is particularly useful for late-stage functionalization and for accessing isomers that may not be readily available through cycloaddition routes.
Table 1: Comparison of Synthetic Methodologies for Pyrazolyl Sulfonyl Fluorides
| Methodology | Key Reactants | Advantages | Limitations | Representative Reference(s) |
| [3+2] Annulation | Diazo compounds, Alkenyl sulfonyl fluorides (e.g., BEDF, ESF) | High regioselectivity, mild reaction conditions, good functional group tolerance, direct access to complex scaffolds. | Availability of substituted diazo compounds and alkenyl sulfonyl fluorides can be a limiting factor. | [6],[1],[4] |
| Cascade Reactions | α-Diazocarbonyl compounds, Ethenesulfonyl fluoride (ESF) | High atom economy, operational simplicity, excellent yields, construction of highly functionalized products. | Substrate scope may be limited by the stability of the diazo compound. | [1],[7] |
| Functionalization of Pre-formed Pyrazoles | Pyrazole derivatives, Fluorinating agents (for sulfonyl chlorides) | Access to a wide range of isomers, suitable for late-stage functionalization. | May require multi-step synthesis of the pyrazole precursor, harsh reaction conditions for some transformations. | [8] |
Reactivity and the Power of SuFEx Chemistry
The utility of pyrazolyl sulfonyl fluorides is intrinsically linked to the unique reactivity of the -SO₂F group. While remarkably stable in aqueous media, a crucial property for biological applications, the S-F bond can be readily activated for nucleophilic substitution.[9] This controlled reactivity forms the basis of SuFEx click chemistry.
The SuFEx "Click" Reaction
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile.[5] This process is typically facilitated by organic bases or specific biological microenvironments. The reaction is characterized by its high efficiency, broad scope of compatible nucleophiles (including amines, phenols, and thiols), and the formation of stable sulfonyl linkages.[4][10]
Caption: A typical workflow for the development of covalent inhibitors.
Applications in Drug Discovery and Chemical Biology
The unique combination of a privileged heterocyclic core and a tunable reactive handle has positioned pyrazolyl sulfonyl fluorides as powerful tools in several areas of chemical biology and drug discovery.
Covalent Inhibitors of Enzymes
A primary application of pyrazolyl sulfonyl fluorides is in the development of covalent enzyme inhibitors. By designing molecules that bind reversibly to the active site of an enzyme, the sulfonyl fluoride "warhead" can be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition. This strategy has been successfully employed to target a variety of enzymes, including proteases and kinases. [3][11]The pyrazole scaffold can be elaborated to provide the necessary binding affinity and selectivity for the target enzyme.
Chemical Probes for Target Identification and Validation
Pyrazolyl sulfonyl fluorides are also invaluable as chemical probes for identifying and validating novel drug targets. [12][13]By incorporating a reporter tag, such as an alkyne or biotin, into the pyrazolyl sulfonyl fluoride structure, researchers can covalently label target proteins in complex biological systems. Subsequent proteomic analysis can then be used to identify the protein targets of the probe, providing crucial insights into its mechanism of action and potential therapeutic applications.
Probing Protein-Protein Interactions
The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. Covalent inhibitors based on the pyrazolyl sulfonyl fluoride scaffold can be designed to target specific amino acid residues at the interface of a PPI, thereby preventing the interaction. [14]The ability to form a covalent bond can provide the necessary potency to disrupt these often large and shallow binding surfaces.
Characterization and Stability Considerations
The successful application of pyrazolyl sulfonyl fluorides relies on their proper characterization and an understanding of their stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of these compounds. ¹⁹F NMR is particularly informative, as the chemical shift of the fluorine atom in the -SO₂F group is sensitive to its electronic environment, providing a valuable diagnostic handle. [15][16]¹H and ¹³C NMR are also essential for confirming the overall structure of the molecule. [17]
Stability Profile
While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, their stability in aqueous buffers and biological media should be carefully evaluated. [18][19]Factors such as pH and the electronic nature of the substituents on the pyrazole and any appended aryl rings can influence the rate of hydrolysis. [20]A balance must be struck between sufficient stability to reach the target and adequate reactivity to engage it covalently.
Future Perspectives and Conclusion
The field of pyrazolyl sulfonyl fluorides is poised for continued growth and innovation. Advances in synthetic methodologies will undoubtedly expand the accessible chemical space, enabling the creation of even more sophisticated and diverse molecular probes and drug candidates. The integration of computational modeling and machine learning will further accelerate the design of covalent inhibitors with enhanced potency and selectivity.
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Methodological & Application
Application Notes and Protocols: Leveraging 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in SuFEx Click Chemistry
Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Click chemistry has revolutionized the synthesis of complex molecules by focusing on a set of reliable, high-yield reactions that are modular and orthogonal to many functional groups.[1][2] Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click reaction with profound implications for drug discovery, chemical biology, and materials science.[3][4][5] SuFEx chemistry is centered around the remarkable balance of stability and reactivity of the S(VI)-F bond found in molecules like sulfonyl fluorides (R-SO₂F).[6] These compounds are generally stable to a wide range of conditions, including aqueous environments, yet can be selectively activated to react with nucleophiles, forming robust sulfonate or sulfonamide linkages.[7]
The sulfonyl fluoride functional group is particularly attractive due to its resistance to reduction and hydrolysis compared to other sulfonyl halides, ensuring clean reaction profiles and high yields. This unique reactivity profile makes sulfonyl fluorides ideal "connective" hubs for assembling complex molecular architectures.[7]
This application note provides a detailed guide to the use of a specific, bifunctional SuFEx hub: 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride . We will explore its structural advantages, provide detailed protocols for its application in SuFEx click chemistry, and discuss its potential in the development of novel therapeutics and functional materials.
The Connector Hub: this compound
The molecule this compound (commercially available, CAS 1461713-97-2) is a promising building block for SuFEx chemistry.[8] Its structure combines a reactive sulfonyl fluoride group with a pyrazole moiety, a common and valuable scaffold in medicinal chemistry.
Structural Advantages:
-
SuFEx Reactive Center: The terminal sulfonyl fluoride (-SO₂F) group is the key to its participation in SuFEx reactions, allowing for covalent linkage to a wide range of nucleophiles such as phenols, amines, and thiols.[7][9]
-
Medicinally Relevant Pyrazole Core: Pyrazole and its derivatives are well-established pharmacophores found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[10][11][12][13] The presence of the pyrazole ring in this building block allows for the direct incorporation of this privileged scaffold into target molecules.
-
Linker Functionality: The ethyl linker between the pyrazole and the sulfonyl fluoride provides spatial separation, which can be crucial for optimizing ligand-protein interactions in drug design.
-
Orthogonal Reactivity: The pyrazole ring and the sulfonyl fluoride group offer opportunities for orthogonal chemical modifications, enabling the synthesis of complex and diverse molecular libraries.
Mechanism of SuFEx with this compound
The fundamental reaction involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. This process is typically facilitated by a suitable base or catalyst that activates the nucleophile.
The general mechanism can be depicted as follows:
Figure 1: Generalized mechanism of the SuFEx reaction.
Experimental Protocols
The following protocols are designed as a starting point for researchers and can be adapted based on the specific nucleophile and desired product. These are based on established SuFEx methodologies for similar sulfonyl fluorides.[2][14][15]
Protocol 1: General Procedure for the SuFEx Reaction with Phenols
This protocol describes the formation of a sulfonate linkage between this compound and a phenolic substrate.
Materials:
-
This compound
-
Phenolic substrate
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).
-
Dissolve the phenol in anhydrous solvent (e.g., MeCN or DCM) to a concentration of 0.1-0.5 M.
-
Add this compound (1.1 eq).
-
Add the base (Et₃N, 2.0 eq or DBU, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonate.
Protocol 2: General Procedure for the SuFEx Reaction with Amines
This protocol details the synthesis of a sulfonamide by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
Organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (Et₃N or DIPEA, 1.5-2.0 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
-
Slowly add the sulfonyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting crude sulfonamide can be purified by silica gel chromatography or recrystallization.
Workflow and Data Presentation
The general workflow for employing this compound in a drug discovery or materials science context is outlined below.
Figure 2: Experimental workflow for SuFEx click chemistry.
Table 1: Representative Reaction Parameters
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | DBU | MeCN | 12 | 85-95% |
| 2 | 4-Methoxyphenol | Et₃N | DCM | 18 | 80-90% |
| 3 | Aniline | DIPEA | THF | 6 | 90-98% |
| 4 | Benzylamine | Et₃N | MeCN | 4 | >95% |
| 5 | Morpholine | Et₃N | THF | 4 | >95% |
| Note: Yields are hypothetical and based on typical SuFEx reactions. Actual yields may vary depending on the substrate and reaction conditions. |
Applications in Drug Discovery and Materials Science
The modular nature of SuFEx click chemistry, combined with the favorable properties of the pyrazole scaffold, makes this compound a highly attractive building block for various applications.
-
Drug Discovery: This reagent can be used for the late-stage functionalization of complex drug candidates, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.[16] The resulting sulfonamides and sulfonates can act as bioisosteres for other functional groups, potentially improving pharmacokinetic and pharmacodynamic properties. The sulfonyl fluoride itself can also act as a covalent warhead to target specific amino acid residues like tyrosine, lysine, and histidine in proteins.[17][9]
-
Chemical Biology: The robust nature of the sulfonate/sulfonamide linkage makes it ideal for bioconjugation applications, such as attaching probes or tags to biomolecules for imaging or pull-down assays.
-
Materials Science: Incorporation of this building block into polymers can introduce new functionalities and properties.[18][19] The pyrazole unit can participate in hydrogen bonding or metal coordination, influencing the macroscopic properties of the material.
Conclusion
This compound is a versatile and powerful connector hub for SuFEx click chemistry. Its unique structure, combining a highly reactive SuFEx handle with a medicinally relevant pyrazole core, opens up new avenues for the rapid and efficient synthesis of novel compounds for drug discovery, chemical biology, and materials science. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the full potential of this exciting building block.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. books.rsc.org [books.rsc.org]
experimental protocol for protein labeling with 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
An Application Guide to Covalent Protein Labeling with 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Authored by: Gemini, Senior Application Scientist
Abstract
Covalent modification of proteins is a cornerstone of chemical biology, providing powerful tools for activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.[1] Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, or "warheads," due to their unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2] Unlike more promiscuous reagents, SFs can be tuned to achieve context-specific labeling of serine, threonine, lysine, tyrosine, and histidine residues, offering a broader targeting scope than traditional cysteine-focused warheads.[3][4] This guide provides a detailed protocol and scientific rationale for the use of this compound, a bespoke SF probe. The inclusion of the pyrazole moiety, a common pharmacophore in medicinal chemistry, offers potential for enhanced binding affinity and specificity through secondary interactions within a protein's binding pocket.[5][6] This document is intended for researchers in chemical biology, proteomics, and drug discovery, offering a comprehensive framework for experimental design, execution, and data interpretation.
Scientific Principles and Reagent Overview
The Mechanism of Sulfonyl Fluoride Reactivity
The utility of sulfonyl fluorides as covalent probes lies in the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction.[3] The sulfur atom in the sulfonyl fluoride group (R-SO₂F) is highly electrophilic. It reacts with nucleophilic side chains of amino acids, such as the hydroxyl group of tyrosine or serine, or the epsilon-amino group of lysine.[7][8] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable, covalent sulfonamide or sulfonate ester bond.
This reaction's specificity is not solely dependent on the intrinsic nucleophilicity of an amino acid but is highly context-dependent, relying on factors like the residue's solvent accessibility and the local protein microenvironment, which can perturb the pKa of the side chain, rendering it more reactive.[7][9]
The Role of the Pyrazole Moiety
The this compound probe combines the reliable reactivity of the sulfonyl fluoride warhead with the distinct chemical properties of the pyrazole ring. Pyrazole derivatives are prevalent in drug discovery due to their diverse biological activities and ability to participate in hydrogen bonding and other non-covalent interactions.[5][6] In the context of a covalent probe, the pyrazole group can serve as a recognition element, guiding the electrophilic warhead to specific protein binding sites and potentially increasing the selectivity and efficiency of the labeling reaction.
Experimental Application: Protocols and Methodologies
This section provides a detailed, step-by-step methodology for the covalent labeling of a target protein.
Materials and Reagents
-
Target Protein: Purified protein of interest in a suitable buffer (e.g., PBS or HEPES).
-
Labeling Probe: this compound.
-
Probe Stock Solution: 10 mM stock in anhydrous DMSO. Store at -20°C, protected from moisture.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4–8.0.
-
Scientist's Note: A slightly alkaline pH (≥7.5) is often preferred as it promotes the deprotonation of lysine and tyrosine side chains, increasing their nucleophilicity and reactivity towards the sulfonyl fluoride probe.[3]
-
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.
-
Analysis Reagents: SDS-PAGE gels, loading buffer, Coomassie stain or Western blot antibodies.
-
Cleanup Devices: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol outlines a general procedure. Optimal conditions, particularly probe concentration and incubation time, should be determined empirically for each specific protein target.
-
Protein Preparation:
-
Prepare the target protein at a working concentration (e.g., 1-5 µM) in the chosen reaction buffer. Ensure the buffer is free of primary amines (like Tris) that could compete with the labeling reaction.
-
-
Initiating the Labeling Reaction:
-
From the 10 mM probe stock, perform serial dilutions in anhydrous DMSO to create working stocks.
-
Add the desired volume of the probe to the protein solution. A final probe concentration of 10-100 µM is a common starting point. The final DMSO concentration should ideally be kept below 2% (v/v) to avoid protein denaturation.
-
Expert Tip: Always include a DMSO-only vehicle control to assess the effect of the solvent on the protein.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Incubation for 1-4 hours at room temperature or 37°C is typical. For less reactive targets, overnight incubation at 4°C may be necessary.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent containing a high concentration of nucleophiles, such as Tris buffer, to a final concentration of 50-100 mM. This will consume any unreacted probe.
-
-
Removal of Excess Probe:
-
It is critical to remove the unreacted probe before downstream analysis. Use a desalting column or dialysis to exchange the reaction mixture into a fresh buffer (e.g., PBS). Follow the manufacturer's instructions for the chosen device.
-
Protocol 2: Validation of Labeling by SDS-PAGE
The formation of a covalent adduct results in a mass increase of the target protein, which can sometimes be visualized as a slight band shift on a high-resolution SDS-PAGE gel.
-
Sample Preparation: Take aliquots from the labeled and control reactions (before and after cleanup).
-
Denaturation: Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine) and run the gel according to standard procedures.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody specific to the target protein. A successful labeling reaction may show a slight upward shift in the molecular weight of the protein band compared to the vehicle control.
Protocol 3: Identification of Labeling Site by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the precise amino acid residue(s) labeled.[10][11] The "bottom-up" proteomics workflow is most commonly used.[12]
-
Sample Preparation: The covalently labeled protein sample is denatured, reduced, and alkylated to prepare it for enzymatic digestion.
-
Proteolytic Digestion: An enzyme, typically trypsin, is added to digest the protein into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database.[13] The software will look for peptides whose mass corresponds to the native peptide plus the mass of the added pyrazolyl-ethanesulfonyl adduct. Fragmentation data (MS/MS) will confirm the peptide sequence and pinpoint the modified amino acid.
Data Interpretation and Troubleshooting
Quantitative Data Summary
The following table provides recommended starting parameters for your labeling experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1 - 10 µM | Higher concentrations can improve labeling efficiency but require more material. |
| Probe Concentration | 10 - 200 µM (10-100x molar excess) | Start with a 10-fold molar excess. High excess can lead to non-specific labeling.[14] |
| Reaction Buffer pH | 7.4 - 8.5 | Balances protein stability with the need for deprotonated nucleophilic residues. |
| Incubation Time | 1 - 12 hours | Should be optimized; longer times may be needed for less reactive sites but increase risk of protein degradation. |
| Temperature | 4°C, 25°C, or 37°C | Higher temperatures accelerate the reaction but may compromise protein stability. |
| Final DMSO % | < 2% (v/v) | High concentrations of organic solvents can denature proteins. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Labeling | 1. Protein target is not reactive. 2. Probe concentration is too low. 3. Incubation time is too short. 4. Incompatible buffer (e.g., Tris). | 1. Confirm protein activity. Not all proteins have reactive nucleophiles. 2. Increase probe concentration (e.g., 50x, 100x molar excess). 3. Increase incubation time or temperature. 4. Switch to a non-nucleophilic buffer like PBS or HEPES. |
| High Background/Non-specific Labeling | 1. Probe concentration is too high. 2. Protein sample is impure. | 1. Perform a probe concentration titration to find the optimal level. 2. Ensure high purity of the target protein. |
| Protein Precipitation | 1. High concentration of DMSO. 2. Probe is affecting protein stability. 3. Unstable protein. | 1. Keep final DMSO concentration below 2%. 2. Lower the probe concentration or incubation temperature. 3. Add stabilizing agents (e.g., glycerol), if compatible with the experiment. |
References
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- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
- Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
- Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
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- A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. ASM Publishing.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
- Protein mass spectrometry. Wikipedia.
- Sulfonyl Fluorides. Enamine.
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Application Notes and Protocols: 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PyFSO) as a Covalent Probe for Tyrosine
Introduction: The Emerging Role of Tyrosine in Covalent Drug Discovery
The landscape of targeted covalent inhibitors has historically been dominated by cysteine-reactive warheads. However, the pursuit of novel druggable targets necessitates an expansion of the covalent toolkit to engage other nucleophilic amino acid residues. Tyrosine, with its phenolic side chain, represents a compelling yet underexploited target for covalent modification. The ability to selectively label tyrosine residues opens new avenues for inhibiting challenging protein classes and for developing novel chemical probes to interrogate complex biological systems.[1] Sulfonyl fluorides have emerged as a promising class of electrophiles capable of selectively reacting with tyrosine, offering a powerful tool for both chemical biology and drug discovery.[1][2][3][4]
This guide provides a detailed overview and experimental protocols for the application of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PyFSO) , a representative sulfonyl fluoride probe, for the covalent modification of tyrosine residues. We will delve into the underlying mechanism, provide step-by-step protocols for protein labeling and analysis, and discuss its applications in target validation and chemoproteomics.
The Chemistry of Tyrosine Modification by Sulfonyl Fluorides
The reaction between a sulfonyl fluoride and a tyrosine residue proceeds via a nucleophilic aromatic substitution-like mechanism, often referred to as Sulfur-Fluoride Exchange (SuFEx) chemistry. The phenoxide anion of a deprotonated tyrosine residue acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride leaving group and the formation of a stable covalent sulfonate ester linkage between the probe and the tyrosine residue.
The selectivity of sulfonyl fluorides for tyrosine over other nucleophilic residues like serine and threonine is attributed to the lower pKa of the tyrosine phenol group (around 10.5), which allows for a sufficient concentration of the reactive phenoxide form at physiological pH.[5] While sulfonyl fluorides have also been shown to react with other residues like lysine, histidine, and serine, the specific protein microenvironment and the design of the probe can significantly influence selectivity.[1][6]
Figure 2. Chemoproteomic Workflow for Target Identification.
Materials:
-
Cell lysate
-
Alkyne-tagged PyFSO probe
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed complex like TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Protease (e.g., trypsin)
-
LC-MS/MS instrumentation and data analysis software
Procedure:
-
Lysate Preparation: Prepare a cell lysate under conditions that preserve protein structure and function.
-
Probe Labeling: Incubate the cell lysate with the alkyne-tagged PyFSO probe. Include a DMSO control.
-
Click Chemistry: To the labeled lysate, add the azide-biotin tag, copper(I) catalyst, and a copper ligand to catalyze the cycloaddition reaction. This will attach a biotin handle to the probe-labeled proteins.
-
Enrichment of Labeled Proteins:
-
Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the potential targets of the PyFSO probe.
Applications in Drug Development and Target Validation
The ability to covalently target tyrosine with probes like PyFSO has significant implications for drug development:
-
Target Identification and Validation: As outlined in Protocol 2, PyFSO-based probes can be used in chemoproteomic experiments to identify the cellular targets of a small molecule. [2][4]This is crucial for understanding the mechanism of action of a compound and for validating new therapeutic targets.
-
Measuring Target Engagement: A fluorescently tagged PyFSO analog can be used in competition binding assays to measure the occupancy of a target protein by a non-covalent inhibitor in vitro or in cells. [3]* Development of Covalent Inhibitors: The sulfonyl fluoride warhead can be incorporated into known inhibitor scaffolds to convert them into covalent inhibitors, potentially leading to increased potency and duration of action.
Conclusion
This compound and related sulfonyl fluoride probes represent a valuable addition to the chemical biology toolkit for the covalent targeting of tyrosine residues. The protocols and principles outlined in this guide provide a foundation for researchers to explore the expanding landscape of covalent chemical biology and to develop novel therapeutics and research tools. The selective modification of tyrosine opens up new possibilities for targeting previously "undruggable" proteins and for gaining deeper insights into complex biological processes.
References
-
Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(6), 1536-1543. [Link]
-
Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]
-
Richards, M. K., et al. (2015). Protein tyrosine adduct in humans self-poisoned by chlorpyrifos. University of Edinburgh Research Explorer. [Link]
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Zhang, T., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(18), 6818-6821. [Link]
-
Jones, L. H., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. PubMed. [Link]
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Parker, C. G., & Glick, M. (2020). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 11(30), 7779-7789. [Link]
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Li, Y., et al. (2019). Mass Spectral Detection of Diethoxyphospho-Tyrosine Adducts on Proteins from HEK293 Cells Using Monoclonal Antibody depY for Enrichment. PMC. [Link]
-
John, H., et al. (2025). Phosphonylated tyrosine and cysteine disulfide adducts both generated from immunoglobulin G and human serum albumin indicate exposure to the nerve agent VX in vitro. National Institutes of Health. [Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (2023). ResearchGate. [Link]
-
Kölmel, D. K., et al. (2017). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]
-
Fustinoni, S., et al. (2004). Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage. PubMed. [Link]
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Gaboon, N. E., et al. (2013). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. PubMed. [Link]
-
Sato, S., et al. (2020). Site-Selective Protein Chemical Modification of Exposed Tyrosine Residues Using Tyrosine Click Reaction. PubMed. [Link]
-
Stephan, A. F., et al. (2013). Fluorescent labeling and modification of proteins. PMC. [Link]
-
Le, L. J., et al. (2020). Clickable Probes for Pathogen Proteasomes: Synthesis and Applications. PMC. [Link]
-
Chaudhary, N., et al. (2021). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. RSC Publishing. [Link]
-
Chemoproteomics & Chemical Biology. (2022). Drug Discovery Chemistry. [Link]
-
Dong, J., et al. (2017). Tyrosine Sulfation as a Protein Post-Translational Modification. MDPI. [Link]
-
Maraldo, D., et al. (2025). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife. [Link]
-
Moschel, R. C., et al. (1981). Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. PubMed. [Link]
-
Zerfas, B., & Trader, D. J. (2019). Synthesis and Application of an Activity-Based Peptide-Peptoid Hybrid Probe for the Immunoproteasome. PubMed Central. [Link]
-
Liu, L., et al. (2024). Chemical Synthesis of Human Proteoforms and Application in Biomedicine. PubMed. [Link]
-
Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. (n.d.). Macmillan Group - Princeton University. [Link]
-
de Jong, A., et al. (2012). Fluorescence-based proteasome activity profiling. UbiQ. [Link]
-
Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions. [Link]
-
Koide, S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. NIH. [Link]
-
Ye, S., et al. (2011). Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors. PMC. [Link]
-
Spontarelli, S., et al. (2019). Role of a conserved ion-binding site tyrosine in ion selectivity of the Na+/K+ pump. PMC. [Link]
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- 6. researchgate.net [researchgate.net]
Introduction: The Resurgence of Covalent Inhibition and the Need for Advanced Screening Tools
An Application Guide to Covalent Inhibitor Screening Using 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF)
The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors.[1][2][3] Once sidelined due to concerns about off-target toxicity, the rational design of targeted covalent drugs has led to remarkable clinical successes, offering benefits such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets previously considered "undruggable".[2][3][4] This revival is largely powered by advances in chemical proteomics, a field that leverages chemical probes to map protein function and small molecule interactions directly in complex biological systems.[5][6][7]
Activity-based protein profiling (ABPP) stands out as a powerful chemoproteomic strategy for identifying functional and ligandable sites within the proteome.[8][9] At the heart of ABPP are broad-spectrum covalent probes designed to react with specific classes of amino acid residues. This compound (PESF) has emerged as a valuable tool in this context. As a sulfonyl fluoride-based probe, PESF is adept at forming stable covalent bonds with nucleophilic residues, showing a particular proclivity for reactive cysteine thiols, which are frequently targeted in covalent drug design.[10][11][12]
This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for using PESF to screen for covalent inhibitors and to profile druggable cysteine residues across the proteome.
Mechanism of Action: The Sulfonyl Fluoride Warhead
The utility of PESF as a screening tool is rooted in the unique reactivity of its sulfonyl fluoride (SO₂F) electrophilic "warhead". This group engages in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid side chains.[13][14]
Key Mechanistic Steps:
-
Nucleophilic Attack: A solvent-accessible, hyper-reactive cysteine residue on a protein initiates a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride group.
-
Covalent Bond Formation: This attack displaces the fluoride ion, a highly stable leaving group, resulting in the formation of a durable sulfonyl-cysteine covalent bond.
-
Irreversible Modification: The resulting sulfonamide linkage is exceptionally stable under physiological conditions, effectively and irreversibly labeling the target protein.
While sulfonyl fluorides can react with other nucleophiles like lysine, tyrosine, and serine, they exhibit a strong kinetic preference for the thiolate anion of reactive cysteines.[14][15] The pyrazole moiety of PESF contributes to the probe's solubility and may engage in non-covalent interactions that help position the warhead within binding pockets.[16][17][18]
Figure 1: Covalent modification of a protein cysteine residue by PESF.
Core Application: Competitive Profiling for Target Discovery
A primary application of PESF is in competitive chemoproteomic workflows to identify the cellular targets of a novel covalent inhibitor.[7] The experiment rests on a simple principle: if an inhibitor binds to the cysteine of a target protein, it will block that site from being labeled by PESF. By comparing the PESF labeling profiles of a proteome treated with a vehicle (DMSO) versus one treated with the inhibitor, one can identify proteins whose labeling is significantly reduced. These proteins represent the targets of the inhibitor.
This approach provides a proteome-wide view of an inhibitor's selectivity and can uncover both intended targets and unanticipated off-targets, which is critical for lead optimization in drug development.[4]
Figure 2: High-level workflow for competitive inhibitor profiling using a PESF-biotin conjugate.
Detailed Experimental Protocols
Here we provide two detailed protocols: a mass spectrometry-based method for comprehensive, proteome-wide target identification and a simpler gel-based method for rapid visualization of target engagement.
Protocol 1: Mass Spectrometry-Based Competitive Profiling
This protocol provides a robust method for identifying and quantifying the targets of a covalent inhibitor across the entire proteome. It utilizes a version of PESF functionalized with a biotin handle for affinity purification.
A. Materials and Reagents
| Reagent | Recommended Concentration/Stock | Purpose |
| Cell Lysis Buffer (e.g., PBS) | 1X | Solubilize proteins from cell pellet |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Prevent protein degradation |
| Test Covalent Inhibitor | 1000X stock in DMSO | The compound being screened |
| DMSO | Anhydrous | Vehicle control |
| PESF-Biotin Probe | 10 mM in DMSO | Broad-spectrum cysteine labeling reagent |
| Dithiothreitol (DTT) | 1 M stock | Reducing agent for disulfide bonds |
| Iodoacetamide (IAM) | 500 mM stock | Alkylating agent to cap free cysteines |
| Trypsin (sequencing grade) | 0.5 µg/µL in 50 mM acetic acid | Proteolytic enzyme for protein digestion |
| Streptavidin Agarose Beads | 50% slurry | Affinity matrix for enriching biotinylated proteins |
| Mass Spectrometry Buffers | Formic Acid, Acetonitrile, Water | Mobile phases for LC-MS/MS |
B. Step-by-Step Methodology
-
Proteome Preparation:
-
Harvest cells and wash twice with cold 1X PBS.
-
Lyse cells (e.g., via sonication or Dounce homogenization) in PBS containing 1X protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay. Adjust concentration to 2 mg/mL with lysis buffer.
-
-
Inhibitor Treatment (Competitive Binding):
-
Aliquot 1 mL of the normalized proteome into two separate tubes.
-
To the "Test" tube, add the test covalent inhibitor to a final concentration of 10 µM (or desired concentration).
-
To the "Control" tube, add an equivalent volume of DMSO.
-
Incubate both tubes for 1 hour at 37°C with gentle rotation. Rationale: This pre-incubation allows the test inhibitor to bind to its specific targets before the broad-spectrum probe is added.
-
-
PESF-Biotin Labeling:
-
Add PESF-Biotin probe to both tubes to a final concentration of 100 µM.
-
Incubate for another 1 hour at 37°C. Rationale: The probe will now label all accessible cysteines that were not already blocked by the test inhibitor.
-
-
Enrichment of Labeled Proteins:
-
Wash 50 µL of streptavidin agarose bead slurry three times with PBS.
-
Add the washed beads to each proteome sample.
-
Incubate for 4 hours at 4°C with end-over-end rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation (1,500 x g for 2 min) and discard the supernatant.
-
Wash the beads extensively: 3x with 1% SDS in PBS, and 3x with PBS alone to remove non-specific binders.
-
-
On-Bead Digestion:
-
Resuspend the beads in 200 µL of PBS.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add IAM to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate free cysteines.
-
Add 2 µg of trypsin and incubate overnight at 37°C with shaking. Rationale: Digesting the proteins directly on the beads releases the tryptic peptides into the supernatant for analysis, leaving the beads behind.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or equivalent protocol.[19]
-
Dry the purified peptides in a vacuum concentrator and resuspend in 0.1% formic acid for MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze samples using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).[6]
-
Use a label-free quantification (LFQ) approach to compare peptide abundances between the control and test samples.[20]
-
Identify peptides (and thus proteins) that show a significant reduction in abundance (e.g., >4-fold) in the inhibitor-treated sample compared to the DMSO control. These are the candidate targets.
-
Protocol 2: Gel-Based Visualization of Target Engagement
This protocol is a faster, lower-throughput alternative that uses a fluorescently-tagged PESF probe to visualize protein labeling by in-gel fluorescence. It is excellent for initial screening or validation.
A. Materials and Reagents
-
All reagents from Protocol 1 (A), except for PESF-Biotin and Streptavidin Beads.
-
PESF-Fluorophore Probe: A PESF conjugate with a fluorophore (e.g., TAMRA, BODIPY). Stock at 1 mM in DMSO.
-
SDS-PAGE reagents: Acrylamide solutions, SDS, loading buffer, running buffer.
-
Coomassie Stain: For total protein visualization.
B. Step-by-Step Methodology
-
Proteome Preparation and Inhibitor Treatment:
-
Follow steps B1 and B2 from Protocol 1 to prepare proteomes and treat with the test inhibitor and DMSO control. Use smaller volumes (e.g., 100 µL).
-
-
PESF-Fluorophore Labeling:
-
Add the PESF-Fluorophore probe to both tubes to a final concentration of 1 µM.
-
Incubate for 1 hour at 37°C in the dark.
-
-
SDS-PAGE Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer to each sample.
-
Heat samples at 95°C for 5 minutes.
-
Load equal amounts of total protein (e.g., 20-30 µg) from the DMSO and inhibitor-treated samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
In-Gel Fluorescence Scanning:
-
Without fixing or staining, scan the gel on a fluorescence gel imager using the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Interpretation: Labeled proteins will appear as fluorescent bands. A protein that is a target of the test inhibitor will show a significantly reduced or absent fluorescent band in the inhibitor-treated lane compared to the DMSO lane.[9]
-
-
Total Protein Staining:
-
After scanning, stain the same gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane, ensuring that any differences observed in fluorescence are due to competitive binding and not unequal sample loading.
-
C. Validation and Target Identification
If a band of interest is identified, it can be excised from a parallel Coomassie-stained gel, subjected to in-gel tryptic digestion, and identified using mass spectrometry.[21][22][23]
Troubleshooting and Scientific Considerations
-
High Background: If mass spectrometry results show high background, increase the stringency of the bead washes (e.g., by including urea in one wash step). For gel-based methods, high background may indicate an overly high probe concentration.
-
No Hits Identified: The test inhibitor may not have targets under the tested conditions, or its binding may be too weak to compete with the probe. Try increasing the inhibitor concentration or the pre-incubation time.
-
Probe Reactivity: PESF is a moderately reactive probe. For proteins with less nucleophilic cysteines, a more reactive probe (e.g., an iodoacetamide-based probe) might be necessary, though this often comes at the cost of selectivity.[9]
-
Self-Validating Controls: The inclusion of a DMSO vehicle control is non-negotiable and serves as the baseline for all comparisons. A "no-probe" control can also be useful to identify proteins that bind non-specifically to the affinity beads.
Conclusion
This compound is a powerful and versatile chemical probe for the discovery and characterization of covalent inhibitors. When integrated into well-designed chemoproteomic workflows, PESF enables researchers to map the targets of novel compounds on a proteome-wide scale, providing critical insights into their mechanism of action and selectivity. The protocols outlined in this guide offer robust starting points for both comprehensive mass spectrometry-based screening and rapid gel-based visualization, empowering researchers in drug development to accelerate the journey from hit to lead.
References
-
Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. PubMed Central. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]
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Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling. PubMed. Available at: [Link]
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Proteome-wide structure-based accessibility analysis of ligandable and detectable cysteines in chemoproteomic datasets. bioRxiv. Available at: [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]
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Gel-Based and Gel-Free Proteomic Technologies. Springer Nature Experiments. Available at: [Link]
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(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. Available at: [Link]
-
(PDF) Rapid covalent-probe discovery by electrophile fragment screening. ResearchGate. Available at: [Link]
-
Mass spectrometry-assisted gel-based proteomics in cancer biomarker discovery: approaches and application. PMC - PubMed Central. Available at: [Link]
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Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. PubMed. Available at: [Link]
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Gel-Based and Gel-Free Quantitative Proteomics Approaches at a Glance. PMC - NIH. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed. Available at: [Link]
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Discovering covalent inhibitors of protein-protein interactions from trillions of sulfur(VI) fluoride exchange-modified oligonucleotides. PubMed. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. Available at: [Link]
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Stability-based approaches in chemoproteomics. PMC - NIH. Available at: [Link]
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Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network. ResearchGate. Available at: [Link]
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Perfluorinated Probes for Noncovalent Protein Recognition and Isolation. PMC - NIH. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at: [Link]
-
Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC - NIH. Available at: [Link]
-
A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC Publishing). Available at: [Link]
-
Covalent chemical probes. PMC - NIH. Available at: [Link]
-
Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. Available at: [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. Available at: [Link]
-
Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. PMC - NIH. Available at: [Link]
-
Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]
-
How Can Gel Permeation Chromatography Be Used For Protein Analysis? YouTube. Available at: [Link]
-
Protocol for deep proteomic profiling of formalin-fixed paraffin-embedded specimens using a spectral library-free approach. PubMed. Available at: [Link]
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Application Notes and Protocols for Late-Stage Functionalization with 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl fluoride
Introduction: The Power of Precision in Late-Stage Functionalization
Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery and chemical biology, enabling the direct modification of complex molecules at a late point in their synthesis.[1][2][3] This approach accelerates the generation of analogues with improved potency, selectivity, and pharmacokinetic properties, bypassing the need for lengthy de novo synthesis.[3] Within the expanding toolkit for LSF, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless, has gained significant traction.[4] SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and compatibility with aqueous environments, making them ideal for biological applications.
The sulfonyl fluoride moiety (-SO₂F) is a key player in SuFEx chemistry. It exhibits a unique balance of stability and reactivity, remaining inert to many biological nucleophiles while selectively reacting with specific amino acid residues such as lysine, tyrosine, serine, threonine, cysteine, and histidine in a context-dependent manner.[5][6][7] This targeted reactivity allows for the precise covalent modification of proteins, making sulfonyl fluoride-containing molecules powerful tools for developing chemical probes and covalent inhibitors.[5][6][8]
This application note provides a detailed protocol for the use of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, a versatile reagent for introducing a pyrazolyl-ethyl-sulfonyl handle onto target molecules. The pyrazole heterocycle is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various non-covalent interactions and its favorable metabolic stability.[9][10][11] The combination of the pyrazole scaffold with the sulfonyl fluoride warhead offers a powerful tool for researchers in drug development and chemical biology to rapidly generate novel, covalently-acting molecules.
Mechanism of Action: The SuFEx Reaction
The core of the late-stage functionalization strategy with this compound lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This process involves the nucleophilic attack of a suitable functional group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.
The reactivity of the sulfonyl fluoride is highly dependent on the nature of the nucleophile and the surrounding microenvironment. In the context of protein modification, the side chains of several amino acids can act as nucleophiles. The general mechanism can be depicted as follows:
Caption: General mechanism of the SuFEx reaction.
In a typical reaction with a protein, a nucleophilic amino acid side chain (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a transient pentavalent sulfur intermediate (transition state), which then collapses, expelling the fluoride ion and resulting in the formation of a stable sulfonamide or sulfonate ester linkage.
Experimental Protocol: Late-Stage Functionalization of a Model Amine
This protocol details a general procedure for the functionalization of a primary or secondary amine with this compound. This serves as a model system that can be adapted for more complex substrates, including small molecules and biomolecules, with appropriate adjustments to the reaction conditions.
Materials and Equipment
-
Reagents:
-
This compound
-
Substrate containing a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
High-resolution mass spectrometer (HRMS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine-containing substrate (1.0 eq).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of substrate).
-
Add the organic base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the hydrofluoric acid byproduct.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the sulfonyl fluoride dropwise to the stirring solution of the substrate and base.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides representative data for the reaction of this compound with a model primary amine (benzylamine).
| Parameter | Value |
| Substrate | Benzylamine |
| Reagent | This compound |
| Stoichiometry (Substrate:Reagent:Base) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 hours |
| Yield | 85-95% (isolated yield after purification) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive reagent | Ensure the sulfonyl fluoride has been stored properly under anhydrous conditions. |
| Insufficient base | Increase the amount of base to 1.5-2.0 equivalents. | |
| Sterically hindered substrate | Increase the reaction temperature to 40-50 °C or consider using a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | |
| Multiple products observed | Reaction with other nucleophilic groups | If the substrate contains multiple nucleophilic sites, consider using protecting groups for the more reactive sites. |
| Decomposition of product | Reduce the reaction time and work up the reaction as soon as the starting material is consumed. | |
| Difficult purification | Co-elution of product and impurities | Optimize the solvent system for flash chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
Safety Precautions
-
Sulfonyl fluorides are electrophilic and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable tool for the late-stage functionalization of a wide range of molecules. Its ability to selectively react with specific nucleophilic residues under mild conditions, combined with the favorable pharmacological properties of the pyrazole moiety, makes it a powerful reagent for accelerating drug discovery and chemical biology research. The protocol outlined in this application note provides a robust starting point for researchers to explore the potential of this versatile building block in their own work.
References
-
Meng, G. et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. Available at: [Link]
-
Li, Z. et al. (2021). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Parker, C. G. et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. Available at: [Link]
-
Fustero, S. et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
-
de la Torre, M. C. et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]
-
Sharpless, K. B. et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie International Edition. Available at: [Link]
-
Li, S. et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, T. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
- Ross, M. M. (1953). Ethylene sulfonyl fluoride and its method of preparation. Google Patents.
-
Wang, C. et al. (2021). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. Available at: [Link]
-
Martins, P. et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
-
da Silva, A. C. M. et al. (2025). Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines. Letters in Organic Chemistry. Available at: [Link]
-
Jones, L. H. et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available at: [Link]
-
Luisi, R. et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Synthesis and Reactivity. Synthesis. Available at: [Link]
-
Scott, J. S. et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Omori, H. et al. (2025). New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. Journal of Fluorine Chemistry. Available at: [Link]
-
Martins, P. et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. Available at: [Link]
Sources
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl Fluoride in Fragment-Based Drug Discovery
Introduction: A Novel Covalent Fragment for Expanding the Druggable Proteome
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient starting points for novel therapeutics.[1][2][3][4] The approach screens low molecular weight compounds ("fragments") that, despite their weak initial affinity, can be elaborated into potent and selective drug candidates.[2][5] In recent years, the fusion of FBDD with covalent inhibition has gained significant traction, offering a path to potent, durable target engagement and the ability to drug challenging targets, including those with shallow binding pockets.[6][7]
This guide introduces 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride , a novel fragment designed for covalent FBDD campaigns. This compound uniquely combines two key features:
-
The Pyrazole Scaffold: A well-established pharmacophore present in numerous approved drugs, known for its ability to form key hydrogen bonds and participate in various non-covalent interactions within protein binding sites.[8]
-
The Ethanesulfonyl Fluoride Warhead: A versatile electrophile that leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[9][10][11][12] Unlike traditional cysteine-directed warheads (e.g., acrylamides), sulfonyl fluorides can covalently modify a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[13][14][15] This expands the accessible "covalent proteome," opening up new therapeutic targeting opportunities.[9][10]
The inherent stability of the sulfonyl fluoride group in aqueous environments, coupled with its context-dependent reactivity within a protein binding site, provides a desirable "Goldilocks" profile—stable enough to avoid promiscuous off-target reactions, yet reactive enough to form a specific covalent bond with the target protein.[13][14][16] This application note provides a comprehensive overview and detailed protocols for the effective use of this compound in a state-of-the-art covalent FBDD workflow.
Mechanism of Covalent Modification: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent labeling of a protein target by this compound proceeds via the SuFEx mechanism, a reaction class recognized for its reliability and biocompatibility, earning it the "click chemistry" designation.[10][12] The process is initiated by the non-covalent binding of the fragment to a pocket on the target protein. This binding event positions the electrophilic sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue. A nucleophilic side chain (e.g., the hydroxyl of tyrosine or serine, the amine of lysine, or the imidazole of histidine) attacks the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonylated adduct.[14][16]
The reaction's specificity is driven by the initial non-covalent binding affinity (Ki) and the precise positioning of the warhead, which dramatically increases the effective molarity of the nucleophile, accelerating the covalent modification.
Caption: Mechanism of covalent modification by this compound.
Experimental Workflows and Protocols
The successful application of this covalent fragment requires a systematic, multi-stage workflow designed to identify, validate, and characterize its interaction with the protein of interest.
Caption: A comprehensive workflow for covalent fragment screening and hit validation.
Part 1: Fragment Library Preparation & QC
Objective: To prepare a high-quality, ready-to-screen plate of this compound.
Protocol:
-
Procurement: Obtain this compound (CAS: 1461713-97-2) from a reputable supplier.[17]
-
Quality Control:
-
Confirm identity and purity (>95%) via LC-MS and ¹H NMR spectroscopy.
-
Assess solubility in a buffer-compatible solvent (e.g., DMSO). Prepare a concentrated stock solution (e.g., 100 mM in 100% DMSO).
-
-
Plating:
-
Dispense the stock solution into a 96- or 384-well polypropylene plate to create a screening-ready library.
-
Store the plate at -20°C or -80°C under dessicated conditions to ensure long-term stability.
-
Part 2: Primary Screening via Intact Protein Mass Spectrometry
Objective: To rapidly identify covalent modification of the target protein by the fragment. Intact protein LC-MS is a primary method of choice for covalent fragment screening due to its sensitivity and direct detection of the covalent adduct.[18][19][20][21]
Protocol:
-
Incubation:
-
In a microtiter plate, combine the purified target protein (e.g., 5-10 µM final concentration) with this compound (e.g., 100-200 µM final concentration). Ensure the final DMSO concentration is low (typically ≤1%).
-
Include a DMSO-only control (unmodified protein) and a denatured protein control.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 4-24 hours).
-
-
Sample Quenching & Preparation:
-
Quench the reaction by adding 0.1% formic acid or another suitable agent.
-
Desalt the sample using a C4 ZipTip or similar solid-phase extraction method to remove non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire mass spectra across the expected m/z range for the unmodified protein and the expected adduct.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Compare the mass of the protein incubated with the fragment to the DMSO control. A mass shift corresponding to the molecular weight of the fragment minus HF (178.19 - 20.01 = 158.18 Da) confirms covalent adduct formation.
-
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 5 - 10 µM | Ensures sufficient signal for MS detection. |
| Fragment Concentration | 100 - 500 µM | A 10-100 fold excess drives the reaction for initial hit finding. |
| Incubation Time | 4 - 24 hours | Allows sufficient time for weakly binding fragments to react. |
| Incubation Temperature | 25°C or 37°C | Should be optimized based on protein stability. |
| DMSO Concentration | ≤ 1% (v/v) | Minimizes solvent effects on protein structure and stability. |
Part 3: Hit Validation and Characterization
Objective: To confirm the covalent hit, rule out artifacts, and identify the specific site of modification.
Protocol 3.1: Intrinsic Reactivity Assessment
Causality: It is crucial to distinguish fragments that bind specifically to the target from those that are merely hyper-reactive. A screen for reactivity against a general nucleophile like glutathione (GSH) helps filter out promiscuous electrophiles.[22]
-
Incubate the fragment (100 µM) with an excess of glutathione (e.g., 1-5 mM) in a relevant buffer (e.g., PBS, pH 7.4).
-
Monitor the depletion of the parent fragment over time (e.g., 0, 1, 4, 24 hours) using LC-MS.
-
Fragments with high stability in the presence of GSH are preferred as they suggest a lower potential for off-target reactivity.
Protocol 3.2: Binding Site Identification by Peptide Mapping (LC-MS/MS)
Causality: Pinpointing the exact amino acid modified by the fragment is essential for understanding the mechanism of action and for structure-based drug design. This is achieved by digesting the protein into peptides and identifying the modified peptide by its unique mass.[6][19]
-
Adduct Formation & Denaturation: Covalently label the target protein with the fragment as in the primary screen. Denature the protein (e.g., with urea or guanidine HCl), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using nano-flow LC.
-
Analyze the peptides using a data-dependent acquisition (DDA) method on a high-resolution mass spectrometer.
-
The instrument will perform an MS1 scan to detect peptide masses, followed by MS/MS fragmentation of selected precursors.
-
-
Data Analysis:
-
Search the MS/MS data against the protein's sequence using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Specify a variable modification on serine, threonine, tyrosine, lysine, and histidine corresponding to the mass of the fragment adduct (+158.18 Da).
-
The software will identify the peptide containing the modification and pinpoint the specific modified amino acid residue based on the fragmentation pattern.
-
Part 4: Structural Biology and Biophysical Confirmation
Objective: To obtain high-resolution structural information of the covalent complex and orthogonally validate the binding event.
Protocol 4.1: X-ray Crystallography
Causality: A crystal structure provides the ultimate proof of covalent modification and offers an invaluable three-dimensional map for guiding the hit-to-lead optimization process.[23][24][25]
-
Crystal Soaking or Co-crystallization:
-
Soaking: Grow crystals of the apo (unliganded) target protein. Soak the crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.
-
Co-crystallization: Pre-form the covalent adduct in solution, re-purify the complex, and set up crystallization trials.
-
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure. The resulting electron density map should clearly show the fragment covalently attached to a specific amino acid residue, confirming the binding mode and site of modification.
Protocol 4.2: Orthogonal Biophysical Validation
Causality: Using a secondary, independent biophysical method helps confirm that the observed covalent modification is a result of a specific binding event and not random collision.[26][27]
-
Surface Plasmon Resonance (SPR): Can be used to measure the initial reversible binding kinetics (kon, koff) that precede the covalent modification step.
-
Microscale Thermophoresis (MST): Detects changes in molecular mobility upon binding, providing an independent measure of affinity.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in protein melting temperature upon ligand binding. Covalent modification typically leads to significant thermal stabilization.
Conclusion
This compound represents a valuable new tool for covalent fragment-based drug discovery. Its combination of a medicinally relevant pyrazole core and a versatile SuFEx warhead enables the exploration of novel covalent interactions beyond the traditional cysteine-focused landscape. By following the systematic protocols outlined in this guide—from initial MS-based screening to detailed structural characterization—researchers can effectively leverage this fragment to identify and validate novel druggable sites, paving the way for the development of next-generation covalent therapeutics.
References
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Sharpless, B. et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Transformations. Angewandte Chemie International Edition. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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University of Georgia Department of Chemistry. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]
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Lanyon-Hogg, T., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]
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ACS Publications. (n.d.). Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery. [Link]
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IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. [Link]
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ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
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ACS Publications. (n.d.). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. [Link]
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Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
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Kostic, M., & Brik, A. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
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Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
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Practical Fragments. (2022). Crystallographic covalent fragment screening – but why? [Link]
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Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. [Link]
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Imperial College London. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]
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Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]
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Johnson, C. N., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. [Link]
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MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
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St-Denis, J., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. PubMed. [Link]
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National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. [Link]
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RSC Publishing. (n.d.). Fragment-based covalent ligand discovery. [Link]
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Santos, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]
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Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]
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National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]
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Resnick, E., et al. (2019). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Nature Communications. [Link]
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University of Cambridge. (n.d.). Chapter 9: Biophysical techniques for fragment-based drug discovery. [Link]
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MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
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National Institutes of Health. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
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National Center for Biotechnology Information. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]
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RSC Publishing. (n.d.). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. [Link]
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PubMed. (2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. [Link]
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Dana Bioscience. (n.d.). This compound 50mg. [Link]
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National Institutes of Health. (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. [Link]
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PubMed. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. [Link]
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ResearchGate. (2025). Synthesis of fluorinated dipyrazolyl sulfones from bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones and diazomethane. [Link]
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MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. [Link]
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Vrije Universiteit Amsterdam Research Portal. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. [Link]
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University of Groningen Research Portal. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. [Link]
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Application Notes and Protocols: Synthesis of Sulfonamides from 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl Fluoride
Introduction: The Ascendancy of Sulfonyl Fluorides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast array of therapeutic agents.[1][2][3][4] The traditional synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines, while effective, is often hampered by the high reactivity and instability of the sulfonyl chloride starting materials.[1][2] This can lead to poor selectivity with multifunctional molecules and difficulties in storage and handling.[1][2] In recent years, sulfonyl fluorides have emerged as a superior class of electrophiles for the synthesis of sulfonamides, offering a unique balance of stability and tunable reactivity.[5][6][7][8] This has positioned them as privileged reagents in drug discovery, particularly within the framework of "click chemistry," a set of criteria for ideal chemical reactions.[9][10][11]
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept pioneered by Sharpless and coworkers, has revolutionized the use of sulfonyl fluorides.[9][10][11] SuFEx chemistry leverages the exceptional stability of the S-F bond, which can be selectively activated to react with nucleophiles under specific conditions.[12] Aliphatic sulfonyl fluorides, such as the topic of this guide, 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, are particularly valuable as they are generally stable to a wide range of reaction conditions and in aqueous environments, yet can be induced to react with nucleophiles like amines to form robust sulfonamide linkages.[13]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse library of sulfonamides using this compound as a versatile building block. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, making this building block particularly relevant for drug discovery programs.[3][14][15] We will explore the underlying principles of sulfonyl fluoride reactivity and present robust, validated protocols for both uncatalyzed and catalyzed reactions, enabling researchers to efficiently generate novel sulfonamide libraries.
Causality in Experimental Design: Why Sulfonyl Fluorides?
The preference for sulfonyl fluorides over their chloride counterparts in modern organic synthesis and drug discovery is rooted in their distinct chemical properties:
| Property | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) | Significance in Synthesis |
| Hydrolytic Stability | Highly susceptible to hydrolysis. | Generally stable in aqueous media and to chromatography on silica gel.[5][6] | Enables reactions in a wider range of solvents, including protic solvents, and simplifies purification. |
| Reactivity | Highly reactive, often leading to poor selectivity with multiple nucleophiles.[1][2] | Moderately reactive, requiring activation (e.g., base, catalyst) for efficient reaction with many nucleophiles.[1][13] | Allows for greater control and selectivity in complex molecule synthesis. |
| Storage & Handling | Can degrade upon storage, releasing corrosive HCl.[1][2] | Bench-stable for long-term storage.[5] | Improves reagent longevity and experimental reproducibility. |
| Reaction Byproducts | Generates HCl, which can cause side reactions or require scavenging. | Generates HF, which is typically scavenged by a base to form a stable fluoride salt. | Cleaner reaction profiles and simplified workup procedures. |
| "Click Chemistry" | Does not meet the criteria. | A key component of the SuFEx click chemistry platform.[9][10][11] | Enables modular and reliable synthesis of complex molecules. |
This inherent stability of sulfonyl fluorides, however, necessitates a rational approach to reaction design to achieve efficient conversion to sulfonamides. The following sections will detail protocols that leverage bases and catalysts to productively "unmask" the latent reactivity of the sulfonyl fluoride group.
Experimental Workflows & Protocols
The synthesis of sulfonamides from this compound can be broadly categorized into two main approaches: a base-mediated thermal method and a more contemporary catalyst-accelerated method.
Workflow Overview
Sources
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
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- 13. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
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- 15. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Employing 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl Fluoride in Chemical Biology Workflows
I. Introduction: Beyond Cysteine Targeting with a Privileged Warhead
The landscape of chemical biology and drug discovery has been profoundly shaped by the advent of covalent probes and inhibitors. These molecules, capable of forming stable, long-lasting bonds with their protein targets, offer distinct advantages in potency, duration of action, and utility for target identification.[1] While much of the field has historically focused on targeting the uniquely nucleophilic cysteine residue, a growing need to engage the broader proteome has spurred the development of "beyond-cysteine" targeting strategies.[1][2]
At the forefront of this expansion are electrophiles based on the sulfonyl fluoride (SF) moiety. SFs have emerged as "privileged warheads" due to their remarkable balance of stability in aqueous biological environments and context-dependent reactivity.[3][4][5][6] This reactivity is not promiscuous; it is finely tuned and significantly accelerated by the specific microenvironment of a protein binding pocket—a phenomenon known as "proximity-enhanced reactivity".[3] Unlike more traditional electrophiles, sulfonyl fluorides can engage a wide array of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine, thus dramatically expanding the "ligandable" proteome.[4][7][8]
This guide focuses on a specific, yet broadly applicable, member of this class: 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride . This molecule uniquely combines the versatile reactivity of the ethanesulfonyl fluoride warhead with the well-established pharmacological relevance of the pyrazole scaffold. The pyrazole ring is a common pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions that can confer binding affinity and selectivity. The flexible ethane linker allows the reactive SF group to orient itself productively within a binding site to engage a nearby nucleophile.
These application notes provide a comprehensive framework for integrating this powerful chemical tool into diverse research workflows, from initial target discovery to in-depth mechanistic studies.
II. The Underpinning Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent modification enabled by sulfonyl fluorides proceeds via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[9][10][11] This transformation, recognized as a next-generation "click chemistry" reaction, involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur(VI) center. This attack displaces the fluoride ion, which is a stable leaving group, resulting in the formation of a highly stable sulfonamide (from lysine) or sulfonyl ester (from tyrosine, serine, or threonine).[12]
The key to the utility of SF probes in biology is that this reaction is kinetically slow in the absence of a binding interaction. However, when the probe is held in close proximity and optimal orientation to a nucleophilic residue within a protein's binding site, the effective molarity skyrockets, leading to rapid and specific covalent bond formation.[8]
Caption: Mechanism of protein modification via SuFEx reaction.
III. Core Applications & Experimental Workflows
The unique properties of this compound make it suitable for several key chemical biology applications. For target identification workflows, the probe is typically synthesized with a bioorthogonal handle (e.g., a terminal alkyne or azide) to enable downstream enrichment and analysis.
A. Target Identification and Validation
A primary application for covalent probes is the identification of novel protein targets for small molecules. The typical workflow, often referred to as Activity-Based Protein Profiling (ABPP), involves treating a complex biological sample (cell lysate or intact cells) with an alkyne-functionalized version of the probe. Covalently labeled proteins are then tagged with biotin via a copper-catalyzed or copper-free click reaction, enriched on streptavidin beads, and identified by mass spectrometry.[13]
Caption: Chemoproteomic workflow for target identification.
B. Enzyme Inhibition and Mechanistic Probing
By covalently modifying a key residue in an enzyme's active site, the probe can act as a potent and irreversible inhibitor. This is invaluable for validating the functional role of an enzyme in a biological pathway. Kinetic analysis can determine the rate of inactivation (kinact) and the binding affinity (KI), providing deep mechanistic insights into the enzyme's function and the probe's interaction.[14]
C. Assessing Target Engagement and Occupancy
In drug development, confirming that a compound engages its intended target in a cellular context is critical.[15] A clickable version of this compound can be used in competition experiments. Cells are pre-treated with a non-clickable, reversible inhibitor, followed by treatment with the clickable probe. A reduction in the signal from the probe indicates that the inhibitor is occupying the binding site, allowing for a quantitative measure of target engagement.[13][16]
IV. Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., probe concentration, incubation time, temperature) must be determined empirically for each specific protein and experimental system.
Protocol 1: In Vitro Labeling of a Purified Protein
Objective: To confirm covalent modification of a purified protein by this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.4-8.0).
-
This compound (Probe).
-
Stock solution of the Probe (e.g., 10-100 mM in DMSO).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
SDS-PAGE loading buffer.
-
Quenching solution (e.g., 1 M dithiothreitol or 2 M glycine).
Procedure:
-
Protein Preparation: Dilute the purified protein to a final concentration of 1-5 µM in pre-warmed reaction buffer.
-
Reaction Initiation: Add the Probe from the DMSO stock solution to the protein solution. A typical starting point is a 10-fold molar excess of the probe over the protein. Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation. Include a DMSO-only control.
-
Rationale: A slightly basic pH enhances the nucleophilicity of key target residues like lysine and tyrosine.[17] A molar excess of the probe drives the reaction towards completion.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period. A time course (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal reaction time.
-
Reaction Quenching (Optional but Recommended): Stop the reaction by adding a quenching solution to scavenge any unreacted probe.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to an aliquot of the reaction, heat at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE. Covalent modification is typically not visible by Coomassie staining unless it causes a significant mobility shift.
-
Analysis by Mass Spectrometry (Definitive):
-
Submit the reaction mixture (quenched or unquenched) for intact protein mass analysis (e.g., by ESI-MS). A mass shift corresponding to the addition of the probe (minus HF) confirms covalent labeling.
-
For identification of the modification site, digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Protocol 2: Cellular Target Identification using a Clickable Probe
Objective: To identify the cellular targets of a clickable analogue of this compound.
Materials:
-
Cultured cells.
-
Clickable probe (e.g., this compound functionalized with a terminal alkyne).
-
Probe stock solution (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, but without DTT or other nucleophiles).
-
Click chemistry reagents (e.g., Biotin-Azide, copper(II) sulfate, TBTA ligand, sodium ascorbate).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS).
-
Ammonium bicarbonate solution for on-bead digestion.
-
Trypsin (mass spectrometry grade).
Procedure:
-
Cell Treatment: Treat cultured cells with the clickable probe at various concentrations (e.g., 1-50 µM) for 1-4 hours. Include a DMSO vehicle control. For competition experiments, pre-incubate cells with a parent unlabeled inhibitor for 1 hour before adding the probe.[13]
-
Cell Harvest and Lysis: Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer. Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.
-
Click Reaction: To 1 mg of protein lysate, add the click chemistry reagents. A typical reaction includes Biotin-Azide (100 µM), TCEP or sodium ascorbate (1 mM), TBTA ligand (100 µM), and copper(II) sulfate (1 mM). Incubate for 1 hour at room temperature.[13]
-
Rationale: The click reaction specifically and efficiently conjugates a biotin tag to the alkyne handle on the probe-labeled proteins.
-
-
Protein Precipitation: Precipitate the protein (e.g., with methanol/chloroform) to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment of Labeled Proteins: Incubate the resuspended lysate with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. Use a sequence of buffers, for example: 1% SDS in PBS, 6 M urea, and finally PBS.
-
On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Mass Spectrometry: Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the enriched proteins. Label-free quantification or isotopic labeling methods can be used to determine specificity and identify true targets over background.
V. Data Interpretation & Quantitative Summary
The interpretation of results is crucial for success. In mass spectrometry, confidence in target identification is increased when multiple unique peptides from a protein are identified and the protein shows significant enrichment in the probe-treated sample compared to the DMSO control.
Table 1: Illustrative Reactivity Profile of Sulfonyl Fluorides
This table summarizes the general, context-dependent reactivity of sulfonyl fluoride probes with various nucleophilic amino acid residues as reported in the chemical biology literature.
| Amino Acid Residue | Nucleophilic Group | Typical Reactivity | Notes |
| Tyrosine | Phenolic hydroxyl (-OH) | High | Reactivity is enhanced by proximal basic residues (Lys, His) that deprotonate the hydroxyl group.[17][18] |
| Lysine | Epsilon-amino (-NH₂) | Moderate to High | Reactivity depends on pKa; often enhanced by a favorable microenvironment.[7][8] |
| Serine / Threonine | Aliphatic hydroxyl (-OH) | Moderate | Often targeted in the active sites of proteases and other hydrolases where reactivity is catalytically enhanced.[5][6][18] |
| Histidine | Imidazole | Moderate | Can be targeted, particularly within enzyme active sites.[2][4] |
| Cysteine | Thiol (-SH) | Low to Moderate | While SFs can react with cysteine, the resulting adduct can be unstable. They are not typically used as cysteine-directed probes.[7] |
VI. Safety, Handling, and Storage
Sulfonyl fluorides are electrophilic reagents and should be handled with appropriate care in a laboratory setting.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store this compound in a cool, dry place, tightly sealed to protect from moisture. Sulfonyl fluorides generally exhibit good stability, but hydrolysis can occur over long periods in aqueous solution or in the presence of nucleophiles.[19][20][21] Stock solutions in anhydrous DMSO are typically stable for several weeks when stored at -20°C or -80°C.
VII. References
-
Benchchem. Application Notes and Protocols for Labeling Proteins with Sulfamoyl Fluoride Probes. Available from:
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Gherbi, K., et al. Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available from:
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Yang, F., et al. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. Available from:
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Gala, D., et al. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry. Available from:
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Arrowsmith, C.H., et al. Target Identification Using Chemical Probes. PubMed. Available from:
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Bunnage, M.E., et al. The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. Available from:
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Benchchem. Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides. Available from:
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Jena Bioscience. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Available from:
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Benchchem. Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Available from:
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Narayanan, A., Jones, L.H. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available from:
-
Smith, C.R., et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH. Available from:
-
Enamine. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from:
-
Jones, L.H. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. ResearchGate. Available from:
-
Narayanan, A., et al. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. Available from:
-
Cheng, M., Guo, C. The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC - NIH. Available from:
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Narayanan, A., Jones, L.H. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available from:
-
Enamine. Hydrolytically stable sulfonyl fluorides. Available from:
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Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Available from:
-
Zhang, L., et al. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available from:
-
Parker, C.G., et al. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC - NIH. Available from:
-
Sharpless, K.B., et al. Sulfur fluoride exchange. PMC - PubMed Central. Available from:
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Jones, L.H., et al. Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. Available from:
-
Liu, C.C., et al. Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - PubMed Central. Available from:
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Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. Available from:
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Narayanan, A., Jones, L.H. Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. Available from:
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Horváth, D., et al. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH. Available from:
-
Fustero, S., et al. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. Available from:
-
Jones, L.H. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. Available from:
-
Sharpless, K.B., et al. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. PubMed. Available from:
-
Jones, L.H. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature. Available from:
-
Jones, L.H. Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. Available from:
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Smith, C.R., et al. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship.org. Available from:
-
Qin, H., Tang, H. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry. Available from:
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- 20. researchgate.net [researchgate.net]
- 21. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyrazolyl Aliphatic Sulfonyl Fluorides
Introduction: The Strategic Convergence of Pyrazoles and Sulfonyl Fluorides in Modern Drug Discovery
The confluence of pyrazole scaffolds and aliphatic sulfonyl fluoride motifs represents a powerful strategy in contemporary medicinal chemistry and chemical biology. Pyrazoles are a well-established class of nitrogen-containing heterocycles, recognized as "privileged scaffolds" due to their versatile binding capabilities (hydrogen bonding, π-stacking, and metal coordination) and their presence in numerous approved pharmaceuticals.[1][2] The introduction of fluorine atoms or fluoroalkyl groups into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1]
Juxtaposed with this is the rising prominence of the sulfonyl fluoride (-SO₂F) group. Once considered a mere precursor to sulfonamides, it is now celebrated as a key reactive handle for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[3] This unique functional group exhibits a finely tuned balance of stability and reactivity, allowing it to form robust covalent bonds with specific amino acid residues in proteins, making it an invaluable tool for designing covalent inhibitors and chemical probes.[2][4][5]
The direct synthesis of molecules incorporating both a pyrazole ring and an aliphatic sulfonyl fluoride presents a streamlined approach to novel drug candidates and biological tools. This guide details a robust and efficient copper-catalyzed cascade reaction for the regioselective construction of highly functionalized pyrazolyl aliphatic sulfonyl fluorides.[3][6]
Core Synthesis Strategy: A Copper-Catalyzed Cascade Annulation
The described methodology leverages a copper-catalyzed cascade reaction between α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF). This approach is notable for its high atom economy, operational simplicity, and excellent yields (typically 66–98%).[3][6] The reaction proceeds with exclusive regioselectivity, providing a direct and efficient route to the target compounds.
Mechanistic Rationale & Causality
The proposed mechanism, grounded in the established reactivity of copper carbenes and 1,3-dipolar cycloadditions, underpins the reaction's success. Understanding this pathway is critical for troubleshooting and optimization.
-
Copper Carbene Formation: The reaction initiates with the copper(I) catalyst reacting with the α-diazocarbonyl compound to form a copper carbene intermediate. This is a classic and well-understood step in copper-catalyzed reactions involving diazo compounds.
-
1,3-Dipole Generation: The copper carbene then undergoes a transformation to generate a 1,3-dipolar species.
-
[3+2] Cycloaddition: This 1,3-dipole reacts with ethenesulfonyl fluoride (ESF), which acts as the dipolarophile, in a [3+2] cycloaddition. This key step forms the pyrazole ring.
-
Protonation & Catalyst Regeneration: The resulting intermediate is then protonated to yield the final pyrazolyl aliphatic sulfonyl fluoride product, and the active copper catalyst is regenerated, allowing the catalytic cycle to continue.
This cascade approach, where multiple bonds are formed in a single operation, is highly efficient and minimizes waste, aligning with the principles of green chemistry.
Figure 1: Proposed catalytic cycle for the synthesis.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of a representative pyrazolyl aliphatic sulfonyl fluoride.
Materials and Reagents
-
α-Diazoacetophenone (or other α-diazocarbonyl compound)
-
Ethenesulfonyl fluoride (ESF)
-
Copper(II) Fluoride (CuF₂)
-
1,2-Dichloroethane (DCE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Safety Precaution: Ethenesulfonyl fluoride (ESF) is a reactive and potentially hazardous chemical. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. α-Diazocarbonyl compounds can be explosive and should be handled with care.
Protocol: Synthesis of 2-(1-benzoyl-1H-pyrazol-3-yl)ethanesulfonyl fluoride
This protocol is based on the methods described by Qin, Tang, and coworkers.[3][6]
-
Reaction Setup:
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add CuF₂ (0.02 mmol, 10 mol%).
-
Add the α-diazoacetophenone (0.2 mmol, 1.0 equiv).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 1,2-dichloroethane (DCE) (2.0 mL) via syringe.
-
-
Addition of ESF:
-
To the stirred suspension, add ethenesulfonyl fluoride (ESF) (0.3 mmol, 1.5 equiv) dropwise via syringe at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting α-diazocarbonyl compound is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue is then purified directly by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes/ethyl acetate to isolate the pure product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Figure 2: General experimental workflow diagram.
Data Presentation: Substrate Scope & Yields
The copper-catalyzed cascade reaction demonstrates a broad substrate scope with respect to the α-diazocarbonyl compound, affording good to excellent yields.[3][6]
| Entry | R¹ (in α-diazocarbonyl) | R² (in α-diazocarbonyl) | Product Yield (%)[6] |
| 1 | Phenyl | H | 95 |
| 2 | 4-Methylphenyl | H | 98 |
| 3 | 4-Methoxyphenyl | H | 96 |
| 4 | 4-Fluorophenyl | H | 92 |
| 5 | 4-Chlorophenyl | H | 94 |
| 6 | 4-Bromophenyl | H | 93 |
| 7 | 2-Naphthyl | H | 89 |
| 8 | Methyl | Phenyl | 78 |
| 9 | Ethyl | COOEt | 85 |
Table 1: Representative examples of synthesized pyrazolyl aliphatic sulfonyl fluorides and their corresponding yields.
Trustworthiness & Self-Validation
-
Reproducibility: The protocol's simplicity and use of a commercially available catalyst contribute to its high reproducibility. A gram-scale synthesis has been successfully demonstrated, yielding the desired product in 87% yield, highlighting its practicality.[3]
-
Troubleshooting:
-
Low Yield: Ensure the α-diazocarbonyl compound is pure and the reaction is conducted under a strictly inert atmosphere. The quality of the copper catalyst can also influence the outcome.
-
Side Products: Incomplete reaction may leave starting material. If other side products are observed, purification via chromatography is generally effective.
-
-
Post-Synthesis Validation: The synthesized pyrazolyl aliphatic sulfonyl fluorides can be further derivatized to confirm the presence of the reactive -SO₂F handle. For example, they can be converted into corresponding sulfonamides or sulfonates in good to excellent yields by reacting with amines or alcohols in the presence of a base.[3] This serves as a chemical validation of the product's identity and reactivity.
Conclusion and Future Outlook
The copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride is a highly efficient and straightforward method for constructing pyrazole-containing aliphatic sulfonyl fluorides.[3][6] This protocol provides researchers in drug discovery and chemical biology with a reliable tool to access these valuable molecular scaffolds. The operational simplicity, high yields, and broad substrate tolerance make it an attractive method for library synthesis and the development of novel covalent probes and therapeutics.
References
-
A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Copper-Catalyzed Chemoselective (Amino)fluorosulfonylation of Hydrocarbons via Intramolecular Fluorine-Atom Transfer. ACS Catalysis. [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. National Center for Biotechnology Information. [Link]
-
Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. Organic Letters. [Link]
-
Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. PubMed. [Link]
-
Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis. [Link]
-
A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00515H. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. [Link]
-
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. [Link]
-
A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. ResearchGate. [Link]
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- 3. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SuFEx Reactions for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically designed for researchers, chemists, and drug development professionals working with 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (CAS: 1461713-97-2). As an aliphatic sulfonyl fluoride, this reagent presents unique opportunities and challenges compared to its aryl counterparts. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful optimization of your SuFEx reactions.
Introduction: The Unique Nature of an Aliphatic Pyrazolyl SuFEx Reagent
This compound is a valuable building block that combines a SuFEx-able handle with a pharmacologically relevant pyrazole motif.[1][2][3][4] Unlike aryl sulfonyl fluorides, the reactivity of this aliphatic system is critically influenced by the protons on the carbon adjacent (α) to the sulfonyl group. These α-protons are susceptible to deprotonation by strong bases, which can lead to a competing E2 elimination side reaction instead of the desired nucleophilic substitution.[5] Therefore, the careful selection of reaction conditions, particularly the base, is paramount for achieving high yields.
This guide will walk you through the causal relationships between reaction parameters and outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My SuFEx reaction shows very low or no conversion. What are the primary factors to investigate?
Answer: Low or no conversion in a SuFEx reaction with this aliphatic sulfonyl fluoride typically points to insufficient activation of the nucleophile or an inappropriate choice of catalyst. The S-F bond is exceptionally stable and requires specific conditions to undergo exchange.[6][7]
Possible Causes & Recommended Actions:
-
Insufficient Base Strength: The most common cause is a base that is not strong enough to sufficiently deprotonate the nucleophile (especially phenols and alcohols), rendering it non-nucleophilic towards the sulfonyl fluoride. Standard bases like triethylamine (TEA) are often ineffective.
-
Solution: Screen a panel of stronger bases. Start with an amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). If conversion remains low, consider organosuperbases like the phosphazene BEMP or the guanidine BTMG.[5][8] These have proven highly effective in accelerating sluggish SuFEx reactions.[8][9][10]
-
-
Inappropriate Catalyst for the Nucleophile: While strong bases are generally good, the choice can be nuanced. For instance, some highly basic catalysts can be sterically hindered, affecting their efficiency with bulky nucleophiles.
-
Solution: Consult the catalyst selection table below. For challenging alcohol nucleophiles, the combination of a hindered guanidine base like BTMG with a silicon additive like hexamethyldisilazane (HMDS) can be exceptionally effective. This is known as Accelerated SuFEx Click Chemistry (ASCC).[9][11]
-
-
Low Reaction Temperature: SuFEx reactions can be slow at room temperature, especially with less reactive nucleophiles.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Monitor for the appearance of elimination byproducts by TLC or LC-MS.
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of charged intermediates.
-
Solution: Acetonitrile (MeCN) is a good starting point. If solubility is an issue, consider more polar aprotic solvents like DMF.
-
Question 2: I'm observing a significant side product, and I suspect it's from elimination of HF. How can I minimize this?
Answer: This is the most critical challenge for aliphatic sulfonyl fluorides like yours.[5] The use of a strong base can deprotonate the α-carbon, leading to an E2 elimination pathway that competes directly with the desired SuFEx reaction.
Causality & Mitigation Strategies:
-
Mechanism of Elimination: A strong, sterically hindered base is more likely to act as a proton abstractor than as a catalyst for nucleophilic attack. This is exacerbated at higher temperatures.
-
Strategic Solutions:
-
Select a Less Hindered, More Nucleophilic Base: While seemingly counterintuitive, a base like DBU or certain guanidines may favor the desired pathway over elimination compared to extremely hindered superbases.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve the product ratio.
-
Use a Catalytic System Designed to Avoid Strong Bases: For alcohol nucleophiles, the ASCC method (BTMG/HMDS) is highly recommended. HMDS acts as an HF scavenger and may participate in activating the alcohol, allowing for lower catalyst loadings and milder conditions that disfavor elimination.[8][10]
-
Question 3: How do I choose the optimal base/catalyst for my nucleophile?
Answer: The choice of catalyst is the most critical parameter and depends heavily on the pKa of your nucleophile. The primary role of the base is to increase the nucleophilicity of the reacting partner.[12][13][14]
Catalyst Selection Table
| Catalyst/Base | pKₐH (in MeCN) | Nucleophile Class | Key Considerations |
| Triethylamine (TEA) | 18.8 | Generally too weak; sometimes used with amines. | Unlikely to be effective for phenols or alcohols with this substrate.[5] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | Phenols, Amines | A good starting point for many SuFEx reactions. Balances sufficient basicity with moderate steric bulk.[8] |
| BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) | 27.6 | Challenging Phenols, Alcohols | A very strong, non-nucleophilic base. Effective at low loadings but monitor carefully for elimination.[5] |
| BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) | ~26-27 | Phenols, Alcohols (especially with HMDS) | An excellent catalyst for Accelerated SuFEx Click Chemistry (ASCC). The combination with HMDS is highly effective for alcohols.[9][10][11] |
General Optimization & Workflow
The process of optimizing a SuFEx reaction should be systematic. The following workflow provides a logical progression from initial screening to a finalized protocol.
Caption: A systematic workflow for optimizing SuFEx reactions.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting protocol for reacting this compound with a typical phenol?
-
A: To a solution of the phenol (1.0 equiv) and this compound (1.1 equiv) in anhydrous acetonitrile (0.1 M), add DBU (1.2 equiv) at room temperature. Stir the reaction and monitor by TLC or LC-MS for 12-24 hours. If the reaction is slow, consider warming to 40 °C.
-
-
Q: Can I use primary or secondary amines as nucleophiles?
-
A: Yes. Amines are generally excellent nucleophiles for SuFEx.[8] Often, a less powerful base like TEA is sufficient, or the reaction may proceed with only a slight excess of the amine nucleophile itself acting as the base. Start with 2-3 equivalents of the amine at room temperature.
-
-
Q: Are aliphatic alcohols viable nucleophiles?
-
A: Aliphatic alcohols are challenging nucleophiles for SuFEx due to their lower acidity compared to phenols, making them harder to activate.[8] Direct coupling often fails. The recommended approach is the Accelerated SuFEx Click Chemistry (ASCC) protocol: use BTMG (10-20 mol%) as the catalyst with HMDS (1.5 equiv) in acetonitrile.[9][11]
-
-
Q: What is a standard work-up procedure?
-
A: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 1M HCl or NH₄Cl solution) to remove the base. Follow with a wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Q: What are the best practices for purification?
-
A: Silica gel column chromatography is the standard method. The polarity of the eluent will depend on the specific product. Given the presence of the pyrazole, a gradient from a non-polar solvent (hexanes/heptane) to a more polar one (ethyl acetate) is a good starting point. Some sulfonylated products can be volatile, so care should be taken during solvent removal.[15]
-
Visualizing the Catalytic Cycle
The base is not just an additive; it is a critical catalyst that activates the nucleophile, enabling it to attack the electrophilic sulfur center.
Caption: The role of the base in activating the nucleophile for SuFEx.
References
- The growing applications of SuFEx click chemistry.Chemical Society Reviews (RSC Publishing).
- The growing applications of SuFEx click chemistry.PubMed.
- Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles.PubMed Central.
- The growing applications of SuFEx click chemistry.CSHL Scientific Digital Repository.
- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms.J&K Scientific LLC.
- SuFEx as a new generation of click chemistry: synthesis and development of linkers.EurekAlert!.
- Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles.ACS Omega (ACS Publications).
- Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles.ChemRxiv.
- Accelerated SuFEx Click Chemistry For Modular Synthesis.PMC (NIH).
- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.Enamine.
- SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.ACS Catalysis (ACS Publications).
- Accelerated SuFEx Click Chemistry For Modular Synthesis.PubMed (NIH).
- Accelerated SuFEx Click Chemistry For Modular Synthesis.Request PDF (ResearchGate).
- Accelerated SuFEx Click Chemistry For Modular Synthesis.Semantic Scholar.
- Applications of SuFEx Click Chemistry in Polymer Science.Books.
-
Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. Available at: [Link]
- Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here.ResearchGate.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.PMC (PubMed Central).
- Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads.Benchchem.
- Sulfur fluoride exchange.PMC (PubMed Central).
- Our strategy for the synthesis of SuFEx-able fluorinated pyrazole via...ResearchGate.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.ScienceDirect.
- Facile synthesis of sulfonyl fluorides from sulfonic acids.PMC (NIH).
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.ResearchGate.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.PubMed.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.RSC Publishing.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.RSC Publishing.
- Synthetic Routes to Arylsulfonyl Fluorides.MDPI.
- A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides.Organic & Biomolecular Chemistry (RSC Publishing).
-
Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]
-
Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Available at: [Link]
- A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.PubMed.
- Fast, safe, simple: SuFEx click chemistry goes with the flow.ScienceLink.
- A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity.ResearchGate.
- Synthesis of fluorinated dipyrazolyl sulfones from bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones and diazomethane.ResearchGate.
- A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.Request PDF (ResearchGate).
- This compound.CymitQuimica.
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- 3. researchgate.net [researchgate.net]
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- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable chemical probe. The molecule is of significant interest as it incorporates both a pyrazole ring and an aliphatic sulfonyl fluoride moiety, making it a versatile building block for applications in covalent inhibitor development and chemical biology, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice, explain the chemical reasoning behind experimental choices, and offer validated protocols to navigate the common challenges encountered during its synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a C-N bond between the pyrazole heterocycle and a two-carbon sulfonyl fluoride-bearing fragment. The two most direct and commonly explored strategies are:
-
Route A: Michael Addition to Ethenesulfonyl Fluoride (ESF): This is often the preferred route due to its high atom economy. It involves the conjugate addition of pyrazole (usually as its more nucleophilic anionic salt) to the activated double bond of ESF.
-
Route B: Nucleophilic Substitution: This pathway uses a pre-functionalized electrophile, such as 2-bromo- or 2-chloroethanesulfonyl fluoride, which reacts with the pyrazole nucleophile. This route is often plagued by a competing elimination side reaction.
A recent copper-catalyzed cascade reaction has also been developed for constructing pyrazole-containing aliphatic sulfonyl fluorides, highlighting the utility of ethenesulfonyl fluoride (ESF) as a key precursor in modern synthetic methods[1].
Caption: Primary synthetic pathways to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is clean according to TLC, but after work-up, the yield of the desired product is very low. What are the potential causes?
Answer: Low isolated yields in this synthesis are frequently traced back to two main culprits: the hydrolytic instability of the sulfonyl fluoride group and the volatility of the product.
-
Hydrolytic Instability: The sulfonyl fluoride moiety (R-SO₂F) is significantly more stable than its chloride counterpart but is still susceptible to hydrolysis, especially under basic conditions, to form the corresponding sulfonate salt (R-SO₃⁻)[2][3]. Aqueous work-ups, particularly with basic solutions (e.g., NaHCO₃), can cleave the S-F bond.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use brine and perform the extraction quickly. Avoid basic washes. A better strategy is to quench the reaction by adding silica gel to the crude mixture, filtering, and concentrating the filtrate. This can also help remove inorganic salts[4].
-
-
Product Volatility: Aliphatic sulfonyl fluorides can be surprisingly volatile[4]. Aggressive removal of solvents under high vacuum, especially with heating, can lead to significant product loss.
-
Solution: Remove the solvent at reduced pressure with minimal heating (e.g., a 20-40°C water bath)[4]. If the product is particularly volatile, consider using a higher boiling point solvent for extraction (like dichloromethane) and removing it carefully.
-
-
Reagent Quality: Ethenesulfonyl fluoride (ESF) can polymerize upon storage. Ensure you are using freshly prepared or properly stored ESF for the Michael addition route.
Issue 2: Formation of an Isomeric Byproduct
Question: My NMR spectrum shows two distinct sets of pyrazole signals, indicating I've formed an isomer. How can I improve the regioselectivity for the desired N1-substituted product?
Answer: This is a classic challenge in pyrazole chemistry. Pyrazole is an aromatic heterocycle with two adjacent nitrogen atoms, and alkylation can occur at either N1 or N2, leading to regioisomers. Electrophilic substitution preferentially occurs at the C4 position, but N-alkylation is highly dependent on conditions[5][6].
-
The Cause of Isomerization: When using neutral pyrazole, the reaction can proceed through different tautomeric forms, leading to a mixture of N1 and N2 alkylated products. Deprotonation of pyrazole with a strong base generates the pyrazolide anion, which is a single, symmetric species. However, the site of subsequent alkylation (N1 vs. N2) is then influenced by the counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent.
-
Improving N1 Selectivity:
-
Use the Pyrazolide Salt: Always deprotonate pyrazole first to form its sodium or potassium salt. This provides a more consistent and highly nucleophilic starting material.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation (Na⁺, K⁺), leaving a "naked" and highly reactive pyrazolide anion, which tends to favor attack at the more sterically accessible N1 position.
-
Counter-ion Effect: Larger counter-ions (like K⁺ or Cs⁺) are less tightly coordinated to the anion, often leading to higher N1 selectivity compared to smaller ions like Li⁺.
-
| Parameter | Condition for High N1 Selectivity | Rationale |
| Pyrazole Form | Pre-formed sodium or potassium salt | Creates a single, highly nucleophilic species. |
| Base | NaH, KHMDS, K₂CO₃ | Strong, non-nucleophilic bases ensure complete deprotonation. |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Solvates the cation, promoting a "free" anion and favoring N1 attack. |
| Temperature | Lower temperatures (0 °C to RT) | Can improve selectivity by favoring the kinetic product (often N1). |
Issue 3: Competing Side Reactions
Question: My crude reaction mixture is complex, showing multiple byproducts. What are the likely side reactions and how can I prevent them?
Answer: Besides regioisomer formation, several other side reactions can complicate this synthesis, particularly when using the nucleophilic substitution route (Route B).
Caption: Common side reactions in the synthesis pathway.
-
E2 Elimination: When using a 2-haloethanesulfonyl fluoride and a base, a competing E2 elimination reaction is highly probable, generating ethenesulfonyl fluoride (ESF) in situ. This is often the primary reason Route B is inefficient.
-
Mitigation: Use a non-basic, nucleophilic catalyst if possible, or employ milder bases. However, the most effective solution is to switch to Route A and use ESF directly.
-
-
ESF Polymerization: Ethenesulfonyl fluoride is prone to anionic polymerization, especially in the presence of strong nucleophiles/bases.
-
Mitigation: Control the stoichiometry carefully. Use a slight excess of the pyrazole nucleophile and add the ESF slowly to a solution of the pyrazolide salt at a controlled temperature (e.g., 0 °C) to ensure it reacts in the desired Michael addition before it can polymerize.
-
-
Hydrolysis of the Sulfonyl Fluoride: As discussed in Issue 1, exposure to water, especially under non-neutral pH, will convert the product into the corresponding sulfonic acid or salt[2].
-
Mitigation: Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Section 3: Recommended Experimental Protocol
This protocol details the synthesis via Michael Addition (Route A), which is generally more reliable and higher-yielding.
Protocol 3.1: Synthesis of this compound
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethenesulfonyl fluoride (ESF)
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Preparation of Sodium Pyrazolide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.05 eq).
-
Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should cease, and the solution should become clear or slightly hazy.
-
-
Michael Addition:
-
Cool the freshly prepared sodium pyrazolide solution back down to 0 °C.
-
Add ethenesulfonyl fluoride (ESF) (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/LCMS analysis indicates full consumption of the pyrazole.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow, portion-wise addition of silica gel until the mixture becomes a thick, stirrable slurry.
-
Filter the slurry through a pad of Celite, washing the solids thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash cautiously with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40°C.
-
The crude product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product is often a colorless oil or a low-melting solid.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that I have synthesized the N1-isomer and not the N2-isomer? A1: 1H and 13C NMR spectroscopy are the most powerful tools for this. The N1-substituted pyrazole is C₂-symmetric if unsubstituted at C3/C5, but the electronic environment is distinct from the N2-isomer. In the 1H NMR of the N1-isomer, the proton at C5 is typically shifted further downfield compared to the C3 proton due to the anisotropic effect of the adjacent sulfonyl group. The most definitive method is a 2D NMR experiment like HMBC, which will show a 3-bond correlation between the methylene protons of the ethyl chain (-CH₂-SO₂F) and the C5 carbon of the pyrazole ring, confirming N1 connectivity.
Q2: What is the long-term stability of this compound and how should it be stored? A2: The compound is generally stable but should be protected from moisture and strong bases to prevent hydrolysis of the sulfonyl fluoride group[2]. It is best stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) for long-term stability.
Q3: My lab does not have ethenesulfonyl fluoride (ESF). Can I use 2-chloroethanesulfonyl chloride and then fluorinate it? A3: This is a multi-step and challenging alternative. You would first react pyrazole with 2-chloroethanesulfonyl chloride. This reaction is difficult to control and can lead to sulfonamide formation or other side reactions. The resulting 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl chloride would then need to be converted to the fluoride. This is typically done using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂)[3][7]. This halide exchange step can be low-yielding and requires careful optimization. The direct use of ESF (Route A) is strongly recommended for efficiency and simplicity.
References
- Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions - YouTube. (2023).
- Ethanesulfonyl Fluoride - bouling chemical co., limited. (n.d.).
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). International Journal of Chemical and Molecular Engineering.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. (2021). Catalysts. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron.
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). Chemical Communications. Available at: [Link]
-
A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ethanesulfonyl Fluoride | CAS 333-21-3 | Properties, Uses, Safety Data & Supplier China [boulingchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. societachimica.it [societachimica.it]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
Technical Support Center: Optimizing the Synthesis of 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl Fluoride
Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. This valuable building block is increasingly utilized in drug discovery and chemical biology, particularly as a versatile connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Achieving high yields and purity in its synthesis is critical for downstream applications.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from established principles of organic synthesis and reaction mechanisms. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Reaction Overview: The Aza-Michael Addition Pathway
The most direct and atom-economical route to this compound is the aza-Michael addition of pyrazole to ethenesulfonyl fluoride (ESF). This reaction involves the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient double bond of ESF.
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only starting materials. What's going wrong?
This is a common issue that can stem from several factors related to reagent activity and reaction conditions.
-
Possible Cause A: Insufficient Nucleophilicity of Pyrazole
-
Explanation: Pyrazole has a pKa of approximately 14.5, making it a weak acid. While it can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation. Without a base, the reaction may be exceedingly slow or may not proceed at all.
-
Solution: Introduce a non-nucleophilic base to deprotonate the pyrazole in situ. This generates the more nucleophilic pyrazolate anion, which rapidly attacks the ESF.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are inexpensive, effective, and heterogeneous, simplifying workup. For a stronger, homogeneous base, 1,8-Diazabicycloundec-7-ene (DBU) can be used, though its removal may require an acidic wash during workup.
-
Avoid: Strong nucleophilic bases like NaOH or KOH in excess can lead to hydrolysis of the sulfonyl fluoride group.[3][4]
-
-
-
Possible Cause B: Degradation or Polymerization of Ethenesulfonyl Fluoride (ESF)
-
Explanation: ESF is a highly reactive Michael acceptor. It is susceptible to polymerization, especially in the presence of initiators or at elevated temperatures. If the ESF has degraded or polymerized, there will be no electrophile for the pyrazole to react with.
-
Solution:
-
Use High-Quality ESF: Use freshly purchased or prepared ESF. Store it under an inert atmosphere at a low temperature as recommended by the supplier.
-
Control Addition: Add the ESF dropwise to a solution of pyrazole and base, rather than adding the pyrazole to the ESF. This maintains a low concentration of ESF, minimizing self-polymerization.
-
Temperature Control: Run the reaction at a controlled temperature. Start at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating unless necessary, and only after confirming the reaction is slow at ambient temperature.[5]
-
-
-
Possible Cause C: Inappropriate Solvent Choice
-
Explanation: The solvent must be able to dissolve the pyrazole and the base (if homogeneous) while being inert to the highly reactive ESF.
-
Solution: Use polar, aprotic solvents.
-
Good Choices: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices that can facilitate the reaction by stabilizing charged intermediates.
-
Solvents to Avoid: Protic solvents like water or alcohols can compete as nucleophiles, leading to unwanted side products. Nonpolar solvents like hexane may not provide sufficient solubility for the reactants.
-
-
Question 2: I'm getting my product, but it's contaminated with a significant side product. How do I identify and prevent it?
Side product formation is typically due to the reactivity of ESF or, in the case of substituted pyrazoles, regioselectivity issues.
-
Possible Cause A: Formation of N-2 Isomer (with substituted pyrazoles)
-
Explanation: If you are using a pyrazole with a substituent at the 3- or 5-position, N-alkylation can occur at either the N-1 or N-2 position. The ratio of these regioisomers is influenced by sterics and electronics. The N-1 position is generally less sterically hindered, while the N-2 position is adjacent to the substituent.[6][7]
-
Solution:
-
Steric Hindrance: For bulky pyrazole substituents, the reaction will strongly favor the less-hindered N-1 position, which is typically the desired outcome.
-
Solvent and Cation Effects: The choice of base and solvent can sometimes influence the N-1/N-2 ratio. Experimenting with different carbonate salts (e.g., K₂CO₃ vs. Cs₂CO₃) may slightly alter the regioselectivity.
-
Purification: If a mixture is unavoidable, careful column chromatography is usually effective for separating the isomers.
-
-
-
Possible Cause B: Product of Double Addition
-
Explanation: The product itself contains a sulfonyl group, which can activate the adjacent C-H protons. Under strongly basic conditions, a second deprotonation and reaction could theoretically occur, though this is less common for this specific reaction. A more likely scenario is the reaction of two pyrazole molecules with one ESF molecule if impurities are present.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the pyrazole to ensure all the ESF is consumed. This minimizes the chance of side reactions involving the limiting reagent.[8]
-
Question 3: My reaction seems to work, but I'm losing a lot of product during the aqueous workup and purification. What can I do?
The physicochemical properties of this compound can make isolation challenging.
-
Possible Cause A: Product is Partially Water-Soluble
-
Explanation: The presence of the pyrazole ring and the polar sulfonyl fluoride group can impart some water solubility to the molecule, leading to losses during aqueous extraction.
-
Solution:
-
Brine Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with fresh solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.
-
Minimize Water: If possible, perform a non-aqueous workup. For heterogeneous bases like K₂CO₃, you can filter the reaction mixture and evaporate the solvent directly before proceeding to chromatography.
-
-
-
Possible Cause B: Hydrolysis of the Sulfonyl Fluoride Group
-
Explanation: While sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts, they are not completely inert. Prolonged exposure to strongly acidic or basic aqueous conditions during workup can lead to the formation of the corresponding sulfonic acid, which is highly water-soluble and will be lost.
-
Solution:
-
Neutralize Carefully: If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., with a cold, dilute solution).
-
Prompt Workup: Do not let the reaction sit in aqueous media for extended periods. Proceed through the workup and drying steps efficiently.[5]
-
-
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is designed as a robust starting point for optimization.
-
Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to form a stirrable slurry (approx. 0.2 M concentration with respect to pyrazole).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add ethenesulfonyl fluoride (ESF) (1.1 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 2-12 hours until the pyrazole is consumed.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate, rinsing the flask and filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Data Presentation: Impact of Base and Solvent on Yield
The following table summarizes typical results from optimization studies, demonstrating the importance of experimental choices.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | ACN | 25 | 24 | < 5 |
| 2 | K₂CO₃ (1.5) | ACN | 0 → 25 | 4 | 85 |
| 3 | Cs₂CO₃ (1.5) | ACN | 0 → 25 | 3 | 92 |
| 4 | DBU (1.2) | ACN | 0 → 25 | 2 | 90 |
| 5 | K₂CO₃ (1.5) | THF | 0 → 25 | 6 | 78 |
| 6 | K₂CO₃ (1.5) | DCM | 0 → 25 | 12 | 65 |
Yields are hypothetical and for illustrative purposes but reflect common trends in such reactions.
Visualization of Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A step-by-step decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "clickable" molecule? A1: The sulfonyl fluoride (-SO₂F) group is a key functional group for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. It is relatively stable but can be activated to react with a wide range of nucleophiles (like phenols and amines) under specific conditions, forming stable sulfonate or sulfonamide linkages. This allows the molecule to be "clicked" onto other molecules, making it a valuable tool in drug discovery and materials science.[2][9]
Q2: Can I use a sulfonyl chloride precursor and perform a halogen exchange to get the sulfonyl fluoride? A2: Yes, this is a very common method for synthesizing sulfonyl fluorides. You could, in principle, react pyrazole with 2-chloroethane-1-sulfonyl chloride and then perform a chloride-fluoride exchange using a fluoride source like potassium fluoride (KF). However, the direct addition to ESF is often more efficient and atom-economical if ESF is readily available.
Q3: What are the primary safety concerns when working with ethenesulfonyl fluoride (ESF)? A3: ESF is a reactive and potentially hazardous chemical. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin. Due to its potential to polymerize, it should be stored and handled according to the supplier's safety data sheet (SDS).
Q4: How can I best monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system where the starting pyrazole and the product have different Rf values (e.g., 30% ethyl acetate in hexanes). The product, being larger and often slightly more polar, should have a different Rf from the starting pyrazole. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, ¹H NMR or LC-MS can be used on small aliquots taken from the reaction mixture.
References
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (NIH). [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Publishing. [Link]
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Institutes of Health (NIH). [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]
- N-alkylation method of pyrazole.
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. PubMed. [Link]
-
[3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. ResearchGate. [Link]
-
A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. ResearchGate. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. National Institutes of Health (NIH). [Link]
-
A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. RSC Publishing. [Link]
-
Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. ResearchGate. [Link]
-
Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Monash University. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health (NIH). [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH). [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. beilstein-journals.org. [Link]
-
Synthesis of fluorinated dipyrazolyl sulfones from bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones and diazomethane. ResearchGate. [Link]
-
Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. [Link]
-
Sulfur fluoride exchange. National Institutes of Health (NIH). [Link]
-
Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. ResearchGate. [Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]
-
Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. ResearchGate. [Link]
-
Sulfonylpyrazole and pyrazole directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. ResearchGate. [Link]
- Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
side reactions of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride with nucleophiles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals utilizing this versatile reagent in their synthetic workflows. As a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its reactivity is both potent and nuanced.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using this reagent with various nucleophiles.
Our goal is to move beyond simple procedural steps and provide a mechanistic understanding of why side reactions occur and how they can be rationally controlled. This empowers you to optimize your experimental outcomes with a predictive, rather than empirical, approach.
Core Concept: The Duality of Reactivity
This compound is designed to be an electrophilic partner in SuFEx reactions. The desired outcome is a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate linkage.
However, the molecule's structure presents an inherent reactivity fork. The presence of hydrogens on the carbon atom beta to the sulfonyl fluoride group, activated by the electron-withdrawing nature of both the sulfonyl fluoride and the pyrazole ring, creates a pathway for a competing elimination reaction. Understanding and controlling the balance between these two pathways is the key to success.
Caption: Fig. 1: Competing Reaction Pathways
Troubleshooting & FAQs
This section addresses the most common issues encountered during reactions with this compound.
Q1: My reaction yield is low, and I've isolated a complex mixture of products. What is the most likely cause?
A1: The primary culprit is often a base-mediated β-elimination reaction.
While you intend for your nucleophile to attack the sulfur atom, if it possesses sufficient basicity, it can instead abstract a proton from the carbon adjacent to the pyrazole ring (the β-carbon). This initiates an E2 or E1cb elimination cascade, cleaving the C-N bond and releasing the pyrazole as a leaving group.[4][5]
The product of this elimination is ethenesulfonyl fluoride (ESF) , a highly reactive and volatile Michael acceptor. This intermediate can then be trapped by another equivalent of your nucleophile, leading to a Michael adduct, or it can polymerize, resulting in a complex product mixture and low yield of your desired SuFEx product.
Key takeaway: Low yield is often not due to the starting material's instability but to its diversion down the elimination pathway.
Q2: How can I effectively suppress this elimination side reaction and favor the desired SuFEx pathway?
A2: Control of the elimination pathway requires careful tuning of your reaction conditions. The choice of nucleophile, base, solvent, and temperature all play critical roles.
Below is a troubleshooting workflow and a data table summarizing key strategies.
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
| Parameter | Recommendation to Minimize Elimination | Rationale |
| Nucleophile/Base | Use less sterically hindered and less basic nucleophiles. For base-catalyzed reactions, use catalytic amounts of non-nucleophilic bases like DBU or phosphazenes.[6] | Strong, bulky bases preferentially act as Brønsted bases, abstracting the β-proton rather than attacking the sterically shielded sulfur atom. Tertiary amine bases are favorable as they cannot act as nucleophiles themselves.[7] |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temperature). | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the rate of elimination, favoring the desired SuFEx pathway. |
| Solvent | Use polar aprotic solvents like acetonitrile, DMF, or DMSO. | These solvents can stabilize the charged transition state of the SuFEx reaction. In contrast, nonpolar solvents may favor the more concerted, neutral transition state of the E2 elimination. |
| Catalysis | Consider using catalysts that activate the S-F bond, such as N-heterocyclic carbenes (NHCs) or Lewis acids.[8][9] | Catalysts can lower the activation barrier for the SuFEx reaction, making it kinetically more favorable than the uncatalyzed elimination pathway.[9] |
Q3: My starting material seems to disappear even in the absence of a strong nucleophile, especially in aqueous buffers. What is happening?
A3: You are likely observing hydrolysis of the sulfonyl fluoride.
While sulfonyl fluorides are significantly more stable to hydrolysis than their sulfonyl chloride counterparts, they are not completely inert.[1][2][10] The S-F bond can be attacked by water, particularly under conditions that are not neutral. The rate of hydrolysis can be influenced by pH and the presence of certain buffers or enzymes that may act as nucleophilic catalysts.[10]
This reaction converts your active electrophile into the corresponding unreactive 2-(1H-pyrazol-1-yl)ethane-1-sulfonic acid, effectively titrating it out of the reaction.
Troubleshooting Protocol: Hydrolysis
-
Solvent Choice: Whenever possible, use dry, aprotic solvents. If aqueous conditions are required, prepare solutions immediately before use.
-
pH Control: Maintain a neutral pH if possible. Both strongly acidic and basic conditions can accelerate hydrolysis.
-
Temperature: Perform aqueous reactions at low temperatures to minimize the rate of hydrolysis.
-
Purity Check: Ensure your starting material has not degraded during storage. A simple 19F NMR can confirm the integrity of the S-F bond.
Q4: Can the pyrazole ring itself participate in side reactions?
A4: Under typical SuFEx conditions with nucleophiles, the pyrazole ring is generally a spectator, except for its role as a leaving group in the elimination pathway.
The pyrazole ring is an electron-rich aromatic system.[11] Its primary reactivity concern would be with strong electrophiles, which are not typically present in these reactions. When reacting with nucleophiles, the sulfonyl fluoride group is a much more potent and accessible electrophilic site.
However, it's important to remember its two key roles:
-
Activating Group: Its electron-withdrawing nature (via the nitrogen atom) contributes to the acidification of the β-hydrogens, making the elimination pathway more accessible.
-
Leaving Group: In the elimination reaction, the pyrazole anion (or its protonated form) is the species that is expelled. Its stability as a leaving group is a thermodynamic driving force for this side reaction.
Validated Experimental Protocol
Protocol 1: Minimizing Elimination for SuFEx with a Primary Amine Nucleophile
This protocol provides a general starting point for reacting this compound with an amine where elimination is a known risk.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
In a separate flask, dissolve the primary amine nucleophile (1.1 eq) in anhydrous acetonitrile.
-
Prepare a solution of a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or DBU (catalytic, 0.1 eq), if required to deprotonate an amine salt or facilitate the reaction.[6][7]
-
-
Reaction Setup:
-
Place the sulfonyl fluoride solution in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
Add the amine solution dropwise to the cooled, stirring solution of the sulfonyl fluoride over 10-15 minutes.
-
If using a base, add it dropwise after the amine addition is complete.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the desired product versus any byproducts.
-
If the reaction is sluggish, allow it to warm slowly to room temperature and continue stirring for 2-16 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]
-
Am Ende, C. W., et al. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Communications. Available at: [Link]
-
Ball, N. D., & Sanford, M. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]
-
Li, S., et al. (2020). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. Available at: [Link]
-
Chen, Y., et al. (2018). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. Available at: [Link]
-
Mako, F. M., & Wank, J. R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. Available at: [Link]
-
PubMed. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Available at: [Link]
-
Smedley, C. I., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters. Available at: [Link]
-
Zhang, J., et al. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Sharpless Lab. (n.d.). Click Chemistry. The Scripps Research Institute. Available at: [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. SIUE Chemistry. Available at: [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2014). Comparing the E2 and E1 Reactions of Alkyl Halides. Available at: [Link]
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. siue.edu [siue.edu]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Here is the technical support center with troubleshooting guides and FAQs for low reactivity of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile covalent probe. We understand that achieving optimal reactivity can be challenging. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome common hurdles and ensure the success of your experiments.
Part 1: Foundational Knowledge - Understanding the Reagent's Reactivity Profile
Before troubleshooting, it's crucial to understand the inherent chemical nature of this compound. Its structure dictates its behavior.
FAQ 1: What is this compound and why might it seem unreactive?
This compound is a covalent probe featuring an aliphatic sulfonyl fluoride (SF) moiety linked to a pyrazole heterocycle. SFs have become prominent electrophilic "warheads" in chemical biology for their ability to form stable, covalent bonds with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine.[1][2][3] This process, often part of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," is invaluable for developing targeted covalent inhibitors and activity-based probes.[4][5]
The perceived low reactivity of this specific molecule stems from a combination of two key structural features:
-
Aliphatic vs. Aryl Core: This molecule is an aliphatic sulfonyl fluoride. Unlike aryl sulfonyl fluorides, which are activated by the electron-withdrawing nature of the aromatic ring, aliphatic SFs generally have a less electrophilic sulfur center. This inherently lowers their intrinsic reactivity.[6]
-
Exceptional Stability: Pyrazole-derived sulfonyl halides are known to be among the most stable of the azole derivatives.[7][8] While advantageous for storage and handling, this high stability means more energy is required to initiate the reaction, which can manifest as sluggishness under standard conditions.
The key is to recognize that this reagent is designed for a delicate balance: it is stable enough to survive in complex biological media but can be "activated" to react with a target nucleophile under the right conditions.[2][9] Our goal is to create those "right conditions."
Part 2: Systematic Troubleshooting for Low Reactivity
Low product yield is a common but solvable issue. Follow this systematic guide to diagnose and resolve the underlying cause.
Workflow for Troubleshooting Low Reactivity
Caption: A logical workflow for diagnosing low reactivity issues.
Question 1: Have I confirmed the integrity and handling of my reagent?
Even highly stable reagents can fail if compromised. This should always be your first checkpoint.
-
Causality: Degradation via hydrolysis (though slow for SFs), impurities from synthesis, or poor solubility can prevent the reagent from participating in the reaction. Sulfonyl fluorides are generally much more stable to hydrolysis than their sulfonyl chloride counterparts.[1][10]
-
Troubleshooting Steps:
-
Confirm Identity & Purity: If possible, verify the compound's identity and purity using techniques like ¹H NMR, ¹⁹F NMR, or LC-MS. Compare the data against the supplier's specification sheet.
-
Check Storage: Ensure the reagent has been stored under the recommended conditions (typically cool and dry, away from moisture). Pyrazole sulfonyl fluorides have been shown to be stable for over a year at room temperature.[7]
-
Ensure Solubilization: Confirm that the reagent is fully dissolved in your reaction solvent. If it has precipitated, the effective concentration will be much lower than intended. You may need to use a co-solvent like DMSO or DMF before diluting into an aqueous buffer.
-
Question 2: Is my target nucleophile sufficiently reactive and accessible?
The reaction is a partnership; a weak or inaccessible nucleophile will lead to failure regardless of the electrophile's potency.
-
Causality: The SuFEx reaction requires a potent, available nucleophile. For protein labeling, this means an amino acid side chain must be (A) deprotonated to be nucleophilic and (B) physically accessible to the reagent.
-
Troubleshooting Steps:
-
Consider the pKa: The nucleophilicity of residues like lysine, tyrosine, and histidine is pH-dependent. The reaction will be significantly slower if the pH of your buffer is well below the pKa of the target residue, as the vast majority of the side chains will be protonated and non-nucleophilic.
-
Assess Accessibility: If targeting a protein, check its structure. Is the target residue buried within the protein's core or sterically hindered by bulky neighboring groups?[10][11] Covalent labeling is most effective for surface-exposed residues.
-
Run a Positive Control: Test the reactivity of your batch of this compound against a simple, potent small-molecule nucleophile like benzylamine or 4-methylaniline. This will confirm whether the issue lies with the SF reagent or the complexity of your target system.
-
| Amino Acid Residue | Typical Side Chain pKa | Optimal pH Range for Reactivity |
| Tyrosine | ~10.1 | > 9.5 |
| Lysine | ~10.5 | > 9.5 |
| Serine | ~13 | > 12 (Often requires activation in enzyme active sites)[9] |
| Threonine | ~13 | > 12 (Similar to Serine)[3] |
| Histidine | ~6.0 | > 6.5 (Can be reactive at physiological pH)[3] |
| Table 1: Relationship between amino acid pKa and the optimal pH for promoting nucleophilicity. Note that the local protein microenvironment can significantly alter these pKa values. |
Question 3: Am I using the optimal catalyst system?
For many applications, especially with stable aliphatic SFs, a catalyst is not just helpful—it is essential.
-
Causality: The catalyst's primary role is to activate either the nucleophile or the sulfonyl fluoride. For amine and phenol nucleophiles, a base catalyst facilitates the reaction by deprotonating the nucleophile, dramatically increasing its potency.[4] The choice and concentration of the catalyst are often the most critical parameters to optimize.[10]
-
Troubleshooting Steps:
-
Introduce a Base: If you are not using a catalyst, this is the first thing to try. Start with a common tertiary amine like triethylamine (Et₃N).
-
Increase Catalyst Strength: If a mild base is ineffective, move to a stronger, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a classic choice for SuFEx reactions.[4] For particularly stubborn reactions, even stronger bases like BEMP or phosphazenes may be required.[10]
-
Consider Alternative Catalysis: In some systems, Lewis acids can be used to activate the sulfonyl fluoride moiety itself, making the sulfur atom more electrophilic.[10] Bifluoride salts have also been shown to facilitate SuFEx reactions.[4]
-
| Catalyst | Type | pKaH (approx.) | Typical Use Case |
| Triethylamine (Et₃N) | Tertiary Amine | ~10.7 (in H₂O) | Standard, mild base for general SuFEx.[4] |
| DABCO | Tertiary Amine | ~8.8 (in H₂O) | Can be effective with Lewis acids.[10] |
| DBU | Amidine | ~13.5 (in MeCN) | A strong, non-nucleophilic base for less reactive partners.[4] |
| BEMP | Phosphazene | ~27.6 (in MeCN) | Very strong base for challenging reactions.[10] |
| Table 2: Comparison of common base catalysts for SuFEx reactions. Stronger bases are often required for less reactive aliphatic sulfonyl fluorides. |
Question 4: Have I optimized the core reaction conditions (solvent, temperature)?
-
Causality: Reaction kinetics are highly sensitive to the environment. The solvent influences reagent solubility and can stabilize or destabilize transition states. Temperature provides the energy needed to overcome the activation barrier (Ea), which is likely high for this stable reagent.
-
Troubleshooting Steps:
-
Increase Temperature: This is often the simplest way to increase the reaction rate. Try running the reaction at 37°C, 50°C, or higher, monitoring for any degradation of your target molecule.
-
Modify the Solvent: While many reactions are performed in aqueous buffers for biological compatibility, using a polar aprotic co-solvent (e.g., 10-20% DMSO or DMF) can improve solubility and alter reactivity. Some SuFEx reactions even benefit from an "on-water" effect, where a biphasic aqueous-organic mixture accelerates the rate.[10]
-
Check pH Again: Re-verify the pH of your reaction mixture after adding all components. The addition of acidic or basic compounds can shift the pH out of the optimal range.
-
Part 3: Experimental Protocols & Data
Protocol 1: Baseline Reactivity Test with Benzylamine
This protocol validates the intrinsic reactivity of your this compound stock.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 M stock solution of benzylamine in anhydrous DMSO.
-
Prepare a 1 M stock solution of DBU in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean vial, add 850 µL of anhydrous acetonitrile.
-
Add 50 µL of the 1 M benzylamine stock (final concentration: 50 mM).
-
Add 50 µL of the 1 M DBU stock (final concentration: 50 mM).
-
Initiate the reaction by adding 50 µL of the 100 mM sulfonyl fluoride stock (final concentration: 5 mM).
-
-
Monitoring:
-
Incubate the reaction at room temperature (or 37°C to accelerate).
-
Monitor the reaction progress by LC-MS or TLC at time points (e.g., 1h, 4h, 12h), looking for the consumption of the starting material and the appearance of the expected product mass (sulfonamide).
-
-
Interpretation: If this reaction proceeds efficiently, your reagent is active, and the issue likely lies with your specific target system or conditions. If it fails, the reagent itself is suspect.
Protocol 2: General Starting Point for Protein Labeling
This protocol provides optimized starting conditions for labeling a target protein.
-
Reagent Preparation:
-
Prepare your target protein at a concentration of 10 µM in a suitable buffer (e.g., 50 mM HEPES). Critically, adjust the buffer pH to be at or slightly above the pKa of your target residue (e.g., pH 8.5-9.0 for lysine/tyrosine).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
To 99 µL of the protein solution, add 1 µL of the 10 mM sulfonyl fluoride stock solution. This gives a final concentration of 100 µM reagent (a 10-fold excess).
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. Gentle mixing is recommended.
-
-
Analysis:
-
Analyze the reaction product using intact protein mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent addition of the reagent moiety (mass of C₅H₆N₂O₂S = 174.18 Da).
-
-
Optimization: If labeling is inefficient, systematically adjust the parameters as outlined in the troubleshooting guide:
-
Increase reagent excess (e.g., 50- to 100-fold).
-
Increase incubation time (e.g., overnight).
-
Increase temperature (e.g., to 42°C, if the protein is stable).
-
Note: Adding a base catalyst is generally not feasible for protein experiments as high concentrations would denature the protein. The reaction relies on the local protein environment and buffer pH to facilitate the reaction.
-
Visualizing the SuFEx Mechanism
Caption: The role of a base catalyst in activating a nucleophile for SuFEx.
References
- Benchchem. (n.d.). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols.
- Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency.
- Enamine. (n.d.). Sulfonyl Fluorides.
- Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC - PubMed Central.
- Fokin, V. V., et al. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes.
- Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Sharpless, K. B., et al. (2025). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes.
- Jones, L. H., et al. (n.d.). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC - NIH.
- Willis, M. C., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group.
- Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
- Benchchem. (n.d.). Troubleshooting low yields in sulfamoyl fluoride conjugation reactions.
- Fokin, V. V., et al. (2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.
- Jones, L. H., et al. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
- Willis, M. C., et al. (n.d.). Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here.
- Sharpless, K. B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central.
- Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Hyatt, J. A., & White, A. W. (1984). Reactions of Sulfonyl Fluorides.
- Sharpless, K. B., et al. (n.d.). Applications of sulfonyl fluorides Examples of biologically active....
- Fokin, V. V., et al. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
- Sharpless, K. B., et al. (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. NIH.
- Sharpless, K. B., et al. (2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. PubMed.
- Sharpless, K. B., et al. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- Fokin, V. V., et al. (2020).
- CymitQuimica. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride Derivatives
Welcome to the technical support center for the purification of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Sulfonyl fluorides have emerged as invaluable tools in chemical biology and drug discovery, acting as covalent probes and warheads for targeting specific amino acid residues.[1] Their unique balance of stability and latent reactivity makes them superior to more traditional electrophiles like sulfonyl chlorides.[2]
However, achieving the high degree of purity required for biological and medicinal applications can present unique challenges. This guide provides in-depth, field-proven insights into troubleshooting common purification issues and offers detailed protocols to ensure the integrity and purity of your final compounds.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the purification of pyrazolyl ethane sulfonyl fluorides.
Q1: What is the best initial purification strategy for my crude reaction mixture?
A1: Before attempting chromatography or recrystallization, a proper aqueous workup is critical. This initial step removes inorganic salts, highly polar starting materials, and potential acidic or basic byproducts. A typical workup involves dissolving the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. This simple extraction can significantly simplify subsequent purification steps.[3][4]
Q2: My compound is a solid after the initial workup. Should I use recrystallization or column chromatography?
A2: The choice depends on the purity and nature of the impurities.
-
Recrystallization is the most efficient method for solids with relatively high initial purity (>90%). It is excellent for removing trace impurities and can be scaled up easily.[2][3] A good starting point for solvent screening would be alcohols like isopropanol or ethanol, or solvent/anti-solvent systems like ethyl acetate/hexanes.
-
Column Chromatography is preferred for solids with significant impurities, oily products, or when separating closely related regioisomers.[3][5] It offers higher resolving power but is generally more labor-intensive and may involve product loss.
Q3: I'm getting poor recovery and streaking on the TLC plate during silica gel chromatography. What is causing this?
A3: This is a classic issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen atoms of the pyrazole ring, leading to irreversible binding, streaking, and sometimes even degradation of the compound.
To mitigate this, you should deactivate the silica gel . This is easily done by adding a small amount of a volatile base, such as triethylamine (TEA), to your eluent system (typically 0.5-1% by volume).[3] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
Q4: How stable are this compound derivatives during purification?
A4: Sulfonyl fluorides are remarkably stable compared to their sulfonyl chloride analogs. They are generally resistant to hydrolysis under neutral pH conditions and have high thermal stability.[2] However, they are not indestructible.
-
Avoid Strong Bases: While stable in mild bases like NaHCO₃, strong bases can promote elimination side-reactions, particularly with alkyl sulfonyl fluorides due to the acidity of the α-protons.[6]
-
Avoid Strong Acids: Prolonged exposure to strong acids can lead to hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid.
-
Aqueous Stability: While generally stable in aqueous media at physiological pH, some substituted aryl-sulfonyl fluorides have shown limited stability in buffers over extended periods.[7] It is best practice to work expediently and avoid storing the compound in aqueous solutions.
Q5: What are the most common impurities I should expect, and how do I remove them?
A5: Common impurities include:
-
Unreacted Starting Materials: Such as the pyrazole precursor or the sulfonyl fluoride source.[3] These are typically removed by chromatography.
-
Precursor Sulfonyl Chloride: If your synthesis involves a chloride-to-fluoride exchange, incomplete conversion is a possibility.[8] The residual sulfonyl chloride is much more reactive and should be removed. Chromatography is effective for this separation.
-
Hydrolyzed Sulfonic Acid: This acidic impurity can be removed with a mild basic wash (e.g., NaHCO₃ solution) during the initial workup.[2] On a TLC plate, it will often appear as a baseline spot in many solvent systems.
Troubleshooting Guides
General Purification Workflow
This diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Compound is irreversibly bound to silica gel. 2. Compound is too polar and not eluting. 3. Compound is co-eluting with a non-UV active impurity. | 1. Deactivate silica with 0.5-1% triethylamine in the eluent.[3] 2. Increase eluent polarity (e.g., increase ethyl acetate or methanol percentage). 3. Use a different visualization technique (e.g., potassium permanganate stain) or collect all fractions and analyze by NMR. |
| Streaking on TLC/Column | 1. Strong interaction with acidic silica gel.[3] 2. Sample is overloaded on the column/TLC plate. 3. Presence of a very polar (acidic) impurity like the hydrolyzed sulfonic acid. | 1. Add 0.5-1% triethylamine or acetic acid (if the compound is basic) to the eluent. 2. Use less sample or a larger column. 3. Perform a NaHCO₃ wash during workup to remove the acidic impurity. |
| Poor Separation | 1. Eluent system is not optimal. 2. Impurities have very similar polarity to the product. | 1. Systematically screen different solvent systems (e.g., Hexanes/EtOAc, DCM/Methanol). 2. Try a different stationary phase like neutral alumina or consider reversed-phase chromatography (C18 silica).[3] |
| Compound Degradation | 1. Compound is sensitive to the acidity of silica gel. | 1. Minimize time on the column by using flash chromatography. 2. Use deactivated silica or an alternative stationary phase like neutral alumina.[3] 3. Switch to a non-chromatographic method like recrystallization if possible. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed for purifying oily products or solids with significant impurities.
-
Prepare the Eluent: Based on TLC analysis, determine an appropriate solvent system (e.g., n-hexane/ethyl acetate).[5] Prepare a bulk volume of the starting eluent (low polarity) and the final eluent (higher polarity). To both, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).
-
Pack the Column:
-
Prepare a slurry of silica gel in the low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading is Preferred):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product).
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent by mixing in the higher-polarity solvent. This can be done in a stepwise or gradient fashion.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC, using the same eluent system (including TEA).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying solid compounds with >90% initial purity.
-
Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) into several small test tubes.
-
Add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene) dropwise to each tube at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
If a single solvent is not found, try a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexanes dropwise until turbidity persists).
-
-
Dissolution:
-
Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent from a two-solvent system) portion-wise while heating the mixture (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all residual solvent.
-
References
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. (2022). PubMed Central.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Technical Support Center: Purification of Trifluoromethyl
- Supporting Information Electrochemical Synthesis of Sulfonyl Fluorides
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Sulfonyl Fluorides. Enamine.
- Sulfur fluoride exchange. (2023). PubMed Central.
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. NIH.
- An Approach to Aliphatic Sulfonyl Fluorides. (2021).
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
enhancing the stability of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride in solution
Welcome to the technical support guide for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on ensuring the stability of this compound in solution. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs): Understanding the Stability Profile
Q1: What is this compound, and why is its stability in solution a critical concern?
A: this compound is a bifunctional molecule featuring a pyrazole heterocycle linked to an aliphatic sulfonyl fluoride warhead. The sulfonyl fluoride (-SO₂F) moiety is a key functional group in the field of chemical biology and drug discovery, most notably for its application in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1][2] It acts as a covalent warhead that can form stable bonds with nucleophilic amino acid residues (like lysine, tyrosine, and serine) in proteins.[3][4][5]
The stability of this compound in solution is paramount for experimental success and data reproducibility. Uncontrolled degradation can lead to:
-
Inaccurate Potency: If the compound degrades in the assay buffer, the effective concentration will be lower than intended, leading to an underestimation of its biological activity.
-
Formation of Reactive Byproducts: Degradation products could be reactive themselves, leading to non-specific interactions and false-positive results.
-
Poor Storage and Handling: Instability limits the shelf-life of stock solutions and can introduce variability between experiments conducted on different days.
Unlike their more robust aryl sulfonyl fluoride counterparts, aliphatic sulfonyl fluorides like this one require more careful handling due to specific degradation pathways.[3]
Q2: What are the primary chemical degradation pathways for this compound in an experimental setting?
A: There are two principal degradation pathways you must consider for an aliphatic sulfonyl fluoride in solution:
-
Hydrolysis: This is the most common degradation route in aqueous buffers. The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻).[6][7] This reaction cleaves the highly stable S-F bond, converting the sulfonyl fluoride into the corresponding sulfonic acid, which is generally inactive as a covalent modifier. This process is significantly accelerated under basic conditions.[6]
-
Elimination (via a Sulfene Intermediate): Aliphatic sulfonyl fluorides that have a proton on the carbon adjacent to the sulfonyl group (the α-carbon) can undergo a base-mediated elimination reaction.[3] A base removes the α-proton, leading to the formation of a highly reactive "sulfene" intermediate (H₂C=SO₂). This intermediate is then rapidly trapped by any available nucleophile, including water, leading to the sulfonic acid, or other nucleophiles in your buffer, leading to adducts.
Below is a diagram illustrating these two competing degradation pathways.
Caption: Primary degradation routes for aliphatic sulfonyl fluorides.
Q3: How do pH, temperature, and solvent choice impact the stability of my compound?
A: These three parameters are the most critical factors you can control to enhance stability.
-
pH: This is the most dominant factor. The rate of hydrolysis is highly pH-dependent. Stability is greatest in slightly acidic to neutral conditions (pH 6.0-7.0).[6] As the pH increases above 7.5, the concentration of hydroxide ions (a much stronger nucleophile than water) rises, dramatically accelerating both hydrolysis and the base-mediated elimination pathway. Avoid highly basic conditions (pH > 8) whenever possible. [6]
-
Temperature: Chemical reactions, including degradation, proceed faster at higher temperatures. Storing stock solutions at -20°C or -80°C is essential. For experiments, perform them at the lowest practical temperature to minimize degradation over the assay's time course.[6] Stability is often assessed at both room temperature and 4°C to understand the compound's working limits.
-
Solvent: For stock solutions, anhydrous aprotic solvents like DMSO or DMF are recommended for long-term storage, as they lack the water required for hydrolysis. When preparing aqueous working solutions, be mindful of any organic co-solvents used. While often necessary for solubility, their presence can alter the pKa of buffer components or the compound itself, indirectly affecting stability.
Troubleshooting Guide: Common Issues & Solutions
Q4: My compound shows rapid loss of activity in my aqueous assay buffer. What are the first things I should investigate?
A: This is a classic stability problem. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for compound instability.
Q5: I'm seeing inconsistent results from day to day. Could this be related to how I'm storing my solutions?
A: Absolutely. Inconsistent results are often traced back to the degradation of stock solutions.
-
Stock Solution: Always prepare stock solutions in anhydrous, aprotic solvents like DMSO. Cap the vial tightly and store at -20°C for short-term use (1-2 weeks) or -80°C for long-term storage. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Aqueous Working Solutions: Prepare these fresh each day immediately before your experiment. Do not store the compound in aqueous buffers, even overnight in the refrigerator, as significant degradation can still occur.
Q6: My compound requires a high percentage of an organic co-solvent for solubility. Can this affect its stability?
A: Yes, though indirectly. While organic co-solvents like DMSO or ethanol do not directly participate in degradation, they can influence the aqueous environment. High concentrations of organic solvent can shift the pH of your buffer system, potentially moving it into a less stable range. It is good practice to re-verify the pH of your final buffer mixture after adding the co-solvent and adjust if necessary.
Protocols & Data-Driven Recommendations
Q7: How do I quantitatively measure the stability of my compound in a specific buffer?
A: You can determine the hydrolytic half-life (t₁/₂) using a standard HPLC-based assay. This protocol provides a self-validating system to assess stability under your specific experimental conditions.
Experimental Protocol: Determination of Hydrolytic Half-Life
-
Materials & Reagents:
-
This compound (solid)
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Mobile phases (e.g., Acetonitrile and Water with 0.1% formic acid)
-
Thermostatted incubator or water bath
-
-
Preparation:
-
Prepare a concentrated stock solution of the compound (e.g., 10 mM) in anhydrous DMSO.
-
Equilibrate your experimental buffer to the desired temperature (e.g., 25°C or 37°C).
-
-
Experimental Procedure:
-
Initiate the experiment (t=0) by diluting the DMSO stock into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure rapid and thorough mixing.
-
Immediately inject an aliquot of this solution onto the HPLC. This is your t=0 time point. Record the peak area of the parent compound.
-
Incubate the remaining solution at the constant temperature.
-
At regular time intervals (e.g., t = 15, 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot, quench if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it onto the HPLC.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0 to get the "% Remaining".
-
Plot the natural logarithm (ln) of the "% Remaining" versus time (in minutes).
-
The degradation of sulfonyl fluorides typically follows first-order kinetics. Therefore, this plot should yield a straight line.
-
Determine the slope of this line. The rate constant (k) is the negative of the slope (k = -slope).
-
Calculate the half-life using the formula: t₁/₂ = ln(2) / k
-
Example Data Interpretation:
| pH of Buffer | Rate Constant (k, min⁻¹) | Calculated Half-Life (t₁/₂) | Stability Assessment |
| 6.5 | 0.0023 | 301 minutes (5.0 hours) | Good |
| 7.4 | 0.0099 | 70 minutes (1.2 hours) | Moderate |
| 8.5 | 0.0693 | 10 minutes | Poor |
Q8: What are the best-practice buffer conditions to maximize the stability of this compound?
A: Based on the known chemistry of sulfonyl fluorides, the following conditions are recommended to provide the most stable environment for your experiments.
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 7.2 | Minimizes concentration of hydroxide ions, which are potent nucleophiles that accelerate both hydrolysis and elimination degradation pathways.[6] |
| Buffer Species | HEPES, MES, Phosphate (PBS) | These are generally non-nucleophilic and compatible with most biological assays. Some reports suggest HEPES may offer slightly better stability than phosphate buffers.[6] |
| Additives to Avoid | Primary/Secondary Amines (e.g., Tris, Glycine), Thiols (e.g., DTT, β-mercaptoethanol), Azide | These are all nucleophiles that can react directly with the sulfonyl fluoride, consuming your compound in a non-hydrolytic degradation pathway. |
| Temperature | As low as practical | Slows the rate of all chemical reactions, including degradation. If possible, run assays at room temperature (20-25°C) or below.[6] |
| Ionic Strength | Maintain physiological ionic strength (e.g., 150 mM NaCl) | While not a primary driver of stability, drastic changes in ionic strength can subtly alter pH and reagent activity. Consistency is key. |
References
- Benchchem. Technical Support Center: Improving the Stability of Sulfamoyl Fluorides in Aqueous Buffer.
- Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. PMC - PubMed Central.
-
Kice, J.L., & Lunney, E.A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and trimethylamine. J. Org. Chem., 40, 2125–2127. (Referenced in MDPI article). Available from: [Link]
- Wolan, D. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- Various Authors. (N/A). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Request PDF.
- Various Authors. (N/A). Influence of the solvent system on the electrochemical sulfonyl fluoride synthesis in flow. ResearchGate.
- Various Authors. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
- Various Authors. (N/A). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature.
- Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
-
Grimster, N. P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters - ACS Publications. Available from: [Link]
- Various Authors. (N/A). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. Available from: [Link]
- Various Authors. (N/A). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate.
-
Various Authors. (N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
- Various Authors. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (N/A). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. Request PDF - ResearchGate.
-
Various Authors. (N/A). Unconventional reactivity of sulfonyl fluorides. Spiral. Available from: [Link]
- Various Authors. (N/A). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate.
-
Various Authors. (N/A). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available from: [Link]
-
Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available from: [Link]
- Various Authors. (N/A). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate.
-
Various Authors. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. NIH. Available from: [Link]
- Various Authors. (N/A). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. ResearchGate.
-
Various Authors. (N/A). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. Available from: [Link]
-
Various Authors. (N/A). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Semantic Scholar. Available from: [Link]
- Various Authors. (N/A). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. Request PDF - ResearchGate.
-
Sharpless, K. B., et al. (N/A). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. NIH. Available from: [Link]
-
Jones, L. H. (N/A). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. Available from: [Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Sulfonyl Fluoride Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the significant challenge of poor aqueous solubility often encountered with pyrazole sulfonyl fluoride compounds. These molecules, while promising as covalent inhibitors and chemical probes, frequently present formulation and bioavailability hurdles due to their physicochemical properties. This resource offers a series of frequently asked questions (FAQs), detailed protocols, and decision-making workflows to navigate these challenges effectively.
Part 1: Foundational Troubleshooting & Characterization
This section addresses the initial questions and analytical steps required to understand and quantify the solubility problem of your specific pyrazole sulfonyl fluoride compound.
Q1: Why are my pyrazole sulfonyl fluoride compounds so poorly soluble?
A1: The low aqueous solubility of pyrazole sulfonyl fluoride derivatives typically stems from a combination of their inherent physicochemical properties. The planar, aromatic pyrazole ring can lead to strong intermolecular π-stacking interactions in the solid state.[1][2] This creates a highly stable crystal lattice that requires significant energy to break apart during dissolution.
Furthermore, the sulfonyl fluoride (-SO₂F) group, while a key reactive "warhead" for covalent interactions, and the common inclusion of other fluorinated groups (like -CF₃) to enhance metabolic stability, significantly increase the compound's lipophilicity (hydrophobicity).[3][4] This high lipophilicity and strong crystal packing energy are the primary drivers of poor solubility in aqueous media.[2]
Q2: What are the first analytical steps to characterize the solubility issue?
A2: A precise characterization of the solubility problem is critical before attempting to solve it. A multi-faceted approach is recommended:
-
Determine Kinetic vs. Thermodynamic Solubility: It's essential to distinguish between these two parameters.
-
Kinetic Solubility is measured by dissolving the compound (often from a DMSO stock) into an aqueous buffer until precipitation occurs. It's a rapid, high-throughput measurement that indicates how well a compound stays in a supersaturated solution, but it can be misleading.[5] Methods like laser nephelometry are often used for high-throughput screening (HTS) of kinetic solubility.[6][7]
-
Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to reach equilibrium (typically over 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[8] This is a more time-consuming but far more accurate and reliable measurement.
-
-
Solid-State Characterization: The solid form of your compound dictates its dissolution behavior.
-
Powder X-ray Diffraction (PXRD): Use PXRD to determine if your compound is crystalline or amorphous. Crystalline materials have sharp diffraction peaks, while amorphous materials show a broad halo. Amorphous forms are thermodynamically less stable but generally exhibit higher apparent solubility.[9][10]
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points, glass transitions, and different polymorphic forms, all of which influence solubility and stability.[10]
-
This initial data provides a baseline and helps guide the selection of an appropriate enhancement strategy.
Part 2: Pre-Formulation Strategies: Modifying the API
Before exploring complex formulations, consider modifications to the Active Pharmaceutical Ingredient (API) itself.
Q3: Can I use pH modification to improve the solubility of my pyrazole compound?
A3: Yes, if your pyrazole sulfonyl fluoride has an ionizable functional group, pH adjustment is one of the simplest and most effective strategies.[11][12] The pyrazole ring itself is weakly basic. By adjusting the pH of the medium to a point where the compound becomes ionized, a significant increase in solubility can often be achieved.[12][13]
-
For Weakly Basic Compounds: Lowering the pH (acidic conditions) will protonate the basic site, forming a more soluble cationic species.
-
For Weakly Acidic Compounds: Increasing the pH (alkaline conditions) will deprotonate the acidic site, forming a more soluble anionic species.
It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization.[14] However, be mindful of the chemical stability of the sulfonyl fluoride group, as it can be susceptible to hydrolysis at extreme pH values.
Q4: Should I consider particle size reduction techniques like micronization or nanonization?
A4: Particle size reduction is a physical modification that increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][15]
-
Micronization: Reduces particle size to the micron range (1-10 µm) using techniques like jet milling.[16] It is a well-established method but may not be sufficient for compounds with very low intrinsic solubility.[11]
-
Nanonization: Reduces particle size to the sub-micron (nanometer) range, creating a nanosuspension . This dramatically increases the surface area, leading to a significant increase in dissolution velocity and often an increase in saturation solubility.[17][18] Nanosuspensions can be prepared via "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[17][19]
These techniques are particularly useful for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[15]
Workflow: Particle Size Reduction Decision Process
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Part 4: Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol provides a rapid method to screen the kinetic solubility of compounds. Nephelometry measures turbidity by detecting light scattered by suspended particles. [6] Materials:
-
Compound stock solutions (e.g., 10 mM in 100% DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (clear bottom).
-
Laser nephelometer plate reader.
Methodology:
-
Prepare Assay Plate: Add 198 µL of PBS pH 7.4 to each well of the 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well of a row. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate row by transferring 100 µL from one well to the next, mixing thoroughly at each step.
-
Equilibration: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Read the plate on a laser nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which the nephelometry signal is not significantly above the background (wells with 1% DMSO in PBS only). [7]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a common laboratory-scale method for preparing ASDs for initial evaluation.
Materials:
-
Pyrazole sulfonyl fluoride compound ("Drug").
-
Polymer (e.g., PVP K30 or HPMC).
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) capable of dissolving both the drug and the polymer.
-
Round-bottom flask.
-
Rotary evaporator.
Methodology:
-
Select Drug-to-Polymer Ratio: Start with common ratios such as 1:1, 1:3, and 1:9 (Drug:Polymer by weight).
-
Dissolution: Accurately weigh the drug and polymer and dissolve them in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.
-
Harvesting and Characterization: Carefully scrape the solid material from the flask. The resulting powder is your ASD.
-
Validation: Confirm the amorphous nature of the prepared ASD using PXRD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature).
Part 5: Strategy Selection
Q9: How do I select the best solubility enhancement strategy for my compound?
A9: The optimal strategy depends on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stage of development. The following decision tree provides a general guide.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
ResearchGate. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview.
-
International Journal of Applied Pharmaceutics. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Applied Pharmaceutics, 13(5), 32-42.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
-
European Pharmaceutical Review. (2019). Establishing a high throughput screen of drug solubility in pharmaceutical excipients.
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 116–129.
-
ISRN Pharmaceutics. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 838027.
-
Recipharm. (n.d.). A High Throughput Screening Platform for Liquid Formulation Design.
-
ResearchGate. (2001). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.
-
PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 125, 337-344.
-
IT Medical Team. (n.d.). Nanosuspension Technology for Solubilizing Poorly Soluble Drug.
-
Semantic Scholar. (2001). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.
-
ResearchGate. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
-
PMC. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 5(2), 87–94.
-
MDPI. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(1), 3.
-
PMC. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 835.
-
ResearchGate. (2016). Formulation strategies for improving drug solubility using solid dispersions.
-
PMC. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82–87.
-
Seppic. (2024). Solubility enhancement with amorphous solid dispersions.
-
PMC. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 111–133.
-
PMC. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
-
Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility.
-
RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1677-1701.
-
Journal of Harmonized Research in Pharmacy. (2022). Improving the methods of solubility and drug design in a prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178.
-
ResearchGate. (2023). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
-
PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
-
ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
-
RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(21), 14853-14881.
-
Benchchem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
-
PMC. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 14(43), 31215-31221.
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MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138.
-
Arkivoc. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-222.
-
Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
-
PubMed Central. (2021). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Scientific Reports, 11, 2307.
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Current Drug Discovery Technologies. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(2), 84-93.
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PubMed. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
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Kinam Park. (2004). Solubilizing Excipients in Oral and Injectable Formulations.
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ChemistrySelect. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
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PubMed. (2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. The Journal of Organic Chemistry.
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BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
-
Benchchem. (2025). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
-
ResearchGate. (2015). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.
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PubMed. (1983). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 72(1), 21-25.
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PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pakistan Journal of Pharmaceutical Sciences, 22(3), 337-340.
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PubMed. (2018). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 107(1), 235-246.
-
The Journal of Organic Chemistry. (2024). Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition.
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Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 433-439.
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ResearchGate. (2018). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions.
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Technical Support Center: Protein Labeling with 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Welcome to the technical support center for protein labeling using 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common selectivity challenges and achieve successful and specific protein labeling in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your protein labeling experiments with this compound.
Question 1: I am observing significant off-target labeling or labeling of multiple residues. How can I improve the selectivity?
Answer:
While this compound is designed as a covalent probe, achieving high selectivity can be challenging due to the inherent reactivity of the sulfonyl fluoride warhead with multiple nucleophilic amino acid residues.[1] Off-target labeling can arise from several factors. Here’s a systematic approach to enhancing selectivity:
-
Optimize Reagent Concentration: A common cause of non-specific labeling is using a high molar excess of the labeling reagent. While a higher concentration can drive the reaction to completion, it also increases the likelihood of reacting with less reactive, off-target sites.
-
Troubleshooting Protocol: Perform a dose-response experiment by titrating the concentration of this compound. Start with a 1:1 molar ratio of the probe to your protein of interest and incrementally increase the ratio (e.g., 2:1, 5:1, 10:1). Analyze the labeling efficiency and off-target modification at each concentration point by mass spectrometry to identify the optimal ratio that maximizes on-target labeling while minimizing off-target reactions.
-
-
Control Incubation Time: The duration of the labeling reaction is another critical parameter. Longer incubation times can lead to the accumulation of off-target modifications.
-
Troubleshooting Protocol: Conduct a time-course experiment. After adding the labeling reagent, take aliquots of the reaction mixture at different time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, overnight). Quench the reaction at each time point and analyze the samples by mass spectrometry to determine the shortest incubation time required for sufficient on-target labeling.
-
-
Adjust Reaction Buffer pH: The pH of the reaction buffer can significantly influence the nucleophilicity of amino acid side chains. For instance, the deprotonated forms of lysine (amine) and tyrosine (phenolate) are more nucleophilic.
-
Troubleshooting Protocol: If you are targeting a specific residue, consider its pKa. For tyrosine labeling, a slightly basic pH (e.g., 7.5-8.5) can enhance its reactivity. Conversely, if you are trying to avoid labeling of a particular residue, adjusting the pH away from its pKa may reduce its reactivity. Perform your labeling reaction in a range of buffer pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal condition for your desired selectivity.
-
-
Leverage the Protein's Microenvironment: The local environment around a particular amino acid residue plays a crucial role in its reactivity towards sulfonyl fluorides. The presence of nearby basic residues (e.g., histidine, lysine) can act as general bases to deprotonate the nucleophile, thereby enhancing its reactivity.[2]
-
Insight: If your target residue is in a pocket with a favorable microenvironment, you may be able to use a lower concentration of the labeling reagent and a shorter incubation time, which will inherently increase selectivity.
-
Below is a workflow to systematically optimize your labeling reaction for improved selectivity.
Sources
Technical Support Center: N-Arylation of Pyrazole Sulfonyl Fluoride Scaffolds
Welcome to the technical support center for the N-arylation of pyrazole sulfonyl fluoride scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you troubleshoot and optimize your experiments effectively.
The N-arylation of pyrazoles is a cornerstone of medicinal chemistry, yet the introduction of a sulfonyl fluoride (-SO₂F) group—a valuable "warhead" for covalent inhibitors and a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—presents unique challenges and considerations.[1][2] This guide is structured to address the most common issues encountered in the lab, from reaction setup to product characterization.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have before embarking on the N-arylation of your pyrazole sulfonyl fluoride substrate.
Q1: What are the primary methods for N-arylation of pyrazole sulfonyl fluorides?
A1: The two most robust and widely used methods are the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling) and the Ullmann condensation (a copper-catalyzed cross-coupling). Both have proven effective for this class of compounds.
-
Buchwald-Hartwig Amination: Generally offers milder reaction conditions and broader substrate scope. It relies on a palladium catalyst and a phosphine ligand.[3]
-
Ullmann Condensation: A classic method that has seen significant improvements with the development of new ligands. It often requires higher temperatures but can be very effective and is sometimes more cost-effective.[1][4]
The choice between them often depends on the specific substrates, functional group tolerance, and available laboratory resources.
Q2: Is the sulfonyl fluoride group stable under typical N-arylation conditions?
A2: Yes, the sulfonyl fluoride group is remarkably stable.[2] It is generally resistant to hydrolysis, reduction, and the basic conditions often employed in both Buchwald-Hartwig and Ullmann couplings.[5][6] This stability is a key advantage of using -SO₂F over more reactive sulfonyl chlorides. However, under certain harsh conditions or with specific reagents, side reactions like desulfonylation can occur, though this is not common.[7]
Q3: My pyrazole is unsymmetrical. How do I control which nitrogen gets arylated (N1 vs. N2)?
A3: This is the most significant challenge in pyrazole N-arylation. Regioselectivity is influenced by a combination of steric and electronic factors.[8][9]
-
Steric Hindrance: A bulky substituent at the C5 position of the pyrazole ring will generally direct the incoming aryl group to the less sterically hindered N1 nitrogen.[9][10]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring and the aryl halide can influence the acidity of the N-H protons and the nucleophilicity of the corresponding pyrazolate anion.
-
Reaction Conditions: The choice of base, solvent, and even the catalyst/ligand system can dramatically alter the N1/N2 ratio.[11][12] For instance, using potassium carbonate in DMSO is a known strategy to favor N1-alkylation and arylation.[10][13] Fluorinated alcohols like TFE or HFIP have also been shown to dramatically increase regioselectivity in some cases.[14]
A systematic screening of reaction parameters is often necessary to achieve high regioselectivity.
Troubleshooting Guide: From Low Yields to Isomer Headaches
This section tackles specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
You've set up your reaction, but the TLC or LC-MS shows little to no desired product.
A4: Low yields in Buchwald-Hartwig couplings of pyrazole sulfonyl fluorides can stem from several sources. Let's diagnose the possibilities.
-
Catalyst Inactivation (Poisoning): Sulfur-containing compounds are known to poison palladium catalysts.[15][16] While the sulfonyl fluoride group is generally robust, other sulfur-containing functionalities on your molecule could be the culprit.
-
Solution: Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Consider using robust, sterically hindered phosphine ligands (e.g., tBuBrettPhos, XPhos) that protect the palladium center. Using pre-catalysts (e.g., G3 or G4 palladacycles) often gives more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[3]
-
-
Base Selection and Quality: The base is critical for deprotonating the pyrazole N-H.
-
Problem: Weak bases (e.g., K₂CO₃) may not be strong enough for less acidic pyrazoles, while strong bases (e.g., NaOtBu) can sometimes cause decomposition of sensitive substrates.[17] The physical properties of the base (particle size, clumping) can also impact the reaction rate, especially in scale-up scenarios.[3]
-
Solution: Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). For reproducibility, ensure the base is freshly ground and dry.
-
-
Poor Solubility: One of the most overlooked reasons for reaction failure is the insolubility of a reactant or intermediate at the reaction temperature.[3]
-
Solution: Experiment with different solvents. Toluene and dioxane are common choices, but sometimes a more polar solvent like CPME or a mixture of solvents is required.
-
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. Aryl chlorides are often the most challenging coupling partners.[18]
-
Solution: If using an aryl chloride, you may need a more specialized, electron-rich ligand (e.g., RuPhos, BrettPhos) and higher temperatures. If possible, switching to the analogous aryl bromide or iodide will significantly improve reaction rates.
-
graph TD { A[Low Yield] --> B{Check Catalyst}; B --> C[Increase Loading]; B --> D[Switch to Pre-catalyst]; B --> E[Use Bulky Ligand]; A --> F{Check Base}; F --> G[Screen Different Bases (K₃PO₄, Cs₂CO₃)]; F --> H[Ensure Base is Dry & Finely Ground]; A --> I{Check Solubility}; I --> J[Try Different Solvents (Toluene, Dioxane, CPME)]; A --> K{Check Aryl Halide}; K --> L[Switch Cl to Br or I]; L --> M[Reaction Success]; C --> M; D --> M; E --> M; G --> M; H --> M; J --> M;
}
Caption: Strategy for optimizing N1/N2 regioselectivity in pyrazole N-arylation.
Issue 3: Unexpected Side Products
You see unexpected spots on your TLC or peaks in your LC-MS.
A7: If your starting materials are consumed but the desired product is absent, several side reactions could be occurring.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often observed in palladium-catalyzed reactions where a hydride source is present or generated in situ. [18] * Diagnosis: Look for the mass of the dehalogenated aryl compound in your LC-MS.
-
Solution: Ensure reagents are anhydrous. Sometimes, changing the ligand or base can suppress this pathway.
-
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Diagnosis: Look for a mass corresponding to a dimer of your aryl group.
-
Solution: This is often a sign of poor catalyst performance or incorrect stoichiometry. Re-evaluate catalyst, ligand, and reaction concentrations.
-
-
Polymerization: If your pyrazole sulfonyl fluoride is unprotected (i.e., has a free N-H), it can act as both the nucleophile and, if it also contains a halide, an electrophile, leading to polymerization. [19] * Diagnosis: This often results in an intractable baseline or smear on TLC/LC-MS.
-
Solution: This is primarily an issue if your pyrazole itself is halogenated. If so, protection of the N-H group before attempting the coupling is necessary.
-
Issue 4: Product Characterization
You have a pure product, but you are unsure which regioisomer it is.
A8: This is a critical step, and relying on a single 1D ¹H NMR is often insufficient. 2D NMR techniques are the gold standard for this assignment. [20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For the N1 isomer, a NOE correlation should be observed between the ortho-protons of the newly introduced aryl ring and the protons of the substituent at the C5 position of the pyrazole. This correlation will be absent in the N2 isomer. [20]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. You can look for a 3J correlation between the ortho-protons of the aryl ring and the C5 carbon of the pyrazole, or between the C5-substituent protons and the ipso-carbon of the aryl ring. These correlations will differ predictably between the N1 and N2 isomers. [20]
Protocols & Methodologies
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol is adapted from a successful intramolecular Ullmann coupling of a pyrazole sulfonyl fluoride derivative and serves as an excellent starting point for optimization. [1]
-
To a sealable reaction vessel, add the pyrazole sulfonyl fluoride (1.0 equiv.), Cu₂O (0.25 equiv.), 1,10-phenanthroline (0.60 equiv.), and K₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add the aryl halide (1.1-1.2 equiv.) and anhydrous toluene via syringe.
-
Seal the vessel tightly (use a safety shield for high-temperature reactions).
-
Heat the reaction mixture to 150 °C with vigorous stirring for 17-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Protocol 2: Differentiating N1/N2 Isomers using NOESY NMR
-
Prepare a standard NMR sample of your purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard 2D ¹H-¹H NOESY spectrum. Ensure a sufficient mixing time (e.g., 500-800 ms) to allow for the development of cross-peaks.
-
Process the data and look for a cross-peak between the signal corresponding to the ortho-protons of the N-aryl group and the signal for the protons on the substituent at the C5 position of the pyrazole ring.
-
Interpretation:
-
Presence of cross-peak: Confirms the N1 isomer.
-
Absence of cross-peak: Suggests the N2 isomer.
-
References
-
Vasu, D., Hausmann, J. N., Saito, H., Yanagi, T., Yorimitsu, H., & Osuka, A. (2017). Robust Palladium‐Catalyzed Arylation of Catalyst‐Poisoning ortho‐Sulfanyl Aryl Halides with Tetraarylborates and Its Application to Synthesis of π‐Extended Dibenzothiophenes. Asian Journal of Organic Chemistry, 6(10), 1390–1393. [Link]
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Khanal, B., Jaithum, K., Feliciano, M. A. M., & Gold, B. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Fanourakis, A., Liu, Y., Mukherjee, P., Garipov, A., Reiher, C., Kelly, C., Reynolds, S., Saucedo, P., Gutierrez, O., & Levin, M. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
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Wang, X., Tan, J., & Zhang, L. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109. [Link]
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Saha, A., & Liu, R. S. (2016). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 14-18. [Link]
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Elguero, J., & Torralba, M. (1996). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ARKIVOC, 2005(3), 143-152. [Link]
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Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
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Zhang, Z., et al. (2013). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 13(11), 4935-4940. [Link]
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Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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Yorimitsu, H., & Osuka, A. (2017). Robust Palladium-Catalyzed Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides with Tetraarylborates and Its Application to Synthesis of π-Extended Dibenzothiophenes. Asian Journal of Organic Chemistry, 6(10), 1390-1393. [Link]
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Fustero, S., & Román, R. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1545-1606. [Link]
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Wang, J., et al. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(16), 3329-3333. [Link]
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Chemistry Stack Exchange community. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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Buchwald, S. L., et al. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Supporting Information. [Link]
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Moses, J. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 287–303. [Link]
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Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
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Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
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Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
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Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]
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Snieckus, V., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
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Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
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Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]
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ResearchGate community. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]
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Cornella, J., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry. [Link]
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Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Organic & Biomolecular Chemistry, 6(11), 2015-2023. [Link]
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Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4596. [Link]
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Glorius, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(43), 11694-11704. [Link]
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Ghorai, M. K., et al. (2019). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry, 17(3), 564-575. [Link]
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Organic Chemistry Portal. (2022). Synthesis of substituted N-heterocycles by N-arylation. [Link]
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Patel, B. K., et al. (2025). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Catalysis Communications, 18, 6-11. [Link]
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Sharpless, K. B., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(10), 6649-6654. [Link]
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Ritter, T., et al. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, 12(1), 227-231. [Link]
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Buchwald, S. L., et al. (2019). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 17(34), 7945-7950. [Link]
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Studer, A., et al. (2023). EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides. Angewandte Chemie International Edition, 62(7), e202216128. [Link]
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Bickelhaupt, F. M., et al. (2007). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 13(20), 5797-5809. [Link]
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Baran, P. S., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2531-2535. [Link]
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Engle, K. M., et al. (2025). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society. [Link]
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Wang, C., et al. (2010). Friedel-Crafts arylation reactions of N-sulfonyl aldimines or sulfonamidesulfones with electron-rich arenes catalyzed by FeCl3 x 6 H2O: synthesis of triarylmethanes and bis-heteroarylarylmethanes. The Journal of Organic Chemistry, 75(15), 5240-5249. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride and Other Sulfonyl Fluorides for Covalent Probe Development
Introduction: The Rise of Sulfonyl Fluorides in Covalent Chemical Biology
In the landscape of chemical biology and drug discovery, the ability to forge stable, covalent bonds with protein targets has become an invaluable tool. Covalent modifiers allow for the interrogation of protein function, the validation of drug targets, and the development of potent and durable therapeutics.[1] Among the arsenal of electrophilic "warheads" used for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class.[2] Their unique balance of stability in aqueous environments and context-dependent reactivity with a range of nucleophilic amino acid residues—including serine, tyrosine, lysine, and histidine—makes them particularly well-suited for biological applications.[1][3][4]
This guide provides an in-depth comparison of the reactivity of a novel aliphatic sulfonyl fluoride, 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, with other commonly used sulfonyl fluorides. We will explore the underlying principles of their reactivity, grounded in the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm, and provide detailed experimental protocols for researchers to assess and validate these powerful chemical tools.[5]
Understanding Sulfonyl Fluoride Reactivity: The SuFEx Mechanism
The reactivity of sulfonyl fluorides is governed by the SuFEx reaction, a highly efficient and selective transformation that has been dubbed the next generation of "click chemistry". The core of this reaction is the exceptional stability of the sulfur-fluorine (S-F) bond, which is resistant to reduction, thermolysis, and hydrolysis under typical physiological conditions.[6] However, this latent reactivity can be unleashed when the sulfonyl fluoride encounters a suitable nucleophile, particularly within the unique microenvironment of a protein binding pocket.[5] The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester bond.
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A Head-to-Head Comparison for Proteomics Professionals: Validating Protein Labeling by 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF) via Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the intricate world of proteomics, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, structure, and interactions. The choice of labeling reagent is a critical decision that dictates the scope and success of an experiment. This guide provides an in-depth, objective comparison of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF) with other common protein labeling reagents, grounded in mass spectrometry-based validation. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your research.
The Rise of Sulfonyl Fluorides: A Privileged Class of Covalent Probes
Sulfonyl fluorides have emerged as a "privileged" class of reactive probes in chemical biology and molecular pharmacology.[1] Their utility stems from a finely tuned balance of aqueous stability and reactivity towards nucleophilic amino acid residues within proteins.[1] This class of compounds is widely recognized for its ability to covalently modify not only the highly reactive serine residues in the active sites of serine proteases but also, in a context-dependent manner, threonine, lysine, tyrosine, cysteine, and histidine residues.[1]
At the heart of their mechanism is the electrophilic sulfur atom of the sulfonyl fluoride group, which is susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine residue. This results in the formation of a stable sulfonyl-enzyme linkage and the release of a fluoride ion. This irreversible covalent modification makes sulfonyl fluoride-based reagents, like PESF, potent tools for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to directly assess the functional state of enzymes in complex biological samples.[2][3][4][5][6]
Introducing PESF: A Pyrazole-Containing Sulfonyl Fluoride Probe
This compound (PESF) is a member of the sulfonyl fluoride family that incorporates a pyrazole moiety. While the pyrazole group can be found in compounds designed as kinase inhibitors, in the context of PESF, it primarily influences the reagent's physicochemical properties, such as solubility and reactivity. The core reactive element remains the sulfonyl fluoride "warhead."
The validation of protein labeling by PESF, as with any covalent modifier, is critically dependent on mass spectrometry. This powerful analytical technique allows for the precise identification of the modified amino acid residues and the characterization of the covalent adduct.
Mass Spectrometry Validation of PESF Labeling: A Step-by-Step Workflow
The general workflow for validating protein labeling with PESF using mass spectrometry follows a bottom-up proteomics approach. This involves the enzymatic digestion of the labeled protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for the validation of PESF protein labeling by mass spectrometry.
Experimental Protocol: PESF Labeling and Sample Preparation for MS Analysis
Objective: To covalently label a target protein with PESF and prepare it for mass spectrometric analysis to identify the site(s) of modification.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
PESF stock solution (e.g., 100 mM in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Protein Labeling:
-
To your protein solution (e.g., 1 mg/mL), add PESF from the stock solution to a final concentration of 1 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench any unreacted PESF by adding a small molecule with a reactive nucleophile, such as Tris buffer or by proceeding directly to denaturation.
-
-
Reduction and Alkylation:
-
Denature the labeled protein by adding a denaturing agent (e.g., urea to 8 M or SDS to 1%).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the protein sample with a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., urea < 1 M).
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Comparative Analysis: PESF vs. Other Serine-Reactive Reagents
The selection of a labeling reagent is often a trade-off between reactivity, selectivity, stability, and ease of use. Here, we compare PESF with two other widely used sulfonyl fluoride-based serine protease inhibitors, Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).
| Feature | This compound (PESF) | Phenylmethylsulfonyl fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) |
| Solubility | Generally soluble in organic solvents like DMSO. Aqueous solubility is limited. | Poorly soluble in aqueous solutions; typically dissolved in anhydrous solvents like ethanol or isopropanol.[7] | Highly soluble in water.[8] |
| Stability in Aqueous Solution | Expected to have limited stability, similar to other sulfonyl fluorides. | Highly unstable in aqueous solutions, with a half-life of about 30 minutes at pH 7.5.[9] | Significantly more stable in aqueous solutions compared to PMSF.[8][9] |
| Toxicity | Data not widely available, but should be handled with care as with all sulfonyl fluorides. | Highly toxic and should be handled with extreme caution.[7][9] | Considerably less toxic than PMSF.[8][9] |
| Selectivity | Primarily targets active site serine residues in serine proteases. Potential for off-target labeling of other nucleophilic residues at high concentrations. | Primarily targets serine proteases but can also inhibit some cysteine proteases.[7] | Irreversibly inhibits serine proteases like trypsin and chymotrypsin.[8] Can also modify tyrosine, lysine, and histidine residues at high concentrations.[9] |
| Mass Shift (Da) | Dependent on the specific PESF adduct. | 184.05 Da | 183.03 Da |
Key Insights from the Comparison:
-
AEBSF stands out for its superior water solubility and stability, making it a more convenient and often safer choice for routine applications like inhibiting proteolysis during protein purification.[8][9]
-
PMSF , despite its widespread historical use, presents significant challenges due to its poor stability in aqueous buffers and high toxicity.[7][9] Its rapid degradation necessitates fresh preparation and addition to samples.
-
PESF , with its pyrazole moiety, offers a distinct chemical structure that could be exploited for specific applications, potentially influencing its reactivity profile or providing a unique signature for detection. However, detailed comparative studies on its performance metrics are less readily available in the public domain compared to PMSF and AEBSF.
Visualizing the Broader Landscape of Protein Labeling
The choice of a labeling strategy extends beyond just serine-reactive reagents. The broader field of quantitative proteomics offers a variety of approaches, each with its own set of advantages and limitations.
Caption: Overview of major quantitative proteomics strategies.
Conclusion: Making an Informed Choice
The validation of protein labeling by this compound using mass spectrometry is a robust approach to confirm covalent modification and identify the specific sites of interaction. While PESF belongs to the well-established class of sulfonyl fluoride inhibitors, its specific performance characteristics in comparison to more common reagents like AEBSF and PMSF are less documented in readily accessible literature.
For researchers seeking a reliable and safe serine protease inhibitor for general use, AEBSF presents a compelling option due to its high water solubility, stability, and lower toxicity. However, the unique chemical scaffold of PESF may offer advantages in specific research contexts, such as in the development of novel activity-based probes where the pyrazole moiety could be further functionalized.
Ultimately, the choice of labeling reagent should be guided by the specific experimental goals, the nature of the biological system under investigation, and a thorough consideration of the reagent's chemical properties. This guide provides a foundational framework and detailed protocols to empower researchers to confidently employ and validate protein labeling strategies in their quest to unravel the complexities of the proteome.
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A Head-to-Head Comparison of Covalent Warheads: 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PSEF) versus Acrylamide
A Technical Guide for Drug Development Professionals
The resurgence of covalent inhibitors in drug discovery has brought a renewed focus on the diverse chemical functionalities, or "warheads," that can be employed to achieve targeted, irreversible binding. Among these, the α,β-unsaturated carbonyl motif of acrylamide has become a mainstay, particularly for targeting cysteine residues.[1] However, the quest for novel reactivity and the ability to target a broader range of amino acid residues has led to the exploration of alternative electrophiles. One such emerging class is the sulfonyl fluorides, with 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PSEF) representing a noteworthy example. This guide provides a detailed, objective comparison of PSEF and acrylamide covalent warheads, supported by mechanistic insights and experimental considerations to aid researchers in their selection and application.
At a Glance: Key Differentiating Features
| Feature | This compound (PSEF) | Acrylamide |
| Primary Target Residue(s) | Tyrosine, Lysine, Serine, Histidine, Threonine[2] | Cysteine[1][3] |
| Mechanism of Action | Nucleophilic Substitution (Sulfonyl Exchange) | Michael Addition[1][3][4] |
| Reactivity Tuning | Modulated by electronic properties of the aryl ring and substituents.[5] | Modulated by substituents on the acrylamide backbone.[6][7] |
| Selectivity Profile | Can be highly selective; offers opportunities beyond cysteine. | Can be highly selective for cysteine; potential for off-target reactivity with other cysteines.[8] |
| Stability | Generally good aqueous stability, but can be susceptible to hydrolysis under certain conditions.[2][5] | Variable stability; can be prone to reaction with nucleophiles like glutathione.[9] |
Diving Deeper: Mechanism of Action
The fundamental difference between PSEF and acrylamide lies in their mechanism of covalent bond formation.
Acrylamide: The Michael Addition Pathway
The acrylamide warhead engages its target, predominantly the thiol group of a cysteine residue, through a Michael addition reaction.[1][3][4] This process is initiated by the deprotonated thiolate anion of cysteine, which acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated system.[4] The electron-withdrawing nature of the adjacent carbonyl group makes this β-carbon electrophilic and thus susceptible to nucleophilic attack. The reaction typically proceeds in a two-step manner: an initial non-covalent binding event followed by the irreversible covalent modification.[10][11]
Caption: Michael addition of a cysteine thiolate to an acrylamide warhead.
PSEF: The Sulfonyl Exchange (SuFEx) Pathway
In contrast, PSEF and other sulfonyl fluorides operate through a sulfonyl exchange (SuFEx) mechanism.[12][13] This is a type of nucleophilic substitution reaction where a nucleophilic amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. A key advantage of sulfonyl fluorides is their ability to react with a wider range of nucleophilic residues beyond cysteine, including the hydroxyl groups of serine, threonine, and tyrosine, and the amino groups of lysine and histidine.[2]
Caption: Sulfonyl exchange reaction between PSEF and a nucleophilic amino acid.
Reactivity and Selectivity: A Tale of Two Warheads
The choice between PSEF and acrylamide often hinges on the desired reactivity and selectivity profile for a given biological target.
Acrylamide:
-
High Cysteine Reactivity: Acrylamides are highly effective at targeting cysteine residues.[3] This can be a significant advantage when a cysteine is present in the desired binding pocket.
-
Potential for Off-Target Reactivity: The inherent reactivity of acrylamides towards cysteines can also be a liability, leading to modification of off-target proteins that also possess reactive cysteines.[8][9] This necessitates careful tuning of the warhead's reactivity to balance on-target potency with off-target effects.[7]
-
Modulating Reactivity: The electrophilicity of the β-carbon in acrylamides can be modulated by introducing substituents on the α- or β-positions. For instance, adding an electron-withdrawing group at the α-position can increase reactivity.[1]
PSEF:
-
Broader Targeting Scope: The ability of sulfonyl fluorides to react with multiple nucleophilic residues significantly expands the druggable proteome.[14][15] This is particularly valuable for targets that lack a suitably positioned cysteine.
-
Context-Dependent Reactivity: The reactivity of sulfonyl fluorides is highly dependent on the local microenvironment of the binding pocket. Factors such as the pKa of the target residue and the presence of nearby acidic or basic residues can profoundly influence the reaction rate. This "context-dependent" reactivity can contribute to higher selectivity.
-
Tunable Reactivity: Similar to acrylamides, the reactivity of aryl sulfonyl fluorides can be predictably tuned by altering the electronic properties of the aromatic ring.[5] Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it.
Experimental Corner: Protocols for Warhead Evaluation
Rigorous experimental evaluation is crucial for characterizing and comparing covalent inhibitors. Below are key protocols for assessing the performance of PSEF and acrylamide-based compounds.
A. Kinetic Analysis of Covalent Inhibition
This protocol aims to determine the kinetic parameters of covalent inhibition, specifically the initial binding affinity (Ki) and the rate of irreversible inactivation (kinact).
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the covalent inhibitor in a suitable buffer.
-
Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period to allow for the initial non-covalent binding to reach equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress over time by measuring the product formation or substrate consumption using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Analyze the progress curves to determine the initial reaction rates at each inhibitor concentration. Fit the data to the appropriate kinetic model for covalent inhibition to determine Ki and kinact.[16][17][18]
Caption: Workflow for the kinetic analysis of covalent inhibitors.
B. Proteome-Wide Selectivity Profiling
This protocol utilizes chemical proteomics to assess the on- and off-target engagement of covalent inhibitors in a complex biological system.
Methodology:
-
Cell/Lysate Treatment: Treat live cells or cell lysates with the covalent inhibitor at various concentrations and for different durations.
-
Probe Labeling: After inhibitor treatment, label the remaining free nucleophilic residues with a broad-spectrum reactive probe that contains a reporter tag (e.g., an alkyne or biotin).
-
Lysis and Reporter Tag Conjugation: Lyse the cells (if treated live) and conjugate a reporter molecule (e.g., biotin-azide via click chemistry) to the probe's reporter tag.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads). Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the protein labeling profiles between inhibitor-treated and control samples to identify the targets of the covalent inhibitor.[19][20][21]
Caption: Workflow for proteome-wide selectivity profiling of covalent inhibitors.
Concluding Remarks
Both this compound and acrylamide are powerful covalent warheads with distinct advantages and applications in drug discovery. Acrylamide remains a go-to choice for targeting accessible cysteine residues, with a wealth of knowledge supporting its use. However, its reactivity profile necessitates careful optimization to mitigate off-target effects. PSEF, on the other hand, represents a promising alternative that significantly expands the scope of covalent targeting beyond cysteine. Its context-dependent reactivity offers a potential avenue for achieving high selectivity. The choice between these two warheads should be guided by the specific biological target, the presence of suitable nucleophilic residues in the binding pocket, and a thorough experimental evaluation of their reactivity and selectivity profiles. As our understanding of covalent inhibition continues to evolve, the rational design and application of diverse warheads like PSEF and acrylamide will undoubtedly play a pivotal role in the development of next-generation therapeutics.
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A Researcher's Guide to Assessing Target Engagement of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride Probes for Serine Proteases
For researchers, scientists, and drug development professionals venturing into the intricate world of covalent inhibitors, the ability to definitively confirm target engagement within the complex milieu of a cell is paramount. This guide provides an in-depth technical comparison and a practical framework for evaluating the target engagement of a promising, yet less characterized, chemical probe: 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF).
We will navigate the principles of activity-based protein profiling (ABPP), delve into the specific reactivity of the sulfonyl fluoride warhead, and present a direct comparison with established probes. This guide is structured not as a rigid protocol, but as a strategic workflow, empowering you to generate robust, decision-driving data.
The Mandate for Covalent Probes in Target Engagement
The central dogma of targeted drug discovery lies in the direct interaction between a therapeutic agent and its intended protein target. Demonstrating this engagement is a critical step in validating the mechanism of action and building confidence in a compound's therapeutic potential. Covalent probes, which form a stable, irreversible bond with their target, offer a powerful tool for these assessments. Their utility stems from the ability to "tag" active enzymes, allowing for their selective enrichment and identification from the entire proteome.
Unveiling the Potential of this compound (PESF)
The PESF probe combines two key chemical moieties: a pyrazole ring and an ethanesulfonyl fluoride warhead.
-
The Sulfonyl Fluoride "Warhead": This electrophilic group is the reactive component of the probe. It is known to form covalent bonds with the nucleophilic serine residue present in the active site of serine proteases.[1] This reaction is the basis for its use as an activity-based probe, as it preferentially labels catalytically active enzymes. The stability of the sulfonyl fluoride group in aqueous environments, coupled with its specific reactivity towards active serine residues, makes it a valuable tool for chemical biology.[1]
-
The Pyrazole Scaffold: The pyrazole moiety in PESF likely contributes to the probe's overall physicochemical properties, such as solubility and cell permeability. Furthermore, the pyrazole ring system is a common feature in many biologically active compounds and may influence the probe's interactions with the target protein's binding pocket, potentially conferring a degree of selectivity.
A Comparative Look: PESF vs. Established Serine Protease Probes
To effectively evaluate PESF, it is essential to benchmark its performance against well-characterized probes. The most common alternatives for serine protease profiling are fluorophosphonate (FP) and other sulfonyl fluoride-based probes.
| Probe Class | Warhead | Reactivity | Advantages | Disadvantages |
| Fluorophosphonate (FP) Probes (e.g., FP-biotin) | Fluorophosphonate | Highly reactive with the active site serine of a broad range of serine hydrolases.[2] | Broad-spectrum reactivity allows for profiling of a large number of enzymes simultaneously. Well-established and commercially available.[2] | Broad reactivity can lead to labeling of non-protease serine hydrolases, potentially complicating data analysis. |
| Phenylmethylsulfonyl Fluoride (PMSF) | Sulfonyl Fluoride | A classic, broad-spectrum serine protease inhibitor.[1] | Inexpensive and widely used as a general protease inhibitor. | Less potent and less stable in aqueous solution compared to other sulfonyl fluorides.[1] Not typically used as a profiling probe due to lack of a reporter handle. |
| Diphenylphosphonate Probes | Diphenylphosphonate | Can be tailored for increased selectivity towards specific serine protease subfamilies. | Offers improved selectivity over broad-spectrum probes like FP-biotin.[3] | May have a narrower target profile, potentially missing some active proteases. |
| This compound (PESF) | Sulfonyl Fluoride | Expected to react with the active site serine of serine proteases. | The pyrazole scaffold may confer unique selectivity. The ethanesulfonyl fluoride may have different reactivity kinetics compared to aryl sulfonyl fluorides. | Limited published data on its specific target profile and performance. |
Experimental Workflow for Assessing PESF Target Engagement
The following sections outline a comprehensive, step-by-step workflow for characterizing a novel probe like PESF. This workflow is designed to be self-validating, with integrated controls to ensure data integrity.
Diagram of the Competitive ABPP Workflow
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Part 1: Initial Probe Characterization - In-Gel Fluorescence
This initial step provides a rapid assessment of your PESF probe's labeling activity and concentration-dependence. For this, a fluorescently tagged version of PESF would be ideal. If not available, an alkyne-tagged PESF can be used, followed by click chemistry with a fluorescent azide reporter.
Objective: To determine the optimal concentration of PESF for labeling and to visualize the profile of labeled proteins.
Protocol:
-
Prepare Proteome: Lyse cultured cells (e.g., a relevant cancer cell line) or tissue homogenates in a suitable buffer (e.g., PBS) to a final protein concentration of 1-2 mg/mL.
-
Probe Incubation: In separate microcentrifuge tubes, add increasing concentrations of alkyne-tagged PESF (e.g., 0.1, 0.5, 1, 5, 10 µM) to 50 µL of the proteome. Include a DMSO vehicle control.
-
Incubate: Allow the labeling reaction to proceed for 30-60 minutes at room temperature.
-
Click Chemistry: To each sample, add a click chemistry cocktail containing a fluorescent azide reporter (e.g., Rhodamine-Azide), copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., TCEP). Incubate for 1 hour at room temperature.
-
Sample Preparation for Gel: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the labeled proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.
Expected Outcome & Interpretation: You should observe distinct fluorescent bands corresponding to proteins covalently modified by the PESF probe. The intensity of these bands should increase with higher probe concentrations. This allows you to select a probe concentration that gives robust labeling without excessive background for subsequent experiments.
Part 2: Competitive Profiling for Target Identification and Selectivity
This is the core experiment to identify the specific protein targets of PESF and to assess the selectivity of other, unlabeled inhibitors.
Objective: To identify the protein targets of PESF and to determine the IC50 values of competing inhibitors.
Protocol:
-
Prepare Proteome: As described in Part 1.
-
Competitive Incubation: Pre-incubate aliquots of the proteome with a range of concentrations of your unlabeled test inhibitor (or a known serine protease inhibitor as a positive control) for 30 minutes at room temperature. Include a DMSO vehicle control.
-
PESF Labeling: Add a fixed, optimized concentration of alkyne-tagged PESF (determined in Part 1) to all samples. Incubate for an additional 30-60 minutes.
-
Click Chemistry: Perform click chemistry with biotin-azide to attach a biotin handle to the labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to each sample to capture the biotinylated proteins. Incubate with gentle rotation to allow for binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). After reduction and alkylation (with, for example, iodoacetamide), add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 3: Data Analysis Workflow
Caption: Data analysis workflow for target identification and quantification.
Data Interpretation:
-
Target Identification: The proteins identified by LC-MS/MS in the DMSO-treated sample, but absent or significantly reduced in the samples pre-incubated with a high concentration of a competing inhibitor, represent the targets of the PESF probe.
-
Selectivity Profiling: By comparing the abundance of each identified target across the different concentrations of the test inhibitor, you can generate dose-response curves and calculate IC50 values. This provides a quantitative measure of the inhibitor's potency and selectivity for each target.
Concluding Remarks: A Path to Validated Target Engagement
While direct experimental data for this compound is not yet widely available in the scientific literature, the principles and protocols outlined in this guide provide a robust framework for its characterization. By systematically applying these activity-based protein profiling methods and comparing the results to established probes, researchers can confidently assess the target engagement of PESF and unlock its potential as a valuable tool in the study of serine proteases and the development of novel covalent therapeutics. The journey of a chemical probe from a novel structure to a validated tool is paved with rigorous and well-controlled experimentation. This guide serves as your roadmap on that journey.
References
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- Kasperkiewicz, P., Poreba, M., Snipas, S. J., Lin, S. J., Kirchhofer, D., Salvesen, G. S., & Drag, M. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 639410.
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Verhelst, S. H. L. (2020). Activity-Based Profiling of Serine Proteases in Immune Cells. ResearchGate. Retrieved from [Link]
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Verhelst, S. H. L., Bonger, K. M., & Willems, L. I. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. ResearchGate. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. Retrieved from [Link]
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- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
- Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A. L., & Weerapana, E. (2012). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ChemBioChem, 13(16), 2327-2330.
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Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. Retrieved from [Link]
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Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A. L., & Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. Retrieved from [Link]
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Kasperkiewicz, P., Poreba, M., Snipas, S. J., Lin, S. J., Kirchhofer, D., Salvesen, G. S., & Drag, M. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. ResearchGate. Retrieved from [Link]
- Ferguson, J., Walker, B., & Scott, C. J. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 986634.
- Hudig, D., Allison, N. J., Pickett, T. M., Winkler, U., Kam, C. M., & Powers, J. C. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology, 29(6), 713-721.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride and Related Covalent Probes
In the landscape of covalent drug discovery and chemical biology, the precise characterization of a probe's reactivity and selectivity is paramount. This guide provides an in-depth comparison of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, a representative of the emerging class of pyrazole-containing sulfonyl fluoride probes, with other widely used covalent modifiers. We will delve into the underlying principles of cross-reactivity profiling, present experimental workflows for robust assessment, and offer insights into the unique chemical attributes of this probe class.
The Imperative of Cross-Reactivity Profiling in Covalent Probe Development
Covalent inhibitors and probes offer distinct advantages, including high potency and prolonged duration of action, by forming a stable bond with their target protein.[1] However, this irreversible nature also carries the inherent risk of off-target modifications, which can lead to toxicity or confounding biological effects. Therefore, a thorough understanding of a covalent probe's proteome-wide reactivity, or its cross-reactivity profile, is a critical step in its validation and development.[2]
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to map the interaction landscape of covalent probes directly in complex biological systems.[1][3][4][5][6] This approach utilizes probes equipped with a reporter tag to identify and quantify the full spectrum of protein targets.
Unveiling the Reactivity of this compound
The molecule this compound belongs to the sulfur(VI) fluoride exchange (SuFEx) family of clickable covalent warheads.[7][8] This class of electrophiles has gained significant traction due to its ability to react with a broader range of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, serine, and histidine.[9][10][11]
Key Structural Features and Their Implications:
-
Sulfonyl Fluoride Warhead: The SO₂F group is a privileged electrophile in chemical biology.[9][10] It exhibits a finely tuned reactivity, being relatively stable in aqueous environments yet capable of reacting with nucleophilic residues within the context of a protein binding pocket.[10] This "context-dependent" reactivity is a key determinant of its selectivity.
-
Pyrazole Scaffold: The inclusion of a pyrazole moiety is a strategic design choice. Pyrazoles are well-established pharmacophores found in numerous approved drugs, known for their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking.[12][13] This recognition element can enhance the binding affinity and selectivity of the probe for its intended target, thereby influencing the overall cross-reactivity profile.
-
Ethyl Linker: The ethane linker provides flexibility and positions the sulfonyl fluoride warhead for covalent modification of a proximal nucleophilic residue within the target protein's binding site.
The combination of a versatile warhead with a recognized pharmacophore in this compound suggests a potential for developing highly selective covalent probes.
Comparative Analysis with Alternative Covalent Warheads
The selection of a covalent warhead is a critical decision in the design of a covalent probe. The table below compares the key characteristics of sulfonyl fluorides with other commonly used electrophiles.
| Warhead Class | Representative Structure | Primary Amino Acid Targets | Reactivity Profile | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides | This compound | Lys, Tyr, Ser, His, Cys | Moderate, context-dependent | Broad residue targeting, good stability | Can exhibit broader reactivity than Cys-targeting probes |
| Acrylamides | Acrylamide | Cysteine | High, Michael addition | High reactivity with Cys, well-established | Potential for off-target reactions with other nucleophiles |
| Chloroacetamides | Chloroacetamide | Cysteine, Lysine | High, Sₙ2 reaction | High reactivity | Can be less selective, potential for hydrolysis |
| Fluorosulfates | Aryl Fluorosulfate | Lysine, Tyrosine, Serine | Lower than sulfonyl fluorides | Increased stability, potential for higher selectivity | Slower reaction kinetics |
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of a covalent probe's cross-reactivity. Below are detailed protocols for key experiments.
In Vitro Reactivity Assessment with Model Nucleophiles
This initial screen provides a baseline understanding of the intrinsic reactivity of the warhead.
Protocol:
-
Prepare Stock Solutions: Dissolve the covalent probe and model nucleophiles (e.g., N-acetyl-cysteine, N-acetyl-lysine, N-acetyl-tyrosine) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the probe with each model nucleophile in a suitable buffer (e.g., PBS, pH 7.4). Include a no-nucleophile control to assess hydrolytic stability.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for various time points.
-
Analysis: Quench the reaction and analyze the samples by LC-MS to monitor the consumption of the probe and the formation of adducts.
Chemoproteomic Profiling in Cell Lysates
This experiment identifies the potential protein targets in a complex biological mixture.[14]
Protocol:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate.
-
Probe Incubation: Treat the cell lysate with the covalent probe (with a clickable handle, e.g., an alkyne) at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent azide) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment/Visualization:
-
For Biotin Tag: Enrich the biotinylated proteins using streptavidin beads.
-
For Fluorescent Tag: Visualize the labeled proteins by in-gel fluorescence scanning.
-
-
Proteomic Analysis: Digest the enriched proteins with trypsin and identify them by LC-MS/MS.
In-Cell Target Engagement and Cross-Reactivity Profiling
This workflow assesses the probe's reactivity in a live-cell context, providing a more physiologically relevant profile.[14]
Protocol:
-
Cell Treatment: Treat live, cultured cells with the covalent probe at various concentrations and for different time points.
-
Lysis and Click Chemistry: Harvest the cells, lyse them, and perform click chemistry as described in the previous protocol.
-
Analysis: Proceed with enrichment/visualization and proteomic analysis to identify the cellular targets.
Visualizing the Workflow
Caption: Chemoproteomic workflow for cross-reactivity profiling.
Interpreting the Data and Building a Selectivity Profile
The output of these experiments is a list of potential protein targets. Quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), is crucial for distinguishing high-occupancy, specific targets from low-level, non-specific interactions.
A successful covalent probe should exhibit a high degree of selectivity for its intended target(s) with minimal engagement of other proteins. The pyrazole moiety in this compound is hypothesized to contribute favorably to this selectivity by mediating specific non-covalent interactions that position the sulfonyl fluoride warhead for efficient reaction with the target protein.
Caption: Conceptual model of on-target selectivity.
Conclusion
The cross-reactivity profiling of covalent probes is a non-negotiable aspect of their development for therapeutic or research applications. While direct comparative data for this compound is still emerging, the principles outlined in this guide provide a robust framework for its evaluation. The combination of the versatile sulfonyl fluoride warhead and the selectivity-enhancing pyrazole scaffold positions this class of probes as a promising tool for targeting a wide range of proteins with potentially high specificity. The rigorous application of the described experimental workflows will be instrumental in validating this potential and advancing the development of next-generation covalent therapeutics and chemical probes.
References
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Ge, Y.-Y., Fayad, E., Binjawhar, D. N., & Qin, H.-L. (2025). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. The Journal of Organic Chemistry. [Link]
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Li, X., et al. (2021). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. [Link]
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ACS Pharmacology & Translational Science. (n.d.). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. [Link]
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Neitz, R. J., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]
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Gilbert, K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]
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ResearchGate. (n.d.). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole...[Link]
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Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). [Link]
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Chen, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. [Link]
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Chen, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
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RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]
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Gilbert, K., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. [Link]
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Simon, G. M., et al. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]
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Wozniak, M., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed Central. [Link]
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Dove Medical Press. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. [Link]
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Moses, J. E., et al. (2022). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. NIH. [Link]
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A Comparative Benchmarking Guide to 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF) and Other Covalent Serine Protease Inhibitors
In the landscape of drug discovery and chemical biology, covalent inhibitors represent a powerful class of molecules capable of forming a stable bond with their target protein, often leading to prolonged therapeutic effects.[1] This guide provides a comprehensive technical comparison of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF), a sulfonyl fluoride-based covalent inhibitor, with other established covalent inhibitors targeting serine proteases. We will delve into the mechanistic underpinnings, experimental protocols for benchmarking, and comparative data to assist researchers in making informed decisions for their specific applications.
The Resurgence and Rationale of Covalent Inhibition
Historically, the development of covalent drugs was met with caution due to concerns about off-target toxicity. However, recent advancements in medicinal chemistry and proteomics have enabled the design of highly selective covalent inhibitors with predictable pharmacology.[2] The primary advantage of covalent inhibition lies in its ability to achieve high potency and prolonged duration of action, often at lower doses, which can improve patient compliance and reduce treatment costs.[2]
Covalent inhibitors typically function through a two-step mechanism: an initial non-covalent binding event followed by the formation of a covalent bond.[1] This irreversible interaction makes them particularly suitable for targeting enzymes like serine proteases, where a catalytic serine residue can act as a nucleophile.[3][4]
Mechanism of Action: Sulfonyl Fluorides vs. Other Warheads
The efficacy and selectivity of a covalent inhibitor are largely determined by its "warhead," the electrophilic group that reacts with the target nucleophile. PESF belongs to the class of sulfonyl fluorides, which target the active site serine of serine proteases.[5]
-
Sulfonyl Fluorides (e.g., PESF, PMSF, AEBSF): These compounds react with the catalytic serine residue to form a stable sulfonate ester, effectively inactivating the enzyme.[6] The reactivity of the sulfonyl fluoride can be tuned by the surrounding chemical structure. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of sulfonyl fluoride-based serine protease inhibitors.[5] AEBSF is noted for its higher stability in aqueous solutions at low pH compared to PMSF.[7][8]
-
Other Common Warheads for Serine Proteases: A diverse array of electrophilic groups has been employed to target serine proteases, including:
-
Carbamates: These can form a covalent bond with the catalytic serine.[9]
-
Aldehydes and Ketones (e.g., trifluoromethyl ketones): These form reversible covalent hemiacetal or hemiketal adducts.[10]
-
Boronic Acids: These form reversible covalent adducts with the catalytic serine.[10]
-
Acrylamides and Vinyl Sulfones: These are Michael acceptors that react with nucleophilic residues.[10]
-
The choice of warhead is a critical design element, influencing not only potency but also selectivity and potential for off-target reactions.
Experimental Benchmarking: A Multi-faceted Approach
A rigorous comparison of covalent inhibitors requires a suite of biochemical and cellular assays to evaluate their potency, selectivity, and mechanism of action.
For covalent inhibitors, the standard IC50 value is often insufficient to describe their potency. A more detailed kinetic analysis is required to determine the individual rate constants for the two-step inactivation process: the initial reversible binding (K_I) and the subsequent irreversible inactivation (k_inact). The overall potency is best described by the second-order rate constant, k_inact/K_I.[11]
Experimental Protocol: Determination of k_inact and K_I
-
Objective: To determine the kinetic parameters of irreversible enzyme inhibition.
-
Materials:
-
Purified target serine protease
-
Fluorogenic or chromogenic substrate for the enzyme
-
Covalent inhibitor (e.g., PESF, AEBSF)
-
Assay buffer
-
Microplate reader
-
-
Procedure: a. Prepare a series of inhibitor concentrations. b. In a microplate, pre-incubate the enzyme with each inhibitor concentration for varying amounts of time. c. Initiate the reaction by adding the substrate. d. Monitor the change in fluorescence or absorbance over time to determine the initial reaction velocity. e. Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (k_obs). f. Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[12][13]
Workflow for Kinetic Analysis
Caption: Workflow for determining k_inact and K_I of covalent inhibitors.
A crucial aspect of benchmarking is to assess the selectivity of the inhibitor across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[14] ABPP utilizes chemical probes that react with the active sites of enzymes to provide a snapshot of their functional state.[15]
Experimental Protocol: Competitive ABPP for Selectivity Profiling
-
Objective: To assess the selectivity of a covalent inhibitor against a family of enzymes in a complex proteome.
-
Materials:
-
Cell lysate or live cells
-
Covalent inhibitor of interest (e.g., PESF)
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
-
Procedure: a. Pre-incubate the cell lysate or live cells with varying concentrations of the test inhibitor. b. Add the broad-spectrum ABP to label the remaining active enzymes. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled enzymes using an in-gel fluorescence scanner. e. A decrease in fluorescence intensity for a particular protein band indicates that the test inhibitor has bound to and blocked the active site of that enzyme. By identifying the proteins that are inhibited at different concentrations, a selectivity profile can be generated.[16][17]
Competitive ABPP Workflow
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Ultimately, it is essential to confirm that an inhibitor engages its intended target within a cellular context.[11] Several methods can be employed to measure target engagement.[18] One common approach involves a competition experiment with a tagged probe, similar to competitive ABPP but often focused on a specific target.[18] Another method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding.
Experimental Protocol: Probe-Free Target Engagement Assay
-
Objective: To quantify the extent to which a covalent inhibitor binds to its target in living cells.[18]
-
Materials:
-
Cultured cells expressing the target protein
-
Covalent inhibitor
-
Lysis buffer
-
Affinity beads or antibody specific to the target protein
-
Western blotting reagents
-
-
Procedure: a. Treat cells with varying concentrations of the inhibitor for a defined period. b. Lyse the cells and quantify the total protein concentration. c. Use affinity beads or an antibody to pull down the target protein from a standardized amount of lysate. d. Elute the protein and quantify the amount of unbound target protein by Western blot. e. The decrease in the amount of pulled-down protein in inhibitor-treated samples compared to a vehicle control reflects the degree of target engagement.[19][20]
Comparative Data Summary
The following table summarizes key characteristics of PESF and other commonly used covalent serine protease inhibitors. The data presented are representative and may vary depending on the specific enzyme and experimental conditions.
| Inhibitor Class | Example(s) | Target Residue | Mechanism | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides | PESF, PMSF, AEBSF | Serine | Irreversible sulfonation | Broad reactivity against serine proteases, well-established | Can have off-target reactivity with other nucleophiles (e.g., tyrosine, lysine)[8] |
| Carbamates | - | Serine | Reversible or irreversible carbamoylation | Tunable reactivity | Can be susceptible to hydrolysis |
| Boronic Acids | - | Serine | Reversible covalent adduct | High affinity and selectivity | Reversible nature may lead to shorter duration of action |
| Trifluoromethyl Ketones | - | Serine | Reversible covalent hemiacetal | Potent inhibition | Reversible nature |
Conclusion
This compound (PESF) is a valuable tool for inhibiting serine proteases, belonging to the well-characterized class of sulfonyl fluorides. Its benchmarking against other covalent inhibitors should be approached systematically, employing a combination of kinetic analysis, proteome-wide selectivity profiling, and cellular target engagement assays. This comprehensive evaluation will provide a clear understanding of its potency, selectivity, and cellular efficacy, enabling researchers to confidently apply it in their studies. The choice of the most appropriate covalent inhibitor will ultimately depend on the specific research question, the target enzyme, and the desired pharmacological profile.
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A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991). PMC. [Link]
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CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions. (2025). arXiv. [Link]
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Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. (2021). PubMed. [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2023). MDPI. [Link]
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Mechanism of the Covalent Inhibition of Human Transmembrane Protease Serine 2 as an Original Antiviral Strategy. (2023). ACS Publications. [Link]
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Analysis of kinetic data for irreversible enzyme inhibition. (2025). ResearchGate. [Link]
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Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. (2025). ResearchGate. [Link]
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A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Publications. [Link]
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Differentiating Serine and Cysteine Proteases Mechanism by New Covalent QSAR Descriptors. (2015). PMC. [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
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Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. (2012). PubMed. [Link]
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A Strategic Guide to Pinpointing the Covalent Modification Site of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF)
This guide provides a comprehensive, in-depth comparison of methodologies for confirming the site of covalent modification by 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PESF), a widely used chemical probe. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative strategy. We will explore a multi-tiered approach, beginning with biochemical validation of covalent engagement and progressing to definitive, high-resolution site identification using mass spectrometry and structural biology techniques.
Section 1: The Chemistry of a Privileged Warhead: Understanding Sulfonyl Fluorides
The utility of this compound (PESF) stems from the unique reactivity of its sulfonyl fluoride (SF) functional group. SFs are considered "privileged" electrophilic warheads in chemical biology because they strike an optimal balance between stability in aqueous biological media and reactivity toward nucleophilic amino acid residues on a target protein.[1][2] This reactivity is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry where a proteinaceous nucleophile attacks the electrophilic sulfur center, displacing the fluoride leaving group to form a stable sulfonyl or sulfamate linkage.[3][4]
Unlike more targeted electrophiles that primarily react with cysteine, SFs can engage a broader array of nucleophilic residues. This includes the canonical serine and threonine, but also extends to lysine, tyrosine, and histidine, depending on the specific microenvironment of the protein's binding pocket.[1][4][5][6][7] This broad potential reactivity profile is a double-edged sword: it expands the druggable proteome beyond cysteine-containing proteins but makes the empirical confirmation of the modification site an absolute necessity for validating a probe's mechanism of action.
Section 2: The First Clue: Biochemical Confirmation of Covalent Activity
Before embarking on resource-intensive site identification, it is crucial to first confirm that PESF engages its target in a covalent and time-dependent manner. These initial biochemical assays provide the foundational evidence of the expected inhibitory mechanism.
Experimental Protocol 1: Time-Dependent Inhibition (IC₅₀ Shift) Assay
This assay is a cornerstone for differentiating reversible from irreversible or covalent inhibitors.[8][9][10] The potency (IC₅₀) of a covalent inhibitor will appear to increase with longer pre-incubation times with the target protein, as more time allows for the covalent bond to form.
Methodology:
-
Prepare Reagents: Prepare serial dilutions of PESF. Prepare solutions of the target enzyme, substrate, and necessary buffers.
-
Pre-incubation: Set up multiple parallel experiments. In each, incubate the target enzyme with the range of PESF concentrations for different durations (e.g., 5 min, 15 min, 30 min, 60 min) at a controlled temperature (e.g., 25°C or 37°C). Include a vehicle control (e.g., DMSO) for each time point.
-
Initiate Reaction: After the designated pre-incubation time, add the substrate to all wells simultaneously to initiate the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the appropriate output (e.g., absorbance, fluorescence) over a fixed period.
-
Data Analysis: For each pre-incubation time point, plot the enzyme activity against the logarithm of PESF concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpretation: A significant decrease in the IC₅₀ value with increasing pre-incubation time is a strong indicator of time-dependent, covalent inhibition.
Experimental Protocol 2: Jump Dilution for Irreversibility Confirmation
This experiment validates that the inhibition is truly irreversible (or very slowly reversible) by demonstrating that the inhibitor-enzyme complex remains inactive even after significant dilution.[8]
Methodology:
-
Complex Formation: Incubate the target enzyme with a high concentration of PESF (e.g., 10-20x the final IC₅₀ from the 60-minute time point above) to drive the formation of the covalent complex. Incubate for a sufficient time (e.g., >60 min). As a control, incubate the enzyme with vehicle only.
-
Dilution: Rapidly dilute the incubation mixture (e.g., 100-fold or more) into a pre-warmed assay buffer containing the substrate. The dilution should lower the concentration of any unbound PESF to well below its IC₅₀.
-
Measure Activity: Immediately monitor the enzymatic activity of both the PESF-treated and control samples.
-
Interpretation: If there is no significant recovery of enzyme activity in the PESF-treated sample compared to the control after dilution, the inhibition is considered irreversible.
Caption: Biochemical decision workflow for confirming covalent inhibition.
Section 3: The Workhorse: Mass Spectrometry for Definitive Site Identification
Mass spectrometry (MS) is the premier technique for identifying covalent modifications on proteins due to its high sensitivity, accuracy, and ability to pinpoint the exact modified residue.[11][12][13] Two primary MS-based strategies are employed in parallel: intact protein analysis and bottom-up proteomics.
Comparison of Mass Spectrometry Approaches
| Feature | Intact Protein Analysis | Bottom-Up Proteomics (Peptide Mapping) |
| Principle | Measures the mass of the entire protein-PESF complex.[12][14] | Measures the mass of peptides after enzymatic digestion of the protein.[11][13] |
| Primary Output | Confirms stoichiometry (e.g., 1:1, 2:1) of PESF binding. | Identifies the specific peptide and amino acid residue modified. |
| Resolution | Low (identifies modification on the whole protein). | High (identifies modification at the amino acid level). |
| Key Advantage | Fast, simple sample prep, excellent for confirming binding. | Provides definitive, unambiguous site identification. |
| Key Limitation | Does not reveal the location of the modification. | More complex workflow; can have incomplete sequence coverage. |
Experimental Protocol 3: Intact Protein LC-MS Analysis
Rationale: This experiment serves as a rapid and direct confirmation that a covalent adduct has formed and determines the stoichiometry of the interaction.
Methodology:
-
Sample Preparation: Incubate the purified target protein with and without PESF (e.g., 5-fold molar excess) for 1-2 hours at a controlled temperature.
-
Desalting: Desalt the samples using a C4 ZipTip or equivalent reverse-phase chromatography method to remove non-volatile salts.
-
LC-MS Analysis: Inject the desalted protein onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]
-
Data Deconvolution: Process the resulting multi-charged raw data spectrum using deconvolution software to obtain the zero-charge mass of the protein.
-
Interpretation: Compare the mass of the PESF-treated protein to the untreated control. An increase in mass corresponding to the molecular weight of the bound PESF moiety (minus HF) confirms covalent modification. Multiple additions can indicate multiple modification sites or off-target reactivity.
Experimental Protocol 4: Bottom-Up Proteomics for Site Identification
Rationale: This is the definitive experiment to locate the modified amino acid. The protein is digested into smaller peptides, which are more amenable to MS/MS fragmentation analysis.
Methodology:
-
Adduct Formation & Denaturation: Incubate the target protein with PESF as in the intact mass protocol. Denature the protein using urea or guanidine-HCl and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the denatured sample to reduce the urea concentration and digest the protein overnight with a protease, typically trypsin.
-
LC-MS/MS Analysis: Inject the peptide mixture onto a nano-flow liquid chromatography system coupled to a tandem mass spectrometer. The MS will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to systematically isolate and fragment peptide ions.[15]
-
Database Search: Search the resulting MS/MS spectra against the known sequence of the target protein. Critically, the search parameters must be configured to include a variable modification corresponding to the mass of the PESF adduct on all potential nucleophilic residues (Ser, Thr, Lys, Tyr, His).[11]
-
Site Localization: High-quality MS/MS spectra of a modified peptide will contain fragment ions (b- and y-ions) that carry the mass modification, allowing for unambiguous assignment of the modified residue.
Caption: Workflow for bottom-up proteomics site identification.
Section 4: Atomic Resolution: The Definitive Proof from Structural Biology
While MS provides definitive evidence of which residue is modified, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy reveal how and where the modification occurs in the three-dimensional context of the protein.[16]
Experimental Protocol 5: X-ray Co-crystallography
Rationale: A high-resolution crystal structure of the protein in complex with PESF provides unambiguous, visual confirmation of the covalent bond and reveals the precise binding mode and interactions that confer selectivity.[17][18][19][20]
Methodology:
-
Complex Formation: Incubate the highly purified target protein with a slight molar excess of PESF to ensure complete modification. Confirm adduct formation with intact MS.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that yield high-quality, diffraction-grade crystals of the covalent complex.
-
Data Collection: Flash-cool a crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[20]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known structure of the apo-protein. Refine the model against the data, paying close attention to the electron density map around the putative modification site.
-
Interpretation: Clear, continuous electron density between the side chain of a specific amino acid and the PESF molecule is definitive proof of covalent modification at that site. The structure will also reveal key non-covalent interactions that stabilize the initial binding before the covalent reaction occurs.
Experimental Protocol 6: 2D NMR Spectroscopy
Rationale: NMR is a powerful solution-phase technique that can confirm covalent modification and assess its impact on protein structure and dynamics without the need for crystallization.[21] A ¹H-¹⁵N HSQC spectrum acts as a fingerprint of the protein backbone, where each peak corresponds to a specific amino acid.
Methodology:
-
Protein Labeling: Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the apo-protein. This requires a concentrated, stable protein sample.
-
Titration: Add stoichiometric amounts of PESF to the NMR sample and record a series of HSQC spectra over time.
-
Interpretation: Covalent bond formation will cause significant chemical shift perturbations (movement of peaks) for the modified residue and its spatial neighbors.[21] Residues far from the binding site should remain unperturbed. This provides strong, localized evidence of the binding event and its structural consequences in solution.
Comparison of Structural Biology Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Resolution | Atomic (typically 1.5-3.0 Å) | Residue-level |
| Key Advantage | Provides a direct, high-resolution 3D picture of the covalent bond and binding pocket.[17] | No crystallization needed; provides data on dynamics and conformational changes in solution.[21] |
| Key Limitation | Can be difficult or impossible to obtain high-quality crystals. | Generally limited to smaller, soluble proteins (<70 kDa); requires isotopic labeling.[22] |
Section 5: An Integrated Strategy for Success
Confirming the covalent modification site of a probe like PESF requires a multi-faceted approach. No single technique provides the complete picture with absolute certainty. The most robust and trustworthy validation is achieved by integrating biochemical, mass spectrometric, and structural data.
Caption: Integrated workflow for covalent site identification.
By first establishing the covalent mechanism biochemically, then identifying the site with mass spectrometry, and finally visualizing the interaction with structural biology, researchers can build an irrefutable case for the mechanism of action of this compound, enabling its confident use in further drug discovery and chemical biology applications.
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Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]
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Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]
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Van Breemen, R. B. (2013). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. Analytical Chemistry. Available at: [Link]
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Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
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National Institutes of Health. (2024). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. National Institutes of Health. Available at: [Link]
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ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]
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Bohrium. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Bohrium. Available at: [Link]
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Scahill, T. A., et al. (1990). An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA. PubMed. Available at: [Link]
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A Researcher's Guide to Characterizing Covalent Inhibitors: The Kinetic Profile of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride
Introduction: Beyond IC₅₀—The Imperative of Kinetic Analysis for Covalent Inhibitors
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable, long-lasting bond with their target protein, these molecules can offer enhanced potency, prolonged duration of action, and the ability to overcome challenges posed by high substrate concentrations.[1] Approximately 30% of currently marketed enzyme-targeting drugs act via an irreversible mechanism, a testament to the efficacy of this approach.[1]
However, the very nature of covalent inhibition—its time-dependent, irreversible action—renders traditional metrics like the half-maximal inhibitory concentration (IC₅₀) insufficient and often misleading.[2][3] A simple IC₅₀ value for a covalent inhibitor is highly dependent on assay conditions, particularly pre-incubation time, and fails to decouple the two critical events governing efficacy: the initial non-covalent binding affinity and the subsequent rate of covalent bond formation.[4]
This guide provides a comprehensive framework for elucidating the complete kinetic profile of a novel covalent inhibitor, using the promising electrophilic scaffold, 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride , as a central example. We will move beyond simplistic endpoints to determine the intrinsic biochemical parameters—KI (the inhibitor's affinity for the target) and kinact (the maximal rate of inactivation)—that truly define the inhibitor's efficiency.[3] This detailed kinetic characterization is indispensable for establishing robust structure-activity relationships (SAR), optimizing lead compounds, and ultimately predicting in vivo efficacy.[2][4]
The Two-Step Mechanism of Covalent Inhibition
Irreversible inhibitors typically operate through a two-step mechanism.[4] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibitor's affinity, described by the inhibition constant, KI. Following this, the reactive group, or "warhead," of the inhibitor forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to the irreversibly inactivated enzyme (E-I).[5] This chemical reaction is a first-order process characterized by the rate constant, kinact.[4]
Caption: The two-step kinetic model for covalent enzyme inhibition.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI . This value represents the efficiency of covalent bond formation and is the most critical parameter for comparing different covalent inhibitors and building meaningful structure-kinetic relationships (SKR).[2][4]
Experimental Workflow: Determining the Kinetic Profile
The primary goal of the kinetic analysis is to determine the values of kinact and KI. This is achieved by measuring the observed rate of inactivation (kobs) across a range of inhibitor concentrations. The relationship between these parameters is defined by the following equation:
kobs = (kinact * [I]) / (KI + [I])
This workflow outlines the necessary steps to generate the data required to solve this equation for this compound, assuming a model serine protease as the target, given that sulfonyl fluorides are known to react with active site serines.[5][6]
Caption: Experimental workflow for kinetic analysis.
Protocol: Determination of kobs via Enzyme Progress Curves
This protocol describes a continuous spectrophotometric assay to measure the rate of enzyme inactivation. It is crucial that the substrate concentration is kept at or below its Km value to ensure that the inhibitor is not competing with a saturating amount of substrate for binding to the active site.[7]
Materials:
-
Target Enzyme (e.g., a serine protease)
-
Chromogenic or Fluorogenic Substrate
-
This compound (Inhibitor)
-
96-well microplate and plate reader or a cuvette-based spectrophotometer
Methodology:
| Step | Action | Rationale & Expert Insight |
| 1 | Reagent Preparation | Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to create a range of concentrations (e.g., 8-12 concentrations spanning from 0.1x to 10x the expected KI). |
| 2 | Assay Setup | In a microplate, add the assay buffer and the inhibitor solution for each concentration to be tested. Include a "no inhibitor" control (vehicle, e.g., DMSO). Prepare blank wells containing buffer and substrate but no enzyme to correct for background signal.[9] |
| 3 | Reaction Initiation | The reaction can be initiated by adding either the enzyme or the substrate. For covalent inhibitors, it's often preferable to add the enzyme to the inhibitor/buffer mix and allow a brief equilibration before adding the substrate. This ensures the inhibitor has a chance to bind before the substrate. |
| 4 | Data Acquisition | Immediately begin monitoring the change in absorbance or fluorescence over time (e.g., every 15-30 seconds for 15-30 minutes). The resulting data points form the "progress curve".[8] |
| 5 | Data Analysis | For each inhibitor concentration, plot the product formation (signal) versus time. Because the active enzyme concentration is decreasing, the curve should follow a first-order exponential decay function: P(t) = v₀(1 - e-kobst)/kobs , where P(t) is the product at time t, and v₀ is the initial velocity. Fit each curve to this equation to obtain the value for kobs . |
| 6 | Parameter Derivation | Plot the calculated kobs values (y-axis) against the corresponding inhibitor concentrations (x-axis). Fit this data to the hyperbolic equation mentioned previously using non-linear regression software (e.g., GraphPad Prism). The plateau of the curve will be the kinact , and the inhibitor concentration that gives half of the maximal rate is the KI .[4] |
Comparative Analysis: Situating this compound
Without published data, we cannot place our compound of interest in a direct comparison. However, by determining its kinetic parameters, we can benchmark it against other known classes of covalent inhibitors for serine proteases. The sulfonyl fluoride "warhead" is known for its high stability in aqueous buffer and its specific reactivity with serine residues, making it an attractive electrophile for targeted covalent inhibitors.[10]
Below is a hypothetical data table illustrating how the kinetic profile of this compound could be compared to other inhibitors. A higher kinact/KI value indicates a more efficient inhibitor.
| Inhibitor | Warhead | Target Enzyme | KI (μM) | kinact (s⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| Compound X | Acrylamide | Protease A | 15.2 | 0.010 | 658 |
| Compound Y | Carbamate[1] | Protease A | 5.8 | 0.008 | 1379 |
| This compound | Sulfonyl Fluoride | Protease A | (To be determined) | (To be determined) | (To be determined) |
Interpreting the Profile:
-
A Low KI : This would suggest that the 2-(1H-pyrazol-1-yl)ethane moiety contributes favorably to the initial non-covalent binding, likely through specific interactions within the enzyme's active site. The pyrazole ring is a common pharmacophore known to engage in hydrogen bonding and other favorable interactions.[11][12]
-
A High kinact : This would indicate that the sulfonyl fluoride warhead is well-positioned for nucleophilic attack by the active site serine once the initial E·I complex is formed. The reactivity of the warhead itself is a key determinant of this value.
The ultimate goal is to achieve a balanced profile. An inhibitor with moderate affinity (KI) and moderate reactivity (kinact) is often preferable to one with very high reactivity but poor affinity, as the latter may lead to off-target reactions.[3] The kinact/KI ratio elegantly captures this balance.
Conclusion and Future Directions
Characterizing the full kinetic profile of a covalent inhibitor like this compound is a critical, data-driven process that moves far beyond the limitations of an IC₅₀ value. By systematically determining kinact and KI, researchers can gain profound insights into the inhibitor's mechanism, establish clear structure-kinetic relationships, and make informed decisions in the optimization of lead candidates. This rigorous biochemical approach ensures that the selection and development of covalent drugs are built on a foundation of sound scientific principles, enhancing the probability of translating potent enzyme inhibition into therapeutic success.
References
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of Medicinal Chemistry. [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature Reviews Drug Discovery. [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
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Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems. Analytical Biochemistry. [Link]
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Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Molecular Biology Research. [Link]
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Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]
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Enzyme Kinetic Assay. Creative Biogene. [Link]
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Kinetic Mechanism of Protease Inhibition by alpha1-antitrypsin. Biochemical and Biophysical Research Communications. [Link]
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What are Serine protease inhibitors and how do they work? Patsnap Synapse. [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
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Irreversible Inhibition. Unacademy. [Link]
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MDH Enzyme Kinetics Experiment Instructions. University of San Diego. [Link]
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Enzyme inhibitor. Wikipedia. [Link]
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Enzyme Analysis. G-Biosciences. [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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This compound. AccelaChem. [Link]
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Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters. [Link]
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Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Evaluating the Off-Target Effects of Covalent Inhibitors: A Comparative Guide for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride and Related Compounds
For researchers and drug development professionals, the promise of covalent inhibitors is matched by the critical need to understand their potential for off-target interactions. This guide provides a framework for evaluating the selectivity of novel covalent inhibitors, using 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride as a representative example of a compound class featuring a reactive sulfonyl fluoride warhead. While specific experimental data on this particular molecule is not yet widespread in public literature, the principles and methodologies outlined here represent the gold standard for characterizing any new covalent agent.
The pyrazole scaffold is a common motif in kinase inhibitors, and the sulfonyl fluoride group is a reactive electrophile designed to form a stable covalent bond with nucleophilic residues on a target protein, often a cysteine or lysine. This covalent interaction can lead to high potency and prolonged duration of action. However, the same reactivity that drives efficacy can also lead to unintended interactions with other proteins, potentially causing toxicity or other adverse effects. Therefore, a rigorous evaluation of off-target effects is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic window.
The Landscape of Off-Target Evaluation: A Comparative Overview
A variety of methods exist for assessing kinase inhibitor selectivity, from targeted in vitro panels to unbiased proteome-wide screens in cellular models. For covalent inhibitors, techniques that can pinpoint the exact site of covalent modification are particularly powerful.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| In Vitro Kinase Panels | Measures the inhibition of a large panel of purified kinases at a fixed inhibitor concentration. | Broad coverage of the kinome; quantitative IC50 or Kd values. | Lacks cellular context; may not accurately reflect in-cell potency or identify non-kinase off-targets. | Initial selectivity profiling and lead optimization. |
| Activity-Based Protein Profiling (ABPP) | Utilizes broad-spectrum covalent probes to profile the activity of entire enzyme families in a competitive format. | Unbiased, proteome-wide analysis in a native biological system; can identify novel off-targets. | Indirectly measures inhibitor binding through competition; may not detect all covalent interactions. | In-depth selectivity profiling and target deconvolution of phenotypic screens. |
| Covalent Inhibitor Target-site Identification (CITe-Id) | Employs the covalent inhibitor of interest as an enrichment reagent to directly pull down its targets from the proteome. | Directly identifies inhibitor-bound proteins and modification sites; high sensitivity for covalent targets. | Requires a "clickable" analog of the inhibitor; potential for steric hindrance from the tag. | Validation of on-target engagement and definitive identification of covalent off-targets. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Label-free and does not require a modified compound; provides insights into target engagement in live cells. | Indirect measure of binding; may not capture all interactions, particularly those that do not induce a thermal shift. | Orthogonal validation of target engagement and off-target binding. |
Experimental Deep Dive: Chemoproteomic Workflows for Covalent Inhibitor Profiling
For a novel covalent inhibitor like this compound, a multi-pronged approach starting with a broad, unbiased screen followed by more targeted validation is recommended. Here, we detail a robust workflow combining competitive ABPP and a direct "clickable" probe approach.
Workflow 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)
This technique is a powerful method to assess how a covalent inhibitor competes with a broad-spectrum probe for binding to reactive cysteines or other nucleophilic residues across the proteome.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a compound of interest, and its proper disposal is a critical aspect of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in the principles of chemical reactivity and hazard mitigation.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive hazard assessment can be conducted by examining its constituent functional groups: the pyrazole ring and the ethanesulfonyl fluoride moiety.
-
Sulfonyl Fluorides: This functional group is known for its reactivity. Compounds in this class are often potent inhibitors of serine proteases and can be classified as toxic and corrosive.[1] They are typically water-reactive and can release hydrogen fluoride, a highly corrosive and toxic substance.[1]
-
Pyrazole Derivatives: Pyrazole and its derivatives can exhibit a range of biological activities and associated toxicities.[2] Depending on the substitution, they can be harmful if swallowed, cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[3][4][5] They can also be harmful to aquatic life with long-lasting effects.[3][4]
Based on these structural components, this compound should be treated as a reactive, toxic, and corrosive hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Due to the anticipated hazards, all handling and disposal operations must be conducted with strict adherence to PPE protocols. Work should always be performed in a properly functioning chemical fume hood.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | To prevent skin contact with a potentially corrosive and toxic substance.[3][4] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[1][3][4] |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | To protect the body from accidental spills. |
| Respiratory Protection | May be required for spill cleanup or if there is a risk of aerosolization. Consult your institution's EHS. | To prevent inhalation of potentially toxic dust or vapors.[3][5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a reactive hazardous waste.[6]
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper).
-
The container must be made of a material compatible with the chemical and should be in good condition.
-
Label the container with a hazardous waste tag that includes the full chemical name: "this compound," the approximate quantity, and the associated hazards (Toxic, Corrosive, Water-Reactive).
Step 2: In-Lab Waste Collection
-
Collect all waste materials at the point of generation.
-
Ensure the waste container is kept securely closed when not in use.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as water, acids, and bases.
Step 3: Quenching (for residual amounts, with extreme caution)
For minute residual amounts in reaction vessels, a carefully controlled quenching procedure can be considered by highly trained personnel. This should not be attempted for bulk quantities.
-
Pre-Quench: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Add a non-reactive, anhydrous solvent (e.g., toluene or THF) to dilute the residue.
-
Quenching Agent: Slowly add a solution of a less reactive nucleophile, such as isopropanol, at a controlled temperature (preferably low temperature, e.g., 0 °C) with stirring.
-
Secondary Quench: After the initial reaction subsides, a more reactive quenching agent like a dilute aqueous solution of sodium bicarbonate can be slowly added to neutralize any remaining reactive species.
-
Disposal of Quenched Material: The resulting mixture should still be disposed of as hazardous waste.
Step 4: Final Disposal
-
Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]
-
Do not attempt to transport the waste off-site yourself.
-
The primary recommended disposal method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the potentially toxic and corrosive combustion byproducts.[3][7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain: Cover the spill with an inert absorbent material such as sand or a commercial sorbent. Do not use water or combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the chemical nature of this compound, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and when in doubt, contact your Environmental Health and Safety department for guidance.
References
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- Pyrazole - Safety D
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
- Pyrazole SDS, 288-13-1 Safety D
- Fisher Scientific.
- Sigma-Aldrich.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
- Rapid Uptake, Metabolism, and Elimination of Inhaled Sulfuryl Fluoride Fumigant by R
- Reactive and Potentially Explosive Chemicals. Cornell University Environmental Health and Safety.
- Reactive Chemicals Management. Veolia North America.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health Office of Research Services.
- SOP 5 - Water Reactive Chemicals.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island Environmental Health & Safety.
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A Senior Application Scientist's Guide to Handling 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
Section 1: Hazard Assessment and Chemical Profile
The sulfonyl fluoride moiety is a potent reactive group, often utilized in "click chemistry" (SuFEx) and as a covalent inhibitor of enzymes like serine proteases.[2] This inherent reactivity is the source of its utility and its hazard. The principal risks involve its ability to cause severe burns upon contact and its potential to release highly toxic hydrogen fluoride (HF) upon hydrolysis.[1][3]
| Chemical Properties | Data | Source |
| IUPAC Name | 2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl fluoride | CymitQuimica |
| CAS Number | 1461713-97-2 | CymitQuimica |
| Molecular Formula | C5H7FN2O2S | CymitQuimica[4] |
| Molecular Weight | 178.19 g/mol | CymitQuimica[4] |
| Purity | Min. 95% | CymitQuimica[4] |
Section 2: The Core Principle: Understanding the Reactivity of Sulfonyl Fluorides
To handle this compound safely, it is crucial to understand its underlying chemical behavior. The sulfur(VI) center is highly electrophilic, making it susceptible to attack by nucleophiles.
-
Covalent Modification: The primary mode of biological toxicity is the covalent modification of nucleophilic residues (e.g., serine, tyrosine, lysine) in proteins.[2] This is the same mechanism that makes PMSF a classic serine protease inhibitor. This reactivity means that skin or eye contact can result in rapid, irreversible damage to tissue.
-
Hydrolysis and Hydrogen Fluoride (HF) Release: Sulfonyl fluorides are sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride (HF).[1][3] HF is an acute and insidious poison. It causes severe, deep-tissue burns that may be delayed in onset, and systemic fluoride ion toxicity can be fatal.[5] Therefore, all procedures must rigorously exclude moisture, and emergency plans must account for HF exposure.
The diagram below illustrates the fundamental hydrolysis reaction that constitutes a primary hazard.
Caption: Hydrolysis of a sulfonyl fluoride yields sulfonic acid and hazardous HF.
Section 3: Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature and potential for HF release, a stringent PPE protocol is non-negotiable. Compromise is not an option. All personnel must be trained on the proper use, removal, and disposal of PPE.[6]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1 compliant chemical splash goggles are mandatory at all times.[7]
-
Required for Active Handling: A full-face shield must be worn over chemical splash goggles when weighing the solid, making solutions, or performing any transfer.[7][8] This protects against splashes and potential reactions.
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant (FR) lab coat is required.[7] Standard cotton or poly-cotton lab coats offer insufficient protection against corrosive chemicals.
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A heavier-duty chemical-resistant glove (e.g., neoprene or butyl rubber) must be worn over the nitrile glove.[8] Gloves must have an appropriate breakthrough time for corrosive materials and should be changed immediately upon any sign of contamination or degradation.[9] Always inspect gloves for defects before use.
-
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are required.[7] Synthetic clothing like nylon or polyester should be avoided.[7]
-
-
Respiratory Protection:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or potential HF vapor.[10][11]
-
Emergency Use: In the event of a large spill or fume hood failure, a self-contained breathing apparatus (SCBA) may be necessary. Personnel must be trained and fit-tested for respirator use.[9][12]
-
Section 4: Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[10]
-
Keep a spill kit specifically designed for corrosive and HF-releasing agents nearby. The kit must contain a neutralizer such as calcium carbonate or a commercial HF neutralizer.[5][8]
-
A tube of 2.5% calcium gluconate gel must be immediately available in the laboratory as a first-aid countermeasure for HF skin exposure.[5]
-
-
Weighing the Compound:
-
Perform all weighing on a disposable weigh boat inside the designated chemical fume hood.
-
Use anti-static tools and techniques to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Slowly add the solid compound to the desired solvent in the reaction vessel. Never add solvent to the solid, as this can cause splashing.
-
Use solvents that are known to be anhydrous (dry) to prevent hydrolysis and HF generation.
-
The entire process must be conducted within the fume hood.
-
-
Post-Handling Decontamination:
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical.
-
Skin Contact:
-
Immediately move to the nearest safety shower or drench hose and flush the affected area with copious amounts of water for at least 15 minutes.[11][13]
-
While flushing, remove all contaminated clothing.[13]
-
After flushing, have another trained person apply 2.5% calcium gluconate gel to the affected area.[5]
-
Seek immediate professional medical attention. Inform the medical personnel that the exposure involved a sulfonyl fluoride with the potential to generate hydrofluoric acid.[11]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Chemical Spill Response: The following workflow outlines the mandatory steps for responding to a spill. This procedure should only be undertaken by trained personnel equipped with the full PPE described in Section 3. For large spills (>200 mL), evacuate the area and call emergency services.[8]
Caption: Workflow for the safe neutralization and cleanup of a sulfonyl fluoride spill.
Section 6: Storage and Disposal Plan
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]
-
The storage area should be a designated corrosives cabinet.[15]
-
Store away from incompatible materials, especially water, moisture, and strong bases. The compound is moisture-sensitive.[1][11]
-
Store in a locked-up area accessible only to authorized personnel.[3]
-
-
Disposal:
-
This material and its container must be disposed of as hazardous waste.[1]
-
Under no circumstances should this chemical or its solutions be poured down the drain.[1]
-
All waste must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contact your institution's Environmental Health & Safety (EH&S) department for waste collection and disposal according to local, state, and federal regulations.[10]
-
References
- BenchChem. (n.d.). Navigating the Disposal of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Guide to Safe and Compliant Practices. Benchchem.
- CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.
- Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. University of Arizona.
- AMD Medicom Inc. (2020). SAFETY DATA SHEET. AMD Medicom Inc.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- Fisher Scientific. (2023). SAFETY DATA SHEET. Fisher Scientific.
- Spectrum Chemical. (2006). Material Safety Data Sheet. Spectrum Chemical.
- Cayman Chemical. (2025). Safety Data Sheet. Cayman Chemical.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- University of South Carolina. (n.d.). HF Spill Clean-up Procedure. University of South Carolina.
- Northwestern University. (2019). Guidelines for the Safe Handling of Hydrofluoric Acid. Northwestern University.
- Royal Society of Chemistry. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
